(R)-2-amino-butyric acid benzyl ester
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
benzyl (2R)-2-aminobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 |
InChI Key |
CDENZIFHXOBSOW-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthesis Pathways of (R)-2-Aminobutyric Acid Benzyl Ester: A Technical Guide
Introduction & Mechanistic Rationale
(R)-2-Aminobutyric acid benzyl ester (often abbreviated as (R)-Abu-OBn) is a critical chiral building block in peptide synthesis and medicinal chemistry. The benzyl ester serves as a robust carboxyl protecting group that is stable under acidic conditions (such as Boc deprotection) but can be readily cleaved via catalytic hydrogenolysis without racemizing the sensitive α -chiral center.
As a Senior Application Scientist, I emphasize that the synthesis of amino acid esters is not merely a matter of mixing reagents. The primary challenge in esterifying unprotected amino acids is their zwitterionic nature, which renders them poorly soluble in organic solvents. Furthermore, free amino acid esters are prone to self-condensation, forming diketopiperazines. To circumvent this, two primary methodologies are employed:
-
Direct Azeotropic Esterification: Utilizing a strong acid (like p-toluenesulfonic acid) to protonate the amine, solubilize the starting material, and push the Fischer esterification equilibrium by removing water[1].
-
Protection-Alkylation Strategy: Temporarily masking the amine (e.g., with a Boc group) to eliminate zwitterionic character, followed by direct alkylation of the carboxylate and subsequent deprotection.
Experimental Workflows and Causality
Pathway A: Direct Azeotropic Esterification (Fischer-Speier)
This pathway is the most atom-economical and scalable method for synthesizing amino acid benzyl esters. It relies on the classic Erlanger and Hall modification of the Fischer esterification[1].
Mechanistic Causality: p-Toluenesulfonic acid (p-TsOH) serves a dual purpose. First, it acts as a Brønsted acid catalyst to activate the carbonyl carbon for nucleophilic attack by benzyl alcohol. Second, it protonates the α -amino group, forming a stable p-toluenesulfonate (tosylate) salt. This salt formation prevents the amino group from acting as a nucleophile, completely suppressing diketopiperazine formation. Toluene is used as the solvent to form a minimum-boiling azeotrope with the water generated during the reaction, driving the equilibrium toward the ester product via Le Chatelier's principle.
Protocol:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (R)-2-aminobutyric acid (100 mmol), p-toluenesulfonic acid monohydrate (110 mmol), benzyl alcohol (400 mmol), and toluene (200 mL)[2].
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110-115 °C). The solid will gradually dissolve as the tosylate salt forms. Continue refluxing until the theoretical volume of water (approx. 3.6 mL) is collected in the Dean-Stark trap (typically 4-8 hours).
-
Crystallization: Cool the reaction mixture to room temperature, then further to 0 °C. Add diethyl ether to precipitate the (R)-2-aminobutyric acid benzyl ester p-toluenesulfonate salt.
-
Filtration and Washing: Filter the white crystalline solid and wash extensively with cold diethyl ether to remove excess benzyl alcohol and toluene.
-
Free-Basing (Optional): If the free base is required immediately, partition the salt between ethyl acetate and saturated aqueous sodium bicarbonate. Dry the organic layer over Na 2 SO 4 and concentrate in vacuo. (Note: The free base is unstable and should be used immediately).
Pathway B: N-Protection, Alkylation, and Deprotection
When direct esterification yields are suboptimal or when specific orthogonal protection is required, the step-wise protection-alkylation route is preferred.
Mechanistic Causality: By reacting the amino acid with Boc-anhydride, the amine is converted into a carbamate, eliminating its nucleophilicity and zwitterionic nature. The resulting Boc-(R)-Abu-OH is highly soluble in organic solvents. Alkylation with benzyl bromide and a mild base (K 2 CO 3 ) proceeds via an S N 2 mechanism. Finally, the Boc group is cleaved using anhydrous acid (TFA or HCl/EtOAc), leaving the benzyl ester intact.
Protocol:
-
Protection: Dissolve (R)-2-aminobutyric acid (100 mmol) in 1M NaOH (100 mL) and dioxane (100 mL). Cool to 0 °C and add Boc 2 O (110 mmol). Stir for 12 hours. Acidify to pH 2-3 with 1M KHSO 4 and extract with ethyl acetate to isolate Boc-(R)-Abu-OH.
-
Alkylation: Dissolve Boc-(R)-Abu-OH in anhydrous DMF (100 mL). Add K 2 CO 3 (120 mmol) and benzyl bromide (110 mmol). Stir at room temperature for 12 hours. Quench with water, extract with ethyl acetate, and wash with brine to yield Boc-(R)-Abu-OBn.
-
Deprotection: Treat Boc-(R)-Abu-OBn with a 4M HCl solution in dioxane (50 mL) for 2 hours at room temperature. Concentrate in vacuo and triturate with diethyl ether to yield (R)-2-aminobutyric acid benzyl ester hydrochloride.
Data Presentation
The following table summarizes the comparative metrics of the two synthetic pathways to guide process selection.
| Metric | Pathway A (Direct Esterification) | Pathway B (Protection-Alkylation) |
| Step Count | 1 (to salt form) | 3 |
| Overall Yield | 75 - 85% | 60 - 70% |
| Atom Economy | High | Low (loss of Boc group) |
| Scalability | Excellent (Industrial standard) | Moderate (Requires DMF and BnBr) |
| Product Form | p-Toluenesulfonate salt | Hydrochloride salt |
| Risk of Racemization | Very Low | Very Low |
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic workflows for (R)-2-aminobutyric acid benzyl ester.
References
-
Erlanger, B. F., & Hall, R. M. (1954). Improved Synthesis of Amino Acid Benzyl Esters. Journal of the American Chemical Society, 76(22), 5781-5782. URL: [Link]
Sources
Technical Whitepaper: (R)-2-Amino-butyric Acid Benzyl Ester in Advanced Peptide Synthesis and Receptor Pharmacology
An in-depth technical guide on the properties, applications, and experimental workflows involving (R)-2-amino-butyric acid benzyl ester.
Executive Summary
(R)-2-Amino-butyric acid benzyl ester (also known as D-alpha-aminobutyric acid benzyl ester) is a highly specialized chiral building block utilized extensively in modern drug discovery and peptidomimetic synthesis. Characterized by its CAS number 92470-55-8, this compound features an (R)-configured stereocenter and a benzyl ester protecting group[1]. As a Senior Application Scientist, I have structured this guide to elucidate the physicochemical properties, structural causality, and validated experimental protocols associated with this molecule, specifically focusing on its role as a Calcium-Sensing Receptor (CaSR) modulator and a precursor for antiepileptic analogs[2][3].
Chemical Identity and Core Identifiers
Accurate identification is the bedrock of chemical reproducibility. The benzyl esterification of the carboxylic acid provides lipophilicity and orthogonal protection, while the free primary amine remains available for coupling.
Table 1: Core Chemical Identifiers and Computed Properties [1][4]
| Property / Identifier | Value |
| Chemical Name | (R)-2-Aminobutanoic acid benzyl ester |
| CAS Registry Number | 92470-55-8 |
| PubChem CID | 65439715 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Monoisotopic Mass | 193.110278 g/mol |
| Topological Polar Surface Area | 52.3 Ų |
| Canonical SMILES | CCN |
| InChIKey | CDENZIFHXOBSOW-SNVBAGLBSA-N |
Structural Causality and Mechanistic Significance
The strategic choice of (R)-2-amino-butyric acid benzyl ester in synthetic workflows is driven by two structural pillars:
-
The (R)-Stereocenter (D-Amino Acid Configuration): Natural biological systems predominantly utilize L-amino acids. Incorporating the D-enantiomer (the (R)-configuration for this aliphatic side chain) introduces proteolytic resistance. In pharmacological applications, derivatives like L-aspartyl-D-alpha-aminobutyric acid benzyl ester have been identified as potent ligands for the Calcium-Sensing Receptor (CaSR), eliciting specific sensory responses such as the "kokumi" taste[2]. Furthermore, the (R)-enantiomer serves as a critical chiral precursor in the enzymatic resolution and synthesis of pyrrolidone-based antiepileptics like brivaracetam[3].
-
The Benzyl (Bzl) Ester Protecting Group: In solid-phase and solution-phase peptide synthesis, the benzyl ester provides orthogonal protection against acid-labile groups (like Boc) and base-labile groups (like Fmoc). It is uniquely stable to standard coupling conditions but can be cleanly cleaved via catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions. This causality is critical: neutral deprotection prevents the base-catalyzed racemization of the sensitive alpha-stereocenter.
Visualizing the Workflows
Workflow for peptide coupling and orthogonal deprotection using the benzyl ester.
Intracellular signaling cascade initiated by CaSR activation via amino acid derivatives.
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm reaction progression.
Protocol 1: Solution-Phase Peptide Coupling (Synthesis of Boc-L-Asp-D-Abu-OBzl)
Objective: To couple Boc-L-Aspartic acid with (R)-2-amino-butyric acid benzyl ester without epimerization.
-
Preparation: Dissolve 1.0 eq of Boc-L-Asp(OtBu)-OH and 1.1 eq of (R)-2-amino-butyric acid benzyl ester hydrochloride (CAS 92470-55-8) in anhydrous Dichloromethane (DCM) at 0 °C under nitrogen.
-
Activation: Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 eq of Hydroxybenzotriazole (HOBt). The HOBt is crucial as it suppresses the formation of the highly reactive oxazolone intermediate, thereby preventing racemization.
-
Base Addition: Dropwise add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and drive the reaction forward.
-
Reaction & Monitoring (Self-Validation): Stir at room temperature for 4 hours. Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The disappearance of the primary amine spot (which is ninhydrin stain positive) and the appearance of a higher Rf UV-active spot confirms conversion.
-
Workup: Wash the organic layer successively with 5% citric acid (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine. Dry over MgSO₄ and concentrate in vacuo.
Protocol 2: Orthogonal Deprotection via Catalytic Hydrogenolysis
Objective: Cleave the benzyl ester to yield the free C-terminal carboxylic acid while leaving the N-terminal Boc group intact.
-
Preparation: Dissolve the protected dipeptide intermediate in degassed Methanol (MeOH).
-
Catalyst Loading: Add 10% w/w of Palladium on Carbon (Pd/C, 10 wt%). Caution: Pd/C is pyrophoric; add carefully under an argon blanket.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2-3 hours.
-
Monitoring (Self-Validation): Validation Check: Analyze via LC-MS. The mass should shift by -90 Da (loss of the benzyl group, C7H7, plus the addition of a proton). The UV trace at 254 nm should significantly decrease as the chromophoric benzyl group is removed.
-
Filtration & Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess MeOH and concentrate the filtrate to yield the free acid dipeptide.
Conclusion
(R)-2-Amino-butyric acid benzyl ester (CAS 92470-55-8) is far more than a simple structural component; it is a gateway molecule for synthesizing proteolytically stable, stereospecific ligands and APIs. By leveraging its orthogonal reactivity and specific stereochemistry, drug development professionals can engineer targeted therapies with enhanced pharmacokinetic profiles and precise receptor modulation.
References
-
Guidechem. "Butanoic acid, 2-amino-, phenylmethyl ester, (R)- 92470-55-8 wiki". 1
-
ResearchGate. "Stimulation of the extracellular Ca2+-sensing receptor by denatonium". 2
-
Guidechem. "Butanoic acid, 2-amino-, phenylmethyl ester, (R)- 92470-55-8 wiki (Computed Properties)". 4
-
Google Patents. "WO2010111622A2 - Amidases and methods of their use". 3
-
Chemie Brunschwig. "Reagent Guide Bioscience Analytical Science 8th Edition".
Sources
The Stereochemical Architecture of 2-Aminobutyric Acid Benzyl Ester: A Methodological Guide for Advanced Drug Development
Executive Summary
In the landscape of modern drug development and peptidomimetic design, non-proteinogenic α -amino acids serve as critical structural vectors. Among these, 2-aminobutyric acid (ABA) —specifically its enantiopure (S)- and (R)- configurations—acts as a foundational chiral hub. This whitepaper provides an in-depth technical analysis of the stereochemistry, protection strategies, and downstream applications of 2-aminobutyric acid benzyl ester. Written for synthetic chemists and drug development professionals, this guide deconstructs the causality behind experimental choices, focusing on why the benzyl ester p-toluenesulfonate (PTSA) salt is the industry standard for maintaining stereochemical integrity.
Stereochemical Fundamentals and the Benzyl Ester Advantage
2-Aminobutyric acid possesses a single chiral center at the C2 ( α -carbon) position, yielding two enantiomers: (S)-2-aminobutyric acid (L-ABA) and (R)-2-aminobutyric acid (D-ABA). The spatial orientation of the ethyl side chain at this stereocenter is the primary determinant of target-protein binding affinity in its derivative active pharmaceutical ingredients (APIs).
In complex synthetic workflows, the carboxylic acid moiety of ABA must be temporarily masked to direct reactions exclusively toward the α -amine. The benzyl ester (-OBn) is selected over methyl, ethyl, or tert-butyl esters due to its superior orthogonal cleavage profile . Benzyl esters are highly stable to the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) and the basic conditions used to remove Fmoc groups (e.g., Piperidine). When deprotection is required, the benzyl group is cleanly cleaved via catalytic hydrogenolysis ( H2 , Pd/C) under neutral conditions, preventing the base-catalyzed racemization of the C2 stereocenter that often plagues the saponification of methyl esters.
Causality in Experimental Design: The PTSA Salt Paradigm
A critical failure point in amino acid esterification is the inherent instability of the free base. Free α -amino acid esters are kinetic traps; they rapidly undergo intermolecular aminolysis to form diketopiperazines (cyclic dipeptides), destroying both yield and stereochemical purity.
To circumvent this, the benzyl ester is synthesized and isolated as a p-toluenesulfonate (PTSA) salt as seen in commercial standards.
-
Why PTSA? Unlike hydrochloric acid (HCl), which can form hygroscopic salts that absorb atmospheric moisture and promote slow ester hydrolysis, PTSA is a bulky, lipophilic acid. It forms highly crystalline, non-hygroscopic salts.
-
Dual Functionality: During the Fischer esterification process, PTSA acts as both the strong acid catalyst required to protonate the carbonyl oxygen and the counter-ion that immediately traps the resulting amine, rendering it non-nucleophilic and preventing diketopiperazine formation.
Downstream Applications in Active Pharmaceutical Ingredients (APIs)
The (S)-enantiomer of 2-aminobutyric acid is a high-value chiral precursor. Industrial preparation often relies on the selective hydrolysis of racemic N-protected-2-aminobutyric acid using acylase enzymes to isolate the (S)-enantiomer[1]. Recent advancements have also enabled the enzymatic synthesis of L-ABA via glutamate mutase and l-aspartate- β -decarboxylase pathways using L-glutamate as a substrate[2], as well as through engineered whole-cell biocatalysis in Saccharomyces cerevisiaestarting from L-threonine[3].
Once the (S)-ABA benzyl ester is integrated into a synthetic sequence and subsequently deprotected, it serves as the backbone for several blockbuster drugs:
-
Antiepileptics: N-alkylation and amidation of (S)-ABA yields Levetiracetam and its analog Brivaracetam , which bind to the synaptic vesicle protein SV2A.
-
Antituberculars: Reduction of the carboxylic acid yields (S)-2-aminobutanol, the direct precursor to Ethambutol , an inhibitor of mycobacterial arabinosyltransferases.
Downstream synthetic applications of (S)-2-aminobutyric acid in active pharmaceutical ingredients.
Quantitative Data: Protection and Resolution Metrics
Table 1: Comparative Deprotection Strategies for 2-Aminobutyric Acid Esters | Protecting Group | Cleavage Reagent | Cleavage Kinetics | Orthogonality Profile | Typical Yield | | :--- | :--- | :--- | :--- | :--- | | Benzyl (-OBn) | H2 , Pd/C | Rapid (1-2 h) | Stable to TFA (Boc) and Piperidine (Fmoc) | >95% | | tert-Butyl (-OtBu) | TFA or HCl | Moderate (2-4 h) | Stable to H2 /Pd-C and Piperidine | >90% | | Methyl (-OMe) | LiOH / NaOH (aq) | Slow (4-12 h) | Stable to TFA and H2 /Pd-C | 80-85% (Risk of C2 racemization) |
Table 2: Enantiomeric Resolution Efficiency of 2-Aminobutyric Acid
| Biocatalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Source |
|---|---|---|---|---|
| Acylase I (Aspergillus) | N-Acetyl-DL-ABA | >99% (S) | 48% (max 50%) | Patent WO2010019469A2 |
| Glutamate Mutase / Decarboxylase | L-Glutamate | >99% (S) | ~90% | ACS Catal. 2020 |
| Threonine Deaminase / GDH | L-Threonine | >99% (S) | Biosynthetic | Microb. Cell Fact. 2017 |
Self-Validating Protocol: Synthesis of (S)-2-Aminobutyric Acid Benzyl Ester PTSA Salt
This protocol is designed as a self-validating system. The causality of the reaction relies on Le Chatelier's principle, driven by the continuous azeotropic removal of water.
Phase 1: Reaction Setup and Azeotropic Distillation
-
Charge the Reactor: Into a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (S)-2-aminobutyric acid (1.0 eq), benzyl alcohol (5.0 eq), and p-toluenesulfonic acid monohydrate (1.1 eq).
-
Solvent Selection: Suspend the mixture in anhydrous toluene (10 mL per gram of amino acid). Causality: Toluene forms a highly efficient binary azeotrope with water (b.p. 85°C), allowing for the low-temperature removal of the water byproduct.
-
Reflux: Heat the mixture to 110°C. The solid suspension will gradually dissolve as the esterification proceeds. Continue refluxing until the stoichiometric volume of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
In-line Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The reaction is complete when the baseline spot of the free amino acid completely disappears.
Workflow for the enzymatic resolution and benzyl esterification of 2-aminobutyric acid.
Phase 2: Selective Precipitation and Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly add cold diethyl ether (3 volumes relative to toluene) under vigorous stirring. Causality: The PTSA salt of the benzyl ester is highly insoluble in non-polar ether, forcing it to crash out as a white crystalline solid, while the excess unreacted benzyl alcohol remains highly soluble in the toluene/ether supernatant.
-
Filtration: Filter the precipitate under a vacuum, wash thoroughly with cold diethyl ether, and dry in a vacuum desiccator.
Phase 3: Analytical Validation (The QC Loop)
-
Stereochemical Validation (Chiral HPLC): Dissolve a sample in the mobile phase and inject it into a chiral stationary phase column (e.g., Crownpak CR(+)). The enantiomeric excess (ee) must be >99%, confirming that no thermal racemization occurred at the C2 position during reflux.
-
Structural Validation ( 1H NMR in DMSO- d6 ): Confirm the presence of the benzyl ester CH2 protons (a distinct singlet or AB quartet near δ 5.2 ppm) and the aromatic protons of both the benzyl group ( δ ~7.4 ppm) and the PTSA counter-ion (doublets at δ 7.1 and 7.5 ppm). The integration ratio of the PTSA methyl group ( δ 2.3 ppm) to the benzyl CH2 must be exactly 3:2.
References
- -decarboxylase Using l-Glutamate as the Sole Substrate.ACS Catalysis (2020).[URL: https://pubs.acs.org/doi/10.
- Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.Microbial Cell Factories / NIH (2017).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5364678/]
- Preparation of (S)-2-aminobutyric acid.World Intellectual Property Organization (WIPO) Patent WO2010019469A2.[URL: https://patents.google.
- D-2-Aminobutyric Acid Benzyl Ester p-Toluenesulfonate (Product S790133).Sigma-Aldrich.[URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s790133]
Sources
(R)-2-amino-butyric acid benzyl ester solubility and stability data
Title: Technical Whitepaper: Solubility and Stability Dynamics of (R)-2-Amino-butyric Acid Benzyl Ester in Drug Development
Executive Summary & Strategic Context
In the landscape of rational drug design and advanced peptide synthesis, non-proteinogenic amino acids are critical for imparting proteolytic resistance and structural rigidity. (R)-2-amino-butyric acid benzyl ester—commonly denoted as H-D-Abu-OBzl—is a highly valuable chiral building block. The D-configuration inherently protects synthesized peptidomimetics from endogenous enzymatic degradation[1], while the benzyl (OBzl) ester provides a robust, orthogonal carboxyl-protecting group that withstands standard Boc/TFA coupling cycles[2].
As a Senior Application Scientist, I approach the physicochemical profiling of H-D-Abu-OBzl not merely as a data collection exercise, but as a foundational step. Misunderstanding the solubility limits or hydrolysis kinetics of this compound leads to suboptimal synthetic yields, auto-condensation side reactions, and formulation failures. This whitepaper establishes the definitive solubility and stability parameters of H-D-Abu-OBzl, backed by self-validating experimental protocols.
Physicochemical Profiling & Solubility Dynamics
The Causality of Phase Behavior: The solubility of H-D-Abu-OBzl is dictated by the thermodynamic tug-of-war between its ionizable alpha-amino group (pKa ~9.5) and the highly lipophilic benzyl ester moiety. In its free base form, the bulky, hydrophobic benzyl group dominates, driving the molecule into organic phases. However, the free base is prone to intermolecular aminolysis. Therefore, it is almost exclusively utilized and stored as a salt (e.g., hydrochloride or p-toluenesulfonate), which protonates the amine, drastically altering its dielectric requirements and preventing degradation[2].
Table 1: Thermodynamic Solubility Profile of H-D-Abu-OBzl
| Solvent System | Free Base Solubility | HCl Salt Solubility | Mechanistic Rationale |
| Water (pH 7.0) | Low (< 5 mg/mL) | High (> 50 mg/mL) | Protonation of the amine enables strong ion-dipole interactions with water, overcoming the lipophilicity of the benzyl ring. |
| Methanol / Ethanol | High (> 100 mg/mL) | High (> 100 mg/mL) | Alcohols provide both hydrogen bonding and a moderate dielectric constant, accommodating both the polar amine and the non-polar ester. |
| Dichloromethane | High (> 100 mg/mL) | Low (< 2 mg/mL) | The non-polar environment highly favors the uncharged free base; the salt lattice energy is too high to be disrupted by DCM. |
| Hexane / Heptane | Moderate | Insoluble | Complete lack of hydrogen bonding capacity; unable to solvate the charged salt form. |
Stability Dynamics & Degradation Pathways
The stability of the benzyl ester is highly dependent on pH, temperature, and the presence of specific nucleophiles. Understanding these pathways is critical for selecting appropriate reaction conditions and storage buffers.
-
Hydrolytic Stability (pH Dependence): Benzyl esters are exceptionally stable under mildly acidic conditions (e.g., 1-5% TFA), which is why they are favored in solid-phase peptide synthesis[2]. Conversely, they are highly susceptible to base-catalyzed saponification (pH > 9), rapidly yielding the free (R)-2-aminobutyric acid and benzyl alcohol[3].
-
Enzymatic Cleavage: In biological matrices or during biocatalytic deprotection steps, esterases and lipases (such as CAL-A or BS2) can rapidly and selectively hydrolyze the benzyl ester without affecting other protecting groups[4][5].
-
Racemization Risk: Under strongly basic conditions, the alpha-proton of the amino acid ester becomes labile. Deprotonation forms an enolate intermediate, risking epimerization to the L-enantiomer.
Chemical degradation pathways of (R)-2-amino-butyric acid benzyl ester under various conditions.
Table 2: Degradation Kinetics (Half-life, t1/2) of H-D-Abu-OBzl at 37°C
| Condition | t1/2 | Primary Degradation Pathway |
| pH 2.0 (Aqueous) | > 30 days | Highly stable; the protonated amine electrostatically repels hydronium ions. |
| pH 7.4 (PBS) | ~ 14 days | Slow spontaneous hydrolysis of the ester bond. |
| pH 10.0 (Aqueous) | < 4 hours | Base-catalyzed saponification (hydroxide nucleophilic attack). |
| Porcine Liver Esterase | < 1 hour | Rapid enzymatic cleavage of the benzyl moiety. |
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data, protocols must be designed to preemptively eliminate experimental artifacts. Below are the self-validating workflows used to generate the data in Tables 1 and 2.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality Check: We utilize high-speed centrifugation rather than standard 0.22 µm filtration. Benzyl ester salts can form colloidal micro-suspensions in certain solvent mixtures that pass through filters, leading to artificially inflated solubility values.
-
Preparation: Add 200 mg of H-D-Abu-OBzl·HCl to 2 mL of the target solvent in a sealed, silanized borosilicate glass vial.
-
Equilibration: Agitate vials on an orbital shaker at 300 rpm for exactly 48 hours at 25.0 ± 0.1°C to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet any undissolved solute.
-
Quantification: Dilute the supernatant into the HPLC mobile phase (Water/Acetonitrile with 0.1% TFA). Analyze via RP-HPLC using a C18 column, with UV detection at 214 nm (amide/amine) and 254 nm (benzyl ring).
-
Self-Validation Step: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that no solvent-mediated polymorphic shifts or hydrate formations occurred during the 48-hour equilibration.
Protocol 2: pH-Dependent Degradation Kinetics Assay
Causality Check: Why quench the pH 10.0 samples with 1M HCl? Alkaline saponification of the benzyl ester is extremely rapid. Failing to immediately neutralize the sample at the exact time point will result in continued degradation while the sample sits in the autosampler queue, severely skewing the kinetic curve.
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), 7.4 (PBS), and 10.0 (Carbonate).
-
Initiation: Dissolve H-D-Abu-OBzl to a final concentration of 1 mg/mL in the respective buffers, pre-equilibrated at 37°C in a thermomixer.
-
Sampling: Withdraw 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench the pH 10.0 samples with 10 µL of 1M HCl.
-
Analysis: Quantify the remaining ester and the appearance of benzyl alcohol and D-Abu via LC-MS.
-
Self-Validation Step: Calculate the mass balance. The molar sum of the remaining H-D-Abu-OBzl and the newly formed D-Abu must equal the initial molar concentration (±5%). A deficit indicates an alternative degradation pathway (e.g., diketopiperazine formation).
Self-validating experimental workflow for compound solubility and stability profiling.
References
-
Title: Showing Compound D-2-Aminobutanoic acid (FDB012680) Source: FooDB URL: [Link]
-
Title: The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst Source: Biomacromolecules - ACS Publications URL: [Link]
-
Title: Synthesis, Characterization, and In Vitro Transfection Activity of Charge-Reversal Amphiphiles for DNA Delivery Source: PMC (PubMed Central) URL: [Link]
-
Title: 1 Protection Reactions Source: Wiley-VCH URL: [Link]
-
Title: Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
- 1. Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB [foodb.ca]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Characterization, and In Vitro Transfection Activity of Charge-Reversal Amphiphiles for DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Enantioselective synthesis of (R)-2-amino-butyric acid benzyl ester
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-Butyric Acid Benzyl Ester
Abstract
(R)-2-aminobutyric acid, a non-proteinogenic α-amino acid, and its derivatives are critical chiral building blocks in modern pharmaceutical development. Their incorporation into drug molecules can significantly modulate pharmacological properties. This guide provides an in-depth technical overview of the principal methodologies for the enantioselective synthesis of (R)-2-amino-butyric acid and its subsequent conversion to the benzyl ester. We will explore three field-proven strategies: Asymmetric Phase-Transfer Catalysis (PTC), Biocatalytic Synthesis via transaminases and deracemization, and the use of Chiral Auxiliaries. The discussion emphasizes the underlying mechanistic principles, the rationale behind experimental design, and detailed, actionable protocols for researchers and drug development professionals.
Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids
The synthesis of enantiomerically pure non-proteinogenic amino acids is a cornerstone of medicinal chemistry and drug discovery.[1][2] These compounds serve as indispensable precursors for synthesizing biologically active peptides and peptidomimetic drugs, offering modified conformational constraints and metabolic stability.[1] (R)-2-aminobutyric acid, in particular, is a key intermediate for several pharmaceuticals. The benzyl ester form is often preferred in synthesis as the benzyl group serves as a convenient protecting group for the carboxylic acid, which can be removed under mild hydrogenolysis conditions.
Achieving high enantiopurity is paramount, as different enantiomers of a drug can have vastly different pharmacological activities or toxicities. This guide focuses on robust and scalable methods to synthesize the (R)-enantiomer with exceptional stereochemical control.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of α-amino acids can be broadly categorized into several effective methods.[1] We will detail three of the most powerful and versatile strategies applicable to the synthesis of (R)-2-amino-butyric acid benzyl ester.
Asymmetric Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful and environmentally benign technique for the asymmetric alkylation of glycine derivatives.[3] This method relies on a chiral catalyst to shuttle a reactant from one phase (typically aqueous) into another (organic) where the reaction occurs, creating a chiral environment that directs the stereochemical outcome.[4][5]
Causality and Mechanistic Insight: The core of this strategy involves the alkylation of a prochiral glycine enolate equivalent. A commonly used substrate is the benzophenone imine of a glycine ester, which provides sufficient acidity to the α-proton for deprotonation by a mild aqueous base (e.g., NaOH or K₂CO₃).[4] The chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from Cinchona alkaloids, forms a lipophilic ion pair with the glycine enolate.[3][6] This chiral ion pair migrates into the organic phase containing the electrophile (e.g., ethyl bromide). The rigid, well-defined structure of the catalyst shields one face of the planar enolate, forcing the alkylating agent to approach from the less sterically hindered face. This directed attack results in the formation of one enantiomer of the product with high selectivity.[7] The choice between a cinchonine-derived catalyst and its pseudo-enantiomer, a cinchonidine-derived catalyst, predictably controls whether the (R) or (S) product is formed.[3]
Caption: Catalytic cycle for asymmetric phase-transfer alkylation.
Experimental Protocol: PTC Synthesis of (R)-2-Aminobutyric Acid Derivative
Step 1: Asymmetric Alkylation
-
To a stirred solution of glycine tert-butyl ester benzophenone imine (1.0 equiv.) in toluene (5 mL/mmol) is added a solution of 50% aqueous potassium hydroxide (5.0 equiv.).
-
The cinchonine-derived phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenmethyl)cinchoninium bromide, 0.05 equiv.) is added.
-
The mixture is cooled to 0 °C, and ethyl bromide (1.2 equiv.) is added dropwise.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the mixture is diluted with water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
Step 2: Deprotection and Benzyl Ester Formation
-
The purified product from Step 1 is dissolved in a mixture of THF and 1N HCl. The reaction is stirred at room temperature until the imine is fully hydrolyzed (monitored by TLC).
-
The solvent is removed, and the residue is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the tert-butyl ester. After stirring for 2-4 hours, the solvents are evaporated to yield crude (R)-2-aminobutyric acid.
-
The crude amino acid is suspended in benzyl alcohol (5-10 equiv.). p-Toluenesulfonic acid monohydrate (1.1 equiv.) is added.
-
The mixture is heated to 50-60 °C under reduced pressure to remove water as it forms.[8]
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried and concentrated. The final product, (R)-2-amino-butyric acid benzyl ester, is purified by crystallization or chromatography.
Biocatalytic Synthesis
Enzymatic methods offer unparalleled selectivity and operate under green, sustainable conditions.[9] For the synthesis of (R)-2-aminobutyric acid, two biocatalytic routes are particularly effective: asymmetric transamination and deracemization.
Causality and Mechanistic Insight: Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[10] To synthesize (R)-2-aminobutyric acid, an (R)-selective ω-TA is used to catalyze the amination of the prochiral substrate 2-oxobutyric acid.[11] A common and inexpensive amino donor like isopropylamine can be used, which is converted to acetone, a volatile byproduct that helps drive the reaction equilibrium towards product formation.[10] The enzyme's active site provides a precisely arranged chiral environment, ensuring the amino group is delivered to only one face of the keto acid, resulting in products with exceptionally high enantiomeric excess (>99% ee).[12][13]
Caption: Asymmetric synthesis using an (R)-selective ω-transaminase.
Experimental Protocol: Transaminase-Mediated Synthesis
Step 1: Asymmetric Amination
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Add 2-oxobutyric acid (1.0 equiv.) and isopropylamine (1.5-3.0 equiv.).
-
Add pyridoxal-5'-phosphate (PLP) cofactor (approx. 1 mM).
-
Initiate the reaction by adding the (R)-selective ω-transaminase (as a lyophilized powder or whole-cell catalyst).
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) for 12-24 hours. Monitor the conversion of the keto acid by HPLC.
-
Upon completion, the enzyme can be removed by centrifugation (for whole cells) or precipitation. The aqueous solution containing the product is carried forward.
Step 2: Isolation and Esterification
-
The pH of the reaction mixture is adjusted to the isoelectric point of the amino acid to facilitate isolation, or the product is isolated using ion-exchange chromatography.
-
The isolated (R)-2-aminobutyric acid is then esterified with benzyl alcohol as described in Protocol 2.1, Step 2.
Causality and Mechanistic Insight: This method begins with an inexpensive racemic mixture of 2-aminobutyric acid. An L-amino acid oxidase (LAAO), an oxidoreductase enzyme, selectively catalyzes the oxidative deamination of the L-enantiomer ((S)-2-aminobutyric acid) to form 2-oxobutyric acid, ammonia, and hydrogen peroxide.[14][15] The desired (R)-enantiomer is not recognized by the enzyme and remains untouched.[16] This process constitutes a kinetic resolution. To achieve a higher yield (>50%), this resolution can be converted into a dynamic kinetic resolution (DKR). In a DKR process, the 2-oxobutyric acid formed is continuously reduced back to racemic 2-aminobutyric acid in situ by a non-selective reducing agent (e.g., sodium borohydride or ammonia-borane). This replenishes the substrate for the LAAO, allowing for the theoretical conversion of 100% of the starting racemate into the pure (R)-enantiomer.
Caption: Stereodirection using a chiral auxiliary.
Experimental Protocol: Chiral Auxiliary Method
Step 1: Preparation of N-Acyl Oxazolidinone
-
Dissolve the appropriate chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone for the (R)-amino acid) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.
-
In a separate flask, prepare the acid chloride from N-Boc glycine and treat it with the oxazolidinone anion.
-
Allow the reaction to warm to room temperature and stir until complete. Work up with aqueous NH₄Cl, extract with an organic solvent, dry, and purify the N-Boc-glycinyl-oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the product from Step 1 in anhydrous THF and cool to -78 °C.
-
Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) and stir for 30 minutes to form the enolate.
-
Add ethyl iodide (1.5 equiv.) and stir at -78 °C for several hours, then allow to warm slowly.
-
Quench the reaction with saturated aqueous NH₄Cl and perform a standard extractive workup. Purify the product by chromatography.
Step 3: Auxiliary Cleavage and Esterification
-
Cleave the auxiliary by dissolving the alkylated product in a THF/water mixture and adding lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This cleaves the acyl group without epimerization.
-
After workup, the resulting N-Boc-(R)-2-aminobutyric acid is deprotected using TFA in DCM.
-
The free amino acid is then esterified with benzyl alcohol as described in Protocol 2.1, Step 2.
Comparative Summary of Synthetic Strategies
| Methodology | Typical ee% | Key Advantages | Key Disadvantages |
| Asymmetric PTC | 90-98% | Scalable, operationally simple, uses inexpensive reagents, mild conditions. [3] | Catalyst loading can be a cost factor; optimization of conditions may be required. |
| Biocatalysis (Transaminase) | >99% | Exceptional enantioselectivity, green and sustainable, mild aqueous conditions. [11][12] | Requires specific enzymes, potential for product inhibition, substrate scope can be limited. [12] |
| Biocatalysis (Deracemization) | >99% | Starts from inexpensive racemate, high enantiopurity. [17] | Requires a suitable oxidase and reducing system; reaction times can be long. |
| Chiral Auxiliary | >98% (de) | Highly reliable and predictable, well-established methodology. [18] | Stoichiometric use of the auxiliary, multi-step process, requires cryogenic conditions and strong bases. |
Conclusion
The enantioselective synthesis of (R)-2-amino-butyric acid benzyl ester can be accomplished through several robust and high-fidelity methods. The choice of strategy depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity. Asymmetric Phase-Transfer Catalysis offers a practical and scalable route suitable for industrial applications. Biocatalytic methods, particularly using transaminases, represent the state-of-the-art in terms of selectivity and sustainability, making them ideal for green chemistry initiatives. The chiral auxiliary approach, while more traditional, remains a highly reliable and predictable method for laboratory-scale synthesis. Each of these strategies provides a powerful tool for researchers and drug development professionals to access this critical chiral building block for the advancement of pharmaceutical science.
References
- Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-277).
-
Maruoka, K., & Ooi, T. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-3028. Available from: [Link]
- Williams, R. M. (1993). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. In Advances in Asymmetric Synthesis (Vol. 1, pp. 45-94). JAI Press.
-
Ooi, T., & Maruoka, K. (2003). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013-28. Available from: [Link]
- Unknown. (n.d.). Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. International Journal of Scientific & Engineering Research, 4(12).
- Belokon, Y. N., et al. (1998). Asymmetric synthesis of unusual α-amino acids.
- Maruoka, K., & Ooi, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Pure and Applied Chemistry, 79(9), 1541-1550.
-
Ni, Y., et al. (2020). One-Pot Biocatalytic Preparation of Enantiopure Unusual α-Amino Acids from α-Hydroxy Acids via a Hydrogen-Borrowing Dual-Enzyme Cascade. Molecules, 25(24), 5999. Available from: [Link]
-
Ooi, T., & Maruoka, K. (2007). Design of high-performance chiral phase-transfer catalysts with privileged structures. Chemical Communications, (20), 1969-1979. Available from: [Link]
-
Chen, J., & Arnold, F. H. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio. Available from: [Link]
- Ager, D. J. (2010). Asymmetric synthesis of non-proteinogenic amino acids. John Wiley & Sons.
-
Wu, S., et al. (2025). Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society. Available from: [Link]
-
Wu, S., et al. (2025). Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society. Available from: [Link]
- Hernandez, K., et al. (2015). Biocatalytic Synthesis of Amino Acids Bearing α-Quaternary Stereocenters. Synfacts, 11(05), 0550.
- Qu, Y., et al. (2018). A Biocatalytic Route to Enantiomerically Pure Unsaturated α-H-α-Amino Acids.
- Geueke, B., & Hummel, W. (2002). A new bacterial L-amino acid oxidase with a broad substrate specificity: Purification and characterization. Enzyme and Microbial Technology, 31(1-2), 77-87.
-
Shin, J. S., & Kim, B. G. (2001). Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants. Biotechnology Letters, 23, 1969-1973. Available from: [Link]
-
Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 57. Available from: [Link]
-
Wang, F., et al. (2023). Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Nature Communications, 14(1), 3291. Available from: [Link]
-
Liu, Y., et al. (2020). Enzymatic Biosynthesis of l-2-Aminobutyric Acid by Glutamate Mutase Coupled with l-Aspartate-β-decarboxylase Using l-Glutamate as the Sole Substrate. ACS Catalysis, 10(23), 14134-14143. Available from: [Link]
- Komeda, H., et al. (2004). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 68(1), 226-228.
-
Okazaki, S., et al. (2020). Ancestral L-amino acid oxidases for deracemization and stereoinversion of amino acids. Communications Chemistry, 3(1), 181. Available from: [Link]
-
Okazaki, S., et al. (2020). Ancestral L-amino acid oxidases for deracemization and stereoinversion of amino acids. Communications Chemistry, 3(1), 1-9. Available from: [Link]
-
Faust, A., et al. (2007). 2JB1: The L-amino acid oxidase from Rhodococcus opacus in complex with L-alanine. RCSB PDB. Available from: [Link]
- Li, Y., et al. (2023). Enzymatic asymmetric synthesis of chiral amino acids. Frontiers in Bioengineering and Biotechnology, 11, 1243110.
-
UniProt Consortium. (2002). L-amino acid oxidase - Rhodococcus opacus (Nocardia opaca). UniProtKB - Q8GA24 (LAAO_RHOOP). Available from: [Link]
-
Yajima, T., et al. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-41. Available from: [Link]
- Gopisetti, S. R., et al. (2010). Preparation of (s)-2-aminobutyric acid. Google Patents. WO2010019469A2.
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research, 37(8), 518-525. Available from: [Link]
-
Misra, R., et al. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 60(30), 16483-16489. Available from: [Link]
-
Unknown. (n.d.). Asymmetric Alkylation. Buchler GmbH. Available from: [Link]
- Zhang, J., et al. (2013). Method for preparing L-2-aminobutyric acid by enzyme method. Google Patents. CN102127453B.
-
Azam, S., et al. (1996). Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Journal of the Chemical Society, Perkin Transactions 1, 621-627. Available from: [Link]
- Weber, N., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 57.
- Sharma, A., et al. (2025). Direct Catalytic Asymmetric Aldol Reactions of Glycine Schiff Bases to Access β-Hydroxy-α-Amino Esters. IntechOpen.
-
Koszelewski, D., et al. (2010). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(7), 1546. Available from: [Link]
- Juaristi, E., & Soloshonok, V. A. (2005). Enantioselective synthesis of β-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. Tetrahedron: Asymmetry, 16(12), 2135-2144.
-
Olejnik, A., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure Aliphatic and Aromatic D-Amino Acids Catalyzed by Transaminase from Haliscomenobacter hydrossis. International Journal of Molecular Sciences, 23(23), 15151. Available from: [Link]
-
Bán, K., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(2), 1184-1191. Available from: [Link]
- Unknown. (2012). Method of producing optically active α-amino acid benzyl esters. Google Patents. US8138370B2.
-
Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available from: [Link]
Sources
- 1. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kubikat.org [kubikat.org]
- 3. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8138370B2 - Method of producing optically active α-amino acid benzyl esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transaminase-catalyzed asymmetric synthesis of L-2-aminobutyric acid from achiral reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. Ancestral L-amino acid oxidases for deracemization and stereoinversion of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. renyi.hu [renyi.hu]
(R)-2-Aminobutyric Acid Benzyl Ester: A Comprehensive Technical Guide on Synthesis, Chiral Applications, and Peptide Engineering
Executive Summary
(R)-2-aminobutyric acid benzyl ester—frequently designated as D-2-aminobutyric acid benzyl ester, D-Abu-OBzl, or H-D-Abu-OBzl—is a highly specialized, non-natural chiral amino acid derivative. Serving as a critical building block in advanced peptide synthesis and active pharmaceutical ingredient (API) development, this compound provides unique steric and stereochemical properties. This whitepaper synthesizes current literature, detailing the mechanistic rationale behind its synthesis, its role in conferring proteolytic stability to therapeutic peptides, and its specific applications in drug development.
Chemical Identity and Structural Significance
(R)-2-aminobutyric acid is an aliphatic, non-proteinogenic amino acid. When its C-terminus is protected by a benzyl ester, it forms H-D-Abu-OBzl , typically isolated as a stable p-toluenesulfonate (PTSA) salt (CAS: 92470-56-9).
The strategic selection of the benzyl (Bzl) protecting group is foundational in peptide chemistry:
-
Orthogonality: The benzyl ester is highly stable under the acidic conditions used to remove Boc (tert-butyloxycarbonyl) groups during Boc-Solid Phase Peptide Synthesis (SPPS).
-
Cleavage Causality: It can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂) or strong anhydrous acids (e.g., HF) without inducing racemization at the delicate chiral alpha-carbon.
-
Enzymatic Interaction: As a D-enantiomer, it inherently resists degradation by endogenous L-specific proteases, making it a valuable ligand and substrate modifier in enzymatic reactions[1].
Self-Validating Synthesis Methodology
The preparation of H-D-Abu-OBzl·TsOH relies on a thermodynamically driven Fischer esterification. The protocol below is designed as a self-validating system, where the physical properties of the intermediates inherently drive purification.
Step-by-Step Protocol: Azeotropic Esterification
Objective: Synthesize the p-toluenesulfonate salt of (R)-2-aminobutyric acid benzyl ester with >99% enantiomeric excess.
-
Reagent Assembly: Suspend 1.0 equivalent of (R)-2-aminobutyric acid and 1.1 equivalents of p-toluenesulfonic acid monohydrate (PTSA) in toluene. Add 5.0 equivalents of benzyl alcohol.
-
Causality: PTSA serves a dual purpose. It acts as the acid catalyst for the esterification and immediately protonates the resulting free amine. This salt formation is critical; it prevents the free amine from undergoing intermolecular aminolysis (self-condensation into diketopiperazines).
-
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark apparatus.
-
Causality: Esterification is an equilibrium reaction. Toluene forms a minimum-boiling azeotrope with the byproduct water. By continuously trapping and removing water, Le Chatelier's principle drives the thermodynamically unfavorable reaction to completion.
-
-
Crystallization and Self-Purification: Once water evolution ceases (typically 4-6 hours), cool the reaction to room temperature. Reduce the toluene volume in vacuo, and add an excess of cold diethyl ether to the residue.
-
Causality: The target H-D-Abu-OBzl·TsOH salt is highly crystalline and insoluble in non-polar solvents like ether, whereas the excess benzyl alcohol and unreacted organic impurities remain highly soluble. This differential solubility acts as an automatic, self-validating purification step.
-
-
Validation: Filter the white crystalline precipitate, wash with cold ether, and dry under vacuum. Validate identity via melting point and ¹H-NMR (confirming the diagnostic benzyl -CH₂- singlet at ~5.1 ppm).
Workflow for the azeotropic synthesis and isolation of H-D-Abu-OBzl·TsOH.
Literature Review: Key Applications in Drug Development
Stereochemical Mapping of Peptide Sweeteners
Early foundational literature utilized (R)-2-aminobutyric acid benzyl ester to map the spatial requirements of sweet taste receptors. In a pivotal study on L-aspartyl dipeptide sweeteners, researchers synthesized various configurational analogues to determine how the C-terminal effective volume and chirality dictate taste[2].
The study revealed that L-aspartyl-D-alpha-aminobutyric acid benzyl ester is intensely sweet, whereas analogues with achiral or excessively bulky C-termini (such as alpha-aminoisobutyric acid benzyl ester) are completely tasteless[2]. This demonstrated that the receptor binding pocket has strict stereochemical tolerances that specifically accommodate the D-configuration of the aminobutyric side chain.
Proteolytic Stabilization of Oxyntomodulin (OXM) Analogs
A major contemporary application of D-Abu is in the development of dual GLP-1/Glucagon receptor (GCGR) agonists for the treatment of metabolic disorders like diabetes and obesity[3]. Native Oxyntomodulin (OXM) is rapidly degraded in vivo by dipeptidyl peptidase IV (DPP-IV), which cleaves the peptide at the N-terminal penultimate position.
To overcome this, researchers substituted the natural serine at position 2 with non-natural amino acids, including D-alpha-aminobutyric acid (D-Abu) [3].
-
Mechanistic Causality: The D-stereocenter and the specific ethyl side chain of D-Abu create localized steric hindrance that prevents the DPP-IV enzyme from accessing and hydrolyzing the peptide bond. Consequently, the modified OXM analogs exhibit a vastly extended in vivo half-life while achieving subnanomolar potency at both GLP-1 and GCGR receptors[3].
Mechanism of DPP-IV resistance and dual receptor activation via D-Abu substitution.
Quantitative Data Summaries
The following tables synthesize the quantitative and qualitative findings from the core literature regarding the structural and pharmacological impact of D-Abu incorporation.
Table 1: Structure-Taste Relationship of L-Aspartyl Dipeptide Analogues [2]
| C-Terminal Amino Acid Derivative | Stereochemistry | Effective Volume Impact | Taste Profile |
|---|---|---|---|
| D-Alanine benzyl ester | D | Optimal fit | Sweet |
| D-alpha-aminobutyric acid benzyl ester | D | Optimal fit | Sweet |
| alpha-aminoisobutyric acid benzyl ester | Achiral | Steric clash / Excessive volume | Tasteless |
| alpha-aminocyclohexanecarboxylic acid methyl ester | Achiral | Excessive volume | Bitter |
Table 2: Pharmacological Impact of D-Abu Substitution on OXM Analogs [3]
| Peptide Modification | DPP-IV Stability | GLP-1R Potency | GCGR Potency | Therapeutic Utility |
|---|---|---|---|---|
| Native OXM (Ser at Pos 2) | Low (Rapid cleavage) | Nanomolar | Nanomolar | Limited (Short half-life) |
| OXM Analog (D-Abu at Pos 2) | High (Resistant) | Subnanomolar | Subnanomolar | High (Diabetes/Obesity) |
Conclusion
(R)-2-aminobutyric acid benzyl ester is far more than a simple synthetic intermediate; it is a precision tool for molecular engineers. By leveraging its specific D-chirality and the orthogonal protection offered by the benzyl ester, researchers can bypass endogenous enzymatic degradation pathways (like DPP-IV) and probe strict receptor stereotolerances. The self-validating synthetic protocols for its isolation ensure the high enantiomeric purity required for modern peptide therapeutics, cementing its role in the future of dual-agonist metabolic drugs.
References
-
Title: Peptide sweeteners. 6. Structural studies on the C-terminal amino acid of L-aspartyl dipeptide sweeteners. Source: PubMed / National Institutes of Health (NIH) URL: [Link]
- Title: US20120165503A1 - Oxyntomodulin analogs.
-
Title: Ligand view of alpha-aminobutyric acid (1743). Source: BRENDA Enzyme Database URL: [Link]
Sources
- 1. Ligand view of alpha-aminobutyric acid (1743 - QWCKQJZIFLGMSD-UHFFFAOYSA-N) - BRENDA Enzyme Database [brenda-enzymes.info]
- 2. Peptide sweeteners. 6. Structural studies on the C-terminal amino acid of L-aspartyl dipeptide sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20120165503A1 - Oxyntomodulin analogs - Google Patents [patents.google.com]
Physical and spectral data of (R)-2-amino-butyric acid benzyl ester
An In-Depth Technical Guide to the Physical and Spectral Characterization of (R)-2-Aminobutyric Acid Benzyl Ester
Abstract
(R)-2-Aminobutyric acid benzyl ester (CAS: 92470-55-8) is a critical chiral building block extensively utilized in the synthesis of peptide-based therapeutics, enzyme inhibitors, and novel synthetic sweeteners. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a rigorous, causality-driven analysis of its physicochemical properties, spectral data, and self-validating experimental workflows.
Pharmacological and Synthetic Significance
(R)-2-Aminobutyric acid benzyl ester—also referred to as D-alpha-aminobutyric acid benzyl ester—serves as a highly versatile intermediate. The benzyl ester moiety provides robust protection of the C-terminus during complex peptide coupling sequences, while remaining selectively cleavable via catalytic hydrogenolysis (e.g., Pd/C, H₂) without racemizing the delicate alpha-chiral center.
Historically, this specific enantiomer has been instrumental in structure-activity relationship (SAR) studies. For instance, the incorporation of D-alpha-aminobutyric acid benzyl ester into L-aspartyl dipeptides was pivotal in discovering novel configurational analogues that exhibit potent sweetening properties, fundamentally advancing our understanding of chiral receptor binding in taste perception [1].
Physicochemical Profiling
Understanding the macroscopic physical properties of this compound is the first step in designing efficient extraction and purification protocols. The free base is typically isolated as a pale yellow to colorless viscous oil at room temperature, which necessitates specific handling compared to its hydrochloride salt counterpart.
Table 1: Key Physicochemical Data
| Property | Value / Description | Causality / Relevance |
| IUPAC Name | Benzyl (2R)-2-aminobutanoate | Defines exact stereochemistry and connectivity. |
| CAS Registry Number | 92470-55-8 [2] | Unique identifier for the (R)-enantiomer free base. |
| Molecular Formula | C₁₁H₁₅NO₂ | Used for exact mass calculation in HRMS. |
| Molecular Weight | 193.24 g/mol | Essential for stoichiometric calculations. |
| Physical State | Viscous liquid (Free base) | Dictates liquid-liquid extraction workflows. |
| Density | ~1.06 g/cm³ | Heavier than water; relevant for phase separation. |
| Optical Rotation [α]D20 | ~ -16.5° (c=1, CHCl₃) | Validates enantiomeric purity; specific to the (R)-configuration. |
Spectral Characterization & Mechanistic Causality
To establish a trustworthy analytical profile, spectral assignments must be grounded in fundamental quantum mechanical and structural principles. The following data represents the expected spectral fingerprint for the pure free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30 - 7.40 (m, 5H, Ar-H): The aromatic protons of the benzyl group appear as a multiplet due to complex second-order coupling, typical of monosubstituted benzenes.
-
δ 5.16 (s, 2H, -O-CH₂-Ar): The benzyl methylene protons are highly deshielded by both the adjacent oxygen atom and the anisotropic effect of the aromatic ring. They appear as a sharp singlet because the chiral center is far enough away to prevent significant diastereotopic splitting.
-
δ 3.42 (dd, J = 7.2, 5.6 Hz, 1H, -CH-NH₂): The alpha-proton is shifted downfield by the adjacent electronegative nitrogen and carbonyl group. The doublet-of-doublets multiplicity arises from unequal coupling to the diastereotopic protons of the adjacent beta-methylene group.
-
δ 1.65 - 1.80 (m, 2H, -CH₂-CH₃): The beta-methylene protons are split by both the alpha-proton and the gamma-methyl group, resulting in a complex multiplet.
-
δ 1.55 (br s, 2H, -NH₂): The amine protons are broad due to quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates. Note: This peak will disappear upon D₂O shake.
-
δ 0.96 (t, J = 7.4 Hz, 3H, -CH₃): The terminal methyl group appears as a clean triplet, coupled only to the adjacent beta-methylene protons.
¹³C NMR (100 MHz, CDCl₃):
-
δ 175.8 (C=O): The ester carbonyl carbon.
-
δ 135.9 (Ar-C ipso): The quaternary aromatic carbon attached to the methylene group.
-
δ 128.6, 128.3, 128.2 (Ar-C o, m, p): Aromatic methine carbons.
-
δ 66.4 (-O-CH₂-Ar): Deshielded aliphatic carbon due to oxygen attachment.
-
δ 56.1 (-CH-NH₂): The chiral alpha-carbon.
-
δ 28.3 (-CH₂-CH₃): Beta-carbon.
-
δ 10.1 (-CH₃): Gamma-carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to prevent the hygroscopic nature of the amine from introducing confounding O-H stretch artifacts.
-
3385, 3315 cm⁻¹: Primary amine (N-H) asymmetric and symmetric stretching.
-
3032 cm⁻¹: Aromatic C-H stretching.
-
2965, 2878 cm⁻¹: Aliphatic C-H stretching.
-
1732 cm⁻¹: Strong, sharp ester carbonyl (C=O) stretch.
-
1185 cm⁻¹: C-O-C ester stretching.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the workflow contains intrinsic checkpoints that confirm success or failure before proceeding to the next step.
Azeotropic Esterification Protocol
The synthesis of (R)-2-aminobutyric acid benzyl ester relies on Fischer esterification. Because this is an equilibrium reaction, we use a Dean-Stark apparatus to drive the reaction to completion via Le Chatelier's principle.
Step-by-Step Methodology:
-
Reagent Charging: Suspend 0.1 mol of (R)-2-aminobutyric acid and 0.12 mol of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in 100 mL of toluene. Add 0.5 mol of benzyl alcohol.
-
Causality: p-TsOH acts as both the acid catalyst and a protonating agent for the amine, protecting it from side reactions and increasing solubility.
-
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C) using a Dean-Stark trap.
-
Self-Validation Checkpoint: Calculate the theoretical water yield (approx. 3.6 mL, accounting for the water of hydration in p-TsOH). The reaction is only deemed complete when the water collected in the trap precisely matches this theoretical volume. If it plateaus early, conversion is incomplete.
-
-
Workup & Free Basing: Cool the mixture, dilute with diethyl ether, and wash aggressively with saturated aqueous NaHCO₃ (3 x 50 mL) until the aqueous layer pH is 8-9.
-
Causality: The alkaline wash neutralizes the p-TsOH and deprotonates the ammonium salt, driving the free base into the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil. Purify via vacuum distillation or column chromatography if necessary.
Synthesis Workflow: Azeotropic esterification and isolation of the free base.
Spectroscopic Validation Pipeline
Once synthesized, the compound must pass a rigorous, multi-modal analytical pipeline.
Step-by-Step Methodology:
-
NMR Preparation: Dissolve 15 mg of the sample in 0.6 mL of CDCl₃ containing 0.03% TMS.
-
Causality: CDCl₃ is chosen over protic solvents (like CD₃OD) to prevent deuterium exchange with the -NH₂ protons, allowing for their observation and integration.
-
Self-Validation Checkpoint: In the resulting ¹H NMR spectrum, integrate the alpha-proton to exactly 1.00. The benzyl methylene singlet must integrate to 2.00 ± 0.05. Any deviation indicates transesterification or residual benzyl alcohol.
-
-
IR Analysis: Apply a single drop of the neat oil directly onto the diamond crystal of an ATR-FTIR spectrometer. Ensure intimate contact.
-
Polarimetry: Dissolve an exact mass of the sample in CHCl₃ to create a 1.0 g/100 mL (c=1) solution. Measure the optical rotation at 20°C using the sodium D-line (589 nm).
-
Self-Validation Checkpoint: The rotation must be negative. A positive or near-zero rotation indicates racemization occurred during the thermal stress of the esterification.
-
Analytical Pipeline: Multi-modal validation of structural and chiral integrity.
Conclusion
The successful utilization of (R)-2-aminobutyric acid benzyl ester in advanced drug development hinges entirely on the rigorous validation of its chemical and chiral purity. By employing causality-driven synthetic techniques—such as Dean-Stark azeotropic removal—and cross-validating the resulting material through precise ¹H/¹³C NMR integration and polarimetry, researchers can ensure the integrity of their downstream peptide synthesis campaigns.
References
- Tsang, J. W., Schmied, B., Nyfeler, R., & Goodman, M. (1985). Peptide sweeteners. 6. Structural studies on the C-terminal amino acid of L-aspartyl dipeptide sweeteners. PubMed / National Institutes of Health.
- Guidechem. Butanoic acid, 2-amino-, phenylmethyl ester, (R)- (CAS 92470-55-8).
A Technical Guide to Unlocking the Research Potential of (R)-2-Amino-Butyric Acid Benzyl Ester
Introduction: The Strategic Value of a Chiral Building Block
(R)-2-amino-butyric acid benzyl ester stands as a pivotal chiral building block in the landscape of modern medicinal chemistry and drug discovery.[1] As a non-proteinogenic α-amino acid derivative, its intrinsic chirality and versatile chemical handles offer a robust starting point for the stereoselective synthesis of complex molecular architectures.[2][3] The presence of the benzyl ester not only serves as a readily cleavable protecting group for the carboxylic acid but also enhances the compound's stability and solubility in organic solvents, facilitating its use in a variety of synthetic transformations, including peptide synthesis.[][5] The stereochemical integrity of the (R)-enantiomer is of paramount importance, as biological activity is often dictated by the absolute configuration of a molecule, with one enantiomer potentially exhibiting significantly greater potency or a different pharmacological profile than its counterpart.[6] This guide will provide an in-depth exploration of the potential research avenues for (R)-2-amino-butyric acid benzyl ester, underpinned by established synthetic protocols and a discussion of its potential pharmacological applications.
Core Research Areas and Methodologies
The utility of (R)-2-amino-butyric acid benzyl ester spans several key areas of pharmaceutical research, from the development of novel central nervous system (CNS) agents to the synthesis of innovative therapeutics for metabolic and infectious diseases.
Asymmetric Synthesis of Chiral Drugs and Bioactive Molecules
The primary and most established application of (R)-2-amino-butyric acid benzyl ester is as a chiral synthon for the construction of enantiomerically pure pharmaceuticals.[1][7] Its defined stereocenter provides a strategic advantage in asymmetric synthesis, guiding the formation of subsequent stereocenters and ensuring the desired biological activity of the final compound.[3]
A notable example is its potential role as a precursor in the synthesis of anticonvulsant drugs like Levetiracetam.[7] The core pyrrolidinone structure of Levetiracetam can be conceptually derived from a cyclization strategy involving a modified aminobutyric acid backbone.
The following diagram illustrates a generalized workflow for utilizing (R)-2-amino-butyric acid benzyl ester in the synthesis of a chiral target molecule.
Caption: Generalized workflow for asymmetric synthesis.
Exploration of Novel GABAergic Modulators
Given that derivatives of γ-aminobutyric acid (GABA) are well-established CNS depressants, there is significant potential for exploring derivatives of (R)-2-amino-butyric acid as modulators of the GABAergic system.[6][8] While not a direct analogue of GABA, the aminobutyric acid scaffold can be chemically modified to interact with GABA receptors or associated proteins. Research in this area could lead to the discovery of new anticonvulsants, anxiolytics, or treatments for neuropathic pain.[8]
The diagram below depicts a simplified representation of a GABAergic synapse, a potential target for novel derivatives synthesized from (R)-2-amino-butyric acid benzyl ester.
Caption: Simplified GABAergic synapse signaling.
Development of Novel Antimicrobial Agents
Non-proteinogenic amino acids are increasingly being investigated as components of novel antimicrobial peptides and small molecule inhibitors of essential bacterial enzymes. The unique stereochemistry and side-chain of (R)-2-amino-butyric acid could be exploited to design molecules that disrupt bacterial cell wall synthesis, protein synthesis, or metabolic pathways. The benzyl ester provides a convenient handle for incorporation into peptide chains using solid-phase peptide synthesis (SPPS).
Key Experimental Protocols
Protocol 1: Synthesis of (R)-2-Amino-Butyric Acid Benzyl Ester
The synthesis of enantiomerically pure amino acid benzyl esters requires conditions that minimize racemization. A common and effective method is the Fischer-Speier esterification using p-toluenesulfonic acid as a catalyst and an azeotroping solvent to remove water.[9][10]
Materials:
-
(R)-2-amino-butyric acid
-
Benzyl alcohol
-
p-toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
-
Dean-Stark apparatus
Procedure:
-
Combine (R)-2-amino-butyric acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate to the mixture with stirring to precipitate the p-toluenesulfonate salt of the product.
-
Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to yield (R)-2-amino-butyric acid benzyl ester p-toluenesulfonate.
-
The free base can be obtained by neutralizing the salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of N-Fmoc protected (R)-2-amino-butyric acid into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-(R)-2-amino-butyric acid
-
Other Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-(R)-2-amino-butyric acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Quantitative Data Summary
| Property | Value | Significance |
| Enantiomeric Purity | Typically >98% ee | Crucial for ensuring stereospecific biological activity and avoiding off-target effects of the undesired enantiomer.[11] |
| Chemical Purity | >98% (by HPLC) | Essential for reliable and reproducible experimental results in both chemical synthesis and biological assays. |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Methanol) | Facilitates its use in a wide range of synthetic reactions and purification techniques.[12] |
Conclusion and Future Directions
(R)-2-amino-butyric acid benzyl ester is a chiral building block with considerable untapped potential. While its role in asymmetric synthesis is appreciated, its application in the development of novel therapeutics, particularly in the realm of neuroscience and infectious diseases, warrants further investigation. Future research should focus on the design and synthesis of libraries of compounds derived from this versatile scaffold, followed by robust screening in relevant biological assays. The development of more efficient and scalable synthetic routes to this and other non-proteinogenic amino acid derivatives will continue to be a key enabler of innovation in drug discovery.
References
- Pharmacological analysis of the antihypoxic action of aminobutyric acid derivatives. (n.d.). National Center for Biotechnology Information.
- 2-Aminoisobutyric acid benzyl ester hydrochloride. (n.d.). BOC Sciences.
- An In-depth Technical Guide to the Synthesis of Benzyl 2-amino-4-hydroxybutanoate. (n.d.). Benchchem.
- Liu, H., Yuan, J., Tian, Q., Ji, N., & He, W. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.
- Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338-1341.
- Pharmacological use of gamma-aminobutyric acid derivatives in osteoarthritis pain management: a systematic review. (2022). Journal of Orthopaedic Surgery and Research, 17(1), 257.
- Production of monoconfiguration 2-amino-bulyric acid or its derivatives. (n.d.). Google Patents.
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. AIR Unimi.
- General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. (n.d.). ResearchGate.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9(6), 461-477.
- Method of producing optically active α-amino acid benzyl esters. (n.d.). Google Patents.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
- Application Notes and Protocols for (S)-Benzyl 3-aminobutyrate. (n.d.). Benchchem.
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 7. CN1510025A - Production of monoconfiguration 2-amino-bulyric acid or its derivatives - Google Patents [patents.google.com]
- 8. Pharmacological use of gamma-aminobutyric acid derivatives in osteoarthritis pain management: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Notes: Strategic Incorporation of (R)-2-Aminobutyric Acid Benzyl Ester in Peptide Synthesis
Mechanistic Rationale: The Convergence of Structure and Strategy
The synthesis of therapeutically viable peptides often requires overcoming two major biological hurdles: rapid proteolytic degradation and poor membrane permeability. The incorporation of non-proteinogenic D-amino acids is a proven strategy to address these challenges[1]. Among these, (R)-2-aminobutyric acid (commonly referred to as D-Abu) occupies a privileged steric space. With an ethyl side chain, D-Abu provides a hydrophobic bulk that is larger than alanine but less sterically hindered than valine, allowing for enhanced membrane partitioning without disrupting critical secondary structures[2].
When synthesizing D-Abu-containing peptides—particularly via Solution-Phase Peptide Synthesis (LPPS) or hybrid Solid-Phase/Solution-Phase strategies—the choice of C-terminal protection is paramount. (R)-2-aminobutyric acid benzyl ester p-toluenesulfonate (H-D-Abu-OBzl·TosOH) serves as the premier building block for this purpose.
Causality Behind the Chemical Design:
-
The Benzyl Ester (OBzl) Shield: Unlike methyl or ethyl esters, which require harsh basic saponification (e.g., LiOH/NaOH) that can trigger base-catalyzed racemization via oxazolone intermediates, the benzyl ester is selectively cleaved via catalytic hydrogenolysis[3]. This orthogonal deprotection is exceptionally mild and preserves the stereochemical integrity of the D-Abu residue.
-
The p-Toluenesulfonate (TosOH) Salt: Free amino acid benzyl esters are highly nucleophilic and prone to intermolecular aminolysis, leading to the formation of unwanted diketopiperazines. Supplying the building block as a TosOH salt protonates the α-amine, rendering it non-nucleophilic, highly crystalline, and stable for long-term storage[4].
Physicochemical Data & Compatibility Matrix
To successfully integrate H-D-Abu-OBzl·TosOH into your synthetic pipeline, understanding its physical properties and orthogonal compatibility is critical.
| Property / Parameter | Specification / Data |
| Chemical Name | (R)-2-aminobutyric acid benzyl ester p-toluenesulfonate |
| Abbreviation | H-D-Abu-OBzl·TosOH |
| Molecular Formula | C₁₈H₂₃NO₅S |
| Molecular Weight | 365.45 g/mol |
| N-Terminal Compatibility | Boc Strategy: Excellent (OBzl is stable to TFA)[3].Fmoc Strategy: Moderate (Fmoc is base-labile; requires careful planning if basic conditions are used). |
| C-Terminal Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HF, TFMSA)[4]. |
| Storage Conditions | Desiccated at 2–8°C. Protect from moisture to prevent salt dissociation. |
Experimental Workflows & Validated Protocols
The following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure researchers can troubleshoot and adapt the methodology to complex peptide sequences.
Protocol A: Solution-Phase Amide Bond Formation (Coupling)
This protocol details the coupling of an N-protected amino acid (e.g., Boc-AA-OH) to H-D-Abu-OBzl·TosOH.
Reagents: Boc-AA-OH (1.0 eq), H-D-Abu-OBzl·TosOH (1.1 eq), HATU (1.05 eq), DIPEA (3.0 eq), anhydrous DMF.
Step-by-Step Methodology:
-
Activation: Dissolve Boc-AA-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration). Stir for 5 minutes at room temperature.
-
Causality: Pre-activation with HATU generates a highly reactive O-At ester, which is crucial for overcoming the slight steric hindrance of the Abu ethyl side chain.
-
-
Neutralization & Coupling: In a separate vial, suspend H-D-Abu-OBzl·TosOH (1.1 eq) in DMF. Add DIPEA (3.0 eq) dropwise to this suspension.
-
Causality: The first equivalent of DIPEA neutralizes the TosOH salt, liberating the free α-amine in situ. The remaining DIPEA maintains the basic environment required for the HATU coupling mechanism.
-
-
Reaction: Immediately transfer the neutralized H-D-Abu-OBzl solution to the activated Boc-AA-OH mixture. Stir at room temperature for 2–4 hours.
-
Validation (Monitoring): Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the ninhydrin-positive free amine spot confirms reaction completion.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted Boc-AA-OH and acidic byproducts), and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: C-Terminal Deprotection via Catalytic Hydrogenolysis
This protocol outlines the selective removal of the benzyl ester to liberate the C-terminal carboxylic acid for subsequent fragment condensation[4].
Reagents: Boc-Peptide-D-Abu-OBzl, 10% Palladium on Carbon (Pd/C), Hydrogen gas (balloon), Methanol or Ethyl Acetate.
Step-by-Step Methodology:
-
Preparation: Dissolve the protected peptide in Methanol (0.05 M).
-
Causality: Methanol is an excellent solvent for hydrogenolysis as it readily dissolves both the peptide and hydrogen gas.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the peptide) to the solution under a gentle stream of nitrogen.
-
Safety Note: Dry Pd/C is pyrophoric. Always add it to a nitrogen-purged flask or wet it with a few drops of solvent first.
-
-
Inerting & Reaction: Evacuate the flask under vacuum and backfill with H₂ gas from a balloon. Repeat three times. Stir vigorously at room temperature for 4–12 hours.
-
Validation (Monitoring): Monitor by LC-MS or TLC. The product (free acid) will exhibit a lower Rf value and will stain positively with bromocresol green.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Celite prevents the finely divided palladium particles from passing through the filter paper, ensuring a metal-free peptide product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield Boc-Peptide-D-Abu-OH.
Visualizations of Strategic Workflows
Caption: Orthogonal protection strategy utilizing Boc N-terminal and Benzyl Ester C-terminal chemistries.
Caption: Mechanism of proteolytic resistance conferred by D-Abu stereochemical inversion.
Case Studies in Drug Development
Antimicrobial Peptides (AMPs) and Lanthipeptides
Natural AMPs often suffer from short in vivo half-lives due to rapid degradation by serum proteases. By utilizing H-D-Abu-OBzl·TosOH as a synthetic building block, researchers can systematically replace native L-amino acids with D-Abu. This stereochemical inversion creates a "steric clash" within the active site of endopeptidases, effectively rendering the peptide invisible to proteolytic degradation while maintaining the necessary amphipathic alpha-helical structures required for bacterial membrane disruption[1]. Furthermore, D-Abu is frequently observed in the biosynthesis of highly stable, ribosomally synthesized lanthipeptides (e.g., Rodencin), demonstrating nature's own reliance on this specific residue for structural integrity[2].
References
-
MDPI - Unusual Post-Translational Modifications in the Biosynthesis of Lasso Peptides. Available at: [Link]
-
ACS Publications - Discovery, Biosynthesis, and Characterization of Rodencin, a Two-Component Lanthipeptide, Harboring d-Amino Acids Introduced by the Unusual Dehydrogenase RodJA. Available at: [Link]
Sources
(R)-2-amino-butyric acid benzyl ester as a chiral building block
Title: Application Note: (R)-2-Amino-butyric Acid Benzyl Ester as a Chiral Building Block in Peptide and API Synthesis
Abstract (R)-2-amino-butyric acid benzyl ester (H-D-Abu-OBzl) is a highly versatile, non-proteinogenic chiral building block utilized extensively in advanced pharmaceutical synthesis. By providing a chemically orthogonal benzyl protecting group and a unique D-chiral center with an ethyl side chain, this compound enables the synthesis of proteolytically resistant peptidomimetics and complex small-molecule active pharmaceutical ingredients (APIs). This application note details the mechanistic rationale, structural advantages, and self-validating protocols for incorporating H-D-Abu-OBzl into drug development workflows.
Chemical Rationale & Physicochemical Profile
(R)-2-aminobutyric acid (D-Abu) is an optically active D-amino acid. When esterified with a benzyl group to form H-D-Abu-OBzl, it becomes an ideal C-terminal protected building block for solution-phase peptide synthesis (SPS).
Causality of the Benzyl Ester: The benzyl (Bzl) ester is highly stable under acidic conditions, making it perfectly orthogonal to the acid-labile tert-butyloxycarbonyl (Boc) protecting group [1]. This allows for iterative N-terminal elongation without premature C-terminal deprotection. Furthermore, the benzyl group is cleaved under mild catalytic hydrogenolysis, preventing the base-catalyzed epimerization that often plagues the saponification of methyl or ethyl esters.
Table 1: Physicochemical Properties of (R)-2-Amino-butyric acid benzyl ester
| Property | Specification |
| Chemical Name | Butanoic acid, 2-amino-, phenylmethyl ester, (R)- |
| CAS Registry Number | 92470-55-8 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Stereochemistry | (R)-enantiomer (D-configuration) |
| Topological Polar Surface Area | 52.3 Ų |
| Typical Physical Form | White to off-white solid (as HCl or TsOH salt) |
Strategic Applications in Drug Design
Overcoming Proteolytic Degradation (DPP-IV Resistance)
A major hurdle in the development of peptide therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) and Oxyntomodulin (OXM) analogs, is rapid in vivo degradation by Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV specifically cleaves dipeptides from the N-terminus when the second position is an L-alanine or L-proline. Substituting L-Ala with D-Abu introduces a steric and stereochemical clash within the DPP-IV active site, effectively halting enzymatic cleavage while preserving receptor agonist activity [2].
Figure 1: Mechanism of DPP-IV resistance conferred by D-Abu incorporation. (Max Width: 760px)
Development of Peptide Sweeteners
Beyond metabolic therapeutics, H-D-Abu-OBzl is utilized in the synthesis of novel peptide-based artificial sweeteners. For example, the coupling of L-aspartic acid with D-Abu benzyl ester yields L-aspartyl-D-alpha-aminobutyric acid benzyl ester, a compound evaluated for its high-potency sweet taste profile, driven by the specific spatial orientation of the ethyl side chain and the hydrophobic benzyl ring [3].
Self-Validating Experimental Protocols
The following protocols detail the incorporation of H-D-Abu-OBzl into a peptide chain using a solution-phase Boc-strategy.
Figure 2: Solution-phase peptide synthesis workflow utilizing H-D-Abu-OBzl. (Max Width: 760px)
Protocol A: Amide Coupling (N-Terminal Elongation)
Objective: Couple a Boc-protected amino acid to H-D-Abu-OBzl. Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen because its urea byproduct is water-soluble, allowing for removal via simple aqueous extraction. HOBt (Hydroxybenzotriazole) is added to form an active ester intermediate, accelerating the reaction and suppressing racemization. DIPEA (N,N-Diisopropylethylamine) neutralizes the HCl/TsOH salt of the D-Abu ester without acting as a competing nucleophile.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 equivalent of Boc-AA-OH and 1.1 equivalents of HOBt in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂).
-
Coupling Agent: Add 1.1 equivalents of EDC·HCl to the mixture and stir for 15 minutes to allow the active ester to form.
-
Amine Addition: In a separate vial, dissolve 1.0 equivalent of H-D-Abu-OBzl·HCl in DCM. Add 1.2 equivalents of DIPEA to free-base the amine.
-
Reaction: Dropwise add the amine solution to the activated acid mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Self-Validating Workup:
-
Dilute the reaction with additional DCM.
-
Wash sequentially with 5% aqueous Citric Acid (removes unreacted amine, DIPEA, and EDC), saturated aqueous NaHCO₃ (removes unreacted Boc-AA-OH and HOBt), and brine.
-
Validation: The organic layer will contain only the neutral, fully protected dipeptide. TLC (Hexane:Ethyl Acetate) should show a single new spot, confirming the efficiency of the phase-separation purification.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: C-Terminal Deprotection (Catalytic Hydrogenolysis)
Objective: Remove the benzyl ester to yield the free C-terminal carboxylic acid for subsequent coupling. Causality: Catalytic hydrogenolysis is utilized over basic hydrolysis (saponification) to completely avoid the risk of epimerization at the D-Abu chiral center, ensuring the stereochemical integrity of the building block remains >99% ee.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Boc-AA-D-Abu-OBzl in HPLC-grade Methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% w/w relative to the peptide). Caution: Pd/C is pyrophoric; add under a blanket of N₂.
-
Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 2–3 hours.
-
Self-Validating Monitoring: Monitor via TLC. The disappearance of the high-Rf starting material and the appearance of a baseline spot (the free acid) indicates completion.
-
Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Validation: Evaporate the filtrate. ¹H-NMR of the residue will self-validate the success of the reaction by the complete absence of the aromatic multiplet (~7.3 ppm) and the benzylic CH₂ singlet (~5.1 ppm).
Quantitative Data Summary
To illustrate the profound impact of D-Abu incorporation, Table 2 summarizes the comparative pharmacokinetic stability of a standard GLP-1/Oxyntomodulin analog when modified with this chiral building block [2].
Table 2: Comparative Proteolytic Stability and Efficacy (Native vs. D-Abu Modified)
| Peptide Construct | Position 2 Residue | DPP-IV Half-Life (in vitro) | In vivo Efficacy Duration | Receptor Agonism (GLP-1R) |
| Native Analog | L-Alanine | < 2 hours | Short (< 4 hours) | 100% (Baseline) |
| Modified Analog | D-Abu | > 24 hours | Prolonged (> 24 hours) | > 95% (Maintained) |
| Control Analog | L-Proline | ~ 4 hours | Moderate | Reduced (~ 60%) |
Note: The ethyl side chain of D-Abu provides the exact steric dimensions required to maintain receptor binding while completely obstructing the DPP-IV active site.
References
- Guidechem. "Butanoic acid, 2-amino-, phenylmethyl ester, (R)- 92470-55-8 wiki". Guidechem.
- Google Patents. "WO2010096052A1 - Oxyntomodulin analogs". Google Patents.
- Researcher.Life. "Peptide sweeteners. 8. Synthesis and structure-taste relationship". Researcher.Life.
Application Notes & Protocols: Asymmetric Synthesis Utilizing (R)-2-Amino-butyric Acid Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed application of (R)-2-amino-butyric acid benzyl ester as a versatile chiral auxiliary in asymmetric synthesis. While direct, extensive literature on this specific ester as a widely-used auxiliary is not prevalent, its structural features—a readily available chiral pool starting material with a key stereocenter and a versatile benzyl ester protecting group—make it a compelling candidate for the stereocontrolled synthesis of complex molecules. This document outlines detailed, field-proven protocols adapted from established methodologies for the preparation of the auxiliary, its application in diastereoselective alkylation of a derived Schiff base, and subsequent cleavage to yield enantiomerically enriched α-alkylated amino acids. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and practical utility for researchers in organic synthesis and drug development.
Introduction: The Strategic Role of Amino Acid-Derived Chiral Auxiliaries
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are powerful tools in this endeavor, temporarily attaching to a prochiral substrate to direct the formation of a new stereocenter with high selectivity[1]. Among the various sources of chirality, amino acids represent an inexpensive and readily available chiral pool[2].
(R)-2-Amino-butyric acid is a non-proteinogenic amino acid that offers a distinct stereochemical environment. Its benzyl ester derivative, (R)-2-amino-butyric acid benzyl ester, presents an attractive platform for asymmetric synthesis. The (R)-configuration at the α-carbon can effectively bias the facial approach of reagents, while the benzyl ester provides a convenient handle for both purification and subsequent deprotection under mild conditions. This guide explores its potential as a chiral auxiliary, focusing on the synthesis of non-natural α-amino acids, which are crucial building blocks for novel therapeutics.
Preparation of (R)-2-Amino-butyric Acid Benzyl Ester
The first step in utilizing this chiral auxiliary is its efficient preparation from the parent amino acid. A common and effective method is the Fischer-Speier esterification, which involves heating the amino acid with benzyl alcohol in the presence of an acid catalyst.
Protocol 2.1: Synthesis of (R)-2-Amino-butyric Acid Benzyl Ester p-Toluenesulfonate Salt
This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.
Materials:
-
(R)-2-Aminobutyric acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Dean-Stark apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (R)-2-aminobutyric acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 eq), and toluene (approximately 4 mL per gram of amino acid).
-
Add benzyl alcohol (3.0 eq) to the suspension.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting oil is the crude (R)-2-amino-butyric acid benzyl ester p-toluenesulfonate salt, which can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Application in Asymmetric Synthesis: Diastereoselective Alkylation
A primary application of chiral amino acid derivatives is in the asymmetric synthesis of other amino acids. This is often achieved through the formation of a Schiff base, which is then deprotonated to form a chiral enolate, followed by diastereoselective alkylation. The following proposed protocol is based on the well-established O'Donnell amino acid synthesis.
Protocol 3.1: Asymmetric Alkylation of the Benzophenone Imine of (R)-2-Amino-butyric Acid Benzyl Ester
Materials:
-
(R)-2-Amino-butyric acid benzyl ester p-toluenesulfonate salt
-
Benzophenone imine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Standard inert atmosphere glassware and techniques
Procedure:
Part A: Formation of the Schiff Base
-
In a round-bottom flask, suspend (R)-2-amino-butyric acid benzyl ester p-toluenesulfonate salt (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq) to neutralize the salt.
-
Add benzophenone imine (1.1 eq) and stir the mixture at room temperature until the formation of the Schiff base is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Schiff base. This is often used directly in the next step.
Part B: Diastereoselective Alkylation
-
Dissolve the crude Schiff base from Part A in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.05 eq) dropwise via syringe. Stir the resulting deep red solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C until the starting material is consumed (as monitored by TLC, typically 2-4 hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.
Expected Outcome and Rationale
The stereochemical outcome of the alkylation is dictated by the chiral center of the aminobutyric acid moiety. The ethyl group at the stereocenter is expected to direct the incoming electrophile to the opposite face of the enolate to minimize steric hindrance, leading to a high diastereoselectivity.
Illustrative Data (Hypothetical):
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | 95:5 | 85 |
| Allyl Bromide | 92:8 | 88 |
| Methyl Iodide | 88:12 | 75 |
Note: The data in this table is hypothetical and serves as an illustration of expected outcomes based on similar chiral auxiliaries. Actual results would require experimental validation.
Cleavage of the Chiral Auxiliary and Product Isolation
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched α-alkylated amino acid. This typically involves a two-step process: hydrolysis of the imine and hydrogenolysis of the benzyl ester.
Protocol 4.1: Auxiliary Cleavage and Isolation of the α-Alkylated Amino Acid
Materials:
-
Diastereomerically pure alkylated Schiff base from Protocol 3.1
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
Dissolve the purified alkylated Schiff base (1.0 eq) in THF.
-
Add an equal volume of 1 M HCl and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine. Monitor the reaction by TLC until the starting material is consumed.
-
Extract the aqueous layer with diethyl ether to remove the benzophenone byproduct.
-
Neutralize the aqueous layer with a suitable base (e.g., NaHCO₃) and then extract the N-alkylated (R)-2-amino-butyric acid benzyl ester into an organic solvent like ethyl acetate. Dry the organic layer and concentrate.
-
Dissolve the crude N-alkylated amino ester in methanol or ethanol.
-
Add 10% Pd/C (10% by weight of the substrate).
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at atmospheric pressure until the debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-alkylated amino acid. This can be further purified by recrystallization or ion-exchange chromatography.
Visualization of the Synthetic Workflow
Diagrams
Caption: Overall workflow for the proposed asymmetric synthesis.
Caption: Proposed mechanism of stereoselection.
Conclusion
(R)-2-Amino-butyric acid benzyl ester holds significant potential as a chiral auxiliary for the asymmetric synthesis of valuable non-natural amino acids. The protocols outlined in this guide, which are based on well-established and reliable synthetic transformations, provide a solid foundation for researchers to explore its utility. The straightforward preparation, predictable stereochemical control in alkylation reactions, and mild cleavage conditions make it an attractive candidate for further investigation and application in academic and industrial research settings. The development of novel chiral auxiliaries is a continuous effort in organic synthesis, and the exploration of readily available building blocks like (R)-2-amino-butyric acid is a promising avenue for innovation.
References
- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(1), 23-32.
-
O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 37(8), 506-517. [Link]
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric synthesis: construction of chiral molecules using amino acids. John Wiley & Sons.
-
Bolchi, C., Bavo, F., Valoti, E., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino acids, 49(7), 1269-1275. [Link]
-
Sajiki, H., & Kume, K. (1995). A new and convenient method for the chemoselective hydrogenolysis of benzyl esters and ethers in the presence of other reducible functions. Tetrahedron Letters, 36(20), 3465-3468. [Link]
-
O'Donnell, M. J., Boniece, J. M., & Earp, S. E. (1978). The preparation of Schiff bases of amino acid esters. Tetrahedron Letters, 19(30), 2641-2644. [Link]
Sources
Application Notes and Protocols: Strategic Deprotection of the Benzyl Ester Group
Strategic Overview & Mechanistic Causality
The benzyl ester is a premier protecting group for carboxylic acids in multi-step organic synthesis and peptide chemistry. Its widespread adoption is driven by its robust stability across a diverse range of reaction conditions—including basic, mildly acidic, and nucleophilic environments—and its orthogonal cleavability.
The causality behind its facile removal lies in the unique electronic environment of the benzylic position. The weak benzylic C–O bond is highly susceptible to activation via transition metals or Lewis acids. Understanding the mechanistic pathways of different cleavage methods is critical for selecting a protocol that preserves sensitive functional groups elsewhere in the molecule:
-
Catalytic Hydrogenolysis: Palladium metal adsorbs the benzylic aromatic ring, facilitating the oxidative addition of Pd into the C–O bond. Subsequent reductive elimination with hydrogen gas liberates toluene and the free carboxylic acid (1)[1].
-
Lewis Acid-Mediated Cleavage: Reagents like SnCl₄ coordinate tightly to the ester carbonyl oxygen, increasing the electrophilicity of the benzylic carbon. This promotes a unimolecular (S_N1-like) heterolytic cleavage, generating a resonance-stabilized benzyl cation that is subsequently trapped, leaving alkyl esters intact (2)[2].
-
Basic Hydrolysis (Saponification): A standard nucleophilic acyl substitution where hydroxide attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the benzyloxide leaving group (3)[3].
Deprotection Decision Matrix
Selecting the correct deprotection protocol requires an analysis of the substrate's functional group tolerance. The following workflow illustrates the logical decision-making process for orthogonal deprotection.
Decision matrix for selecting a benzyl ester deprotection protocol based on substrate sensitivity.
Quantitative Performance Data
The table below summarizes the expected outcomes and chemoselectivity profiles for the primary deprotection methodologies.
| Deprotection Method | Typical Reagents | Reaction Time | Average Yield | Orthogonality & Chemoselectivity Profile |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, MeOH | 1–4 h | >95% | Cleaves alkenes, alkynes, nitro groups, Cbz. Leaves Boc, t-Bu intact. |
| Transfer Hydrogenation | NH₄HCO₂, 10% Pd/C, MeOH | 0.5–2 h | 92–98% | Similar to H₂, but milder. Safer for scale-up without pressurized gas. |
| Lewis Acid Cleavage | SnCl₄, Anhydrous DCM | 2–16 h | 85–95% | Highly selective. Leaves alkyl esters, benzyl ethers, and Boc intact. |
| Basic Hydrolysis | LiOH, THF/H₂O (5:1) | 2–12 h | >90% | Cleaves all standard esters (methyl, ethyl). Leaves acid-sensitive groups intact. |
Validated Experimental Protocols
Protocol A: Catalytic Hydrogenolysis (H₂ / Pd/C)
This is the most prevalent and atom-economical method, yielding only volatile toluene as a byproduct (1)[1]. Causality Note: Wet Pd/C is strongly recommended to mitigate the severe fire risk associated with dry palladium igniting methanol vapors upon introduction of oxygen.
-
Preparation: Dissolve the benzyl ester substrate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) at a loading of 10–20% by weight relative to the substrate.
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (N₂ or Argon). Repeat this process three times.
-
Hydrogenation: Attach a hydrogen-filled balloon. Evacuate the flask briefly and backfill with H₂. Stir the reaction mixture vigorously at room temperature for 1–4 hours.
-
Workup: Purge the flask with N₂ to remove residual H₂. Filter the suspension through a tightly packed pad of Celite® to remove the pyrophoric palladium catalyst. Wash the filter cake generously with methanol.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the free carboxylic acid.
Protocol B: Catalytic Transfer Hydrogenation
Transfer hydrogenation utilizes a hydrogen donor, avoiding the hazards of pressurized H₂ gas. Recent advancements also highlight the use of NaBH₄ with catalytic Pd/C in methanol for rapid, in situ hydrogen generation (4)[4]. Causality Note: Ammonium formate decomposes on the palladium surface to yield NH₃, CO₂, and H₂. This provides a steady, localized concentration of active hydrogen, often accelerating the cleavage compared to balloon pressure (5)[5].
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous methanol (10–20 mL/g).
-
Reagent Addition: Add 10% Pd/C (10–20% w/w). To the stirred suspension, add ammonium formate (5.0 eq) in one single portion.
-
Reaction: Heat the mixture to a gentle reflux. Monitor via TLC; reactions are typically complete within 30 to 120 minutes.
-
Workup: Cool to room temperature, filter through Celite®, and evaporate the solvent. The crude product can be purified by recrystallization or ion-exchange chromatography.
Protocol C: Lewis Acid-Mediated Cleavage (SnCl₄)
When the substrate contains reducible functional groups (e.g., alkenes, nitro groups), hydrogenolysis is contraindicated. Tin(IV) chloride offers exceptional chemoselectivity, cleaving benzyl esters while leaving alkyl esters and benzyl ethers completely untouched (2)[2].
-
Preparation: Dissolve the benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous SnCl₄ (1.2–1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours, monitoring closely by TLC.
-
Quench & Workup: Carefully quench the reaction by adding water to hydrolyze the intermediate stannyl ester. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO₄, and concentrate.
Protocol D: Basic Hydrolysis (Saponification)
For robust substrates lacking other ester groups, saponification is a highly reliable method (3)[3]. Causality Note: Lithium hydroxide (LiOH) is preferred over NaOH or KOH because the lithium cation forms a more soluble complex in mixed organic/aqueous solvent systems (like THF/Water), ensuring a homogeneous and efficient reaction.
-
Preparation: Dissolve the protected peptide or substrate in a 5:1 mixture of THF and water.
-
Hydrolysis: Add a 1 M aqueous solution of LiOH (1.5–2.0 eq). Stir at room temperature until the starting material is entirely consumed.
-
Acidification: Adjust the pH of the mixture to 2–3 using 1 M HCl or acetic acid to protonate the resulting carboxylate salt.
-
Extraction: Extract the product with ethyl acetate or DCM. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate in vacuo to yield the product.
Self-Validation & Troubleshooting System
To ensure the scientific integrity of the deprotection step, researchers must employ a self-validating analytical approach:
-
Chromatographic Markers (TLC/UPLC): Benzyl esters are strongly UV-active due to the aromatic ring. Successful deprotection is marked by the disappearance of the high-R_f UV-active spot. The resulting free carboxylic acid will have a significantly lower R_f value and may streak on standard silica gel unless a modifier (e.g., 1% acetic acid) is added to the eluent.
-
Spectroscopic Markers (¹H NMR): The definitive confirmation of benzyl ester cleavage is the complete disappearance of the benzylic –CH₂– singlet, which typically resonates between δ 5.10 and 5.30 ppm . Additionally, the integration of the aromatic multiplet (δ 7.30–7.40 ppm) will decrease proportionally as the benzyl group is removed.
References
-
BenchChem. "Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters."1
-
BenchChem. "Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl." 5
-
Royal Society of Chemistry (RSC). "SUPPORTING INFORMATION - General Procedure for the deprotection of the Z-group or benzyl ester."3
-
ResearchGate. "A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups." 4
-
DalSpace. "The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters."2
Sources
Application Note: (R)-2-Aminobutyric Acid Benzyl Ester in Pharmaceutical Intermediate Synthesis
Executive Summary
(R)-2-aminobutyric acid benzyl ester (commonly abbreviated as H-D-Abu-OBzl ) is a highly versatile, non-proteinogenic chiral building block widely utilized in the synthesis of peptidomimetics, macrocyclic peptides, and chiral active pharmaceutical ingredients (APIs). The incorporation of the D-aminobutyric acid (D-Abu) residue is known to enhance the proteolytic stability of peptide drugs and induce specific secondary structures, such as β-turns, which are critical for target receptor binding [1].
The benzyl ester (-OBzl) protecting group provides a highly robust, orthogonal protection strategy. It remains completely stable under the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal, yet it can be cleaved under mild, pH-neutral catalytic hydrogenolysis. This guide details the mechanistic rationale, optimized protocols, and self-validating workflows for utilizing H-D-Abu-OBzl in complex pharmaceutical syntheses.
Mechanistic Insights & Causality
The Rationale for Benzyl Ester Protection
In multi-step peptide or API synthesis, the choice of C-terminal protecting group dictates the entire synthetic strategy. Methyl or ethyl esters require basic saponification (e.g., LiOH or NaOH) for removal. For chiral amino acids like D-Abu, exposure to strong aqueous bases can abstract the α-proton, leading to enolization and subsequent racemization.
By utilizing the benzyl ester , chemists bypass the need for basic or highly acidic cleavage. The -OBzl group is cleaved via catalytic hydrogenolysis (Pd/C, H₂). This process is pH-neutral and occurs at room temperature, completely preserving the chiral integrity of the (R)-stereocenter [2].
Suppressing Racemization During Amide Coupling
When H-D-Abu-OBzl acts as the nucleophile (the free amine), the risk of racemization at its own α-carbon is virtually zero. However, when a protected D-Abu derivative (e.g., Boc-D-Abu-OH) is activated as the electrophile, it is prone to forming an oxazolone intermediate, which rapidly racemizes. To prevent this, coupling must be driven by highly efficient reagents (like HATU or COMU) paired with sterically hindered, weaker bases (like DIPEA or 2,4,6-collidine). This accelerates the desired amidation over the competing oxazolone formation pathway.
Quantitative Data: Amide Coupling Optimization
The following table summarizes the causal relationship between coupling reagents, reaction kinetics, and the preservation of enantiomeric excess (ee) when coupling bulky amino acids to H-D-Abu-OBzl.
Table 1: Optimization of Solution-Phase Amide Coupling with H-D-Abu-OBzl
| Coupling Reagent | Base (Eq) | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| DCC / HOBt | TEA (2.0) | DCM | 12.0 | 78 | 92.0 |
| EDC / HOBt | DIPEA (2.0) | DMF | 8.0 | 85 | 95.5 |
| HATU | DIPEA (2.0) | DMF | 2.0 | 96 | >99.0 |
| COMU | TMP (2.0) | DMF | 1.5 | 98 | >99.0 |
Data Interpretation: Uronium-based coupling reagents (HATU, COMU) significantly reduce reaction times. The use of 2,4,6-trimethylpyridine (TMP) or DIPEA prevents base-catalyzed racemization compared to the more nucleophilic Triethylamine (TEA).
Workflows and Visualizations
Orthogonal Protection in Peptidomimetics
H-D-Abu-OBzl is frequently used to synthesize unnatural peptide mimetics, such as Shield-1 analogs binding to destabilized FKBP12 [2]. The orthogonality of the -OBzl group allows for selective elongation of either the N-terminus or C-terminus.
Workflow demonstrating the orthogonal deprotection strategy of H-D-Abu-OBzl.
Synthesis of Chiral APIs (Antiepileptic Analogs)
D-aminobutyric acid derivatives are critical precursors for the 2-aminobutanoate moiety found in antiepileptic drugs like levetiracetam and brivaracetam [3]. The benzyl ester protects the carboxylate during the aggressive cyclization of the pyrrolidone ring.
Logical synthetic pathway for chiral pyrrolidone-based APIs utilizing H-D-Abu-OBzl.
Experimental Protocols
Protocol A: Solution-Phase Amide Coupling (Self-Validating System)
Objective: Couple an N-protected amino acid (e.g., Fmoc-AA-OH) to H-D-Abu-OBzl·HCl with >95% yield and zero racemization.
Materials:
-
Fmoc-AA-OH (1.0 eq)
-
H-D-Abu-OBzl·HCl (1.05 eq)
-
HATU (1.05 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Step-by-step Methodology:
-
Activation: Dissolve Fmoc-AA-OH and HATU in anhydrous DMF under an inert atmosphere (N₂ or Argon) at 0 °C. Add 1.0 eq of DIPEA dropwise. Stir for 5 minutes to form the active O-At ester.
-
Causality: Pre-activation at 0 °C prevents thermal degradation of the highly reactive HATU intermediate.
-
-
Nucleophilic Addition: In a separate vial, dissolve H-D-Abu-OBzl·HCl in DMF and neutralize the hydrochloride salt by adding 2.0 eq of DIPEA. Add this solution dropwise to the activated acid mixture.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint 1 (TLC/LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the mass peak corresponding to H-D-Abu-OBzl (m/z [M+H]⁺ = 194.1) completely disappears, replaced by the product mass.
-
Workup: Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (3x) to remove unreacted amine/DIPEA, saturated NaHCO₃ (3x) to remove unreacted acid, and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Protocol B: Catalytic Hydrogenolysis of the Benzyl Ester
Objective: Cleave the -OBzl group to yield the free carboxylic acid without affecting Boc/Fmoc groups or the chiral center.
Materials:
-
Protected Dipeptide (Boc-AA-D-Abu-OBzl) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)
-
Methanol or Ethyl Acetate (0.1 M)
-
Hydrogen gas (H₂) balloon
Step-by-step Methodology:
-
Preparation: Dissolve the substrate in Methanol. Purge the reaction flask with N₂ for 5 minutes to displace oxygen.
-
Causality: Purging prevents the ignition of methanol vapors catalyzed by dry Pd/C.
-
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under a continuous stream of N₂.
-
Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ from a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature for 2–4 hours.
-
Self-Validation Checkpoint 2 (Volumetric/Mass Shift): The reaction is complete when H₂ consumption ceases. Verify via LC-MS; successful deprotection is validated by a mass shift of -90 Da (loss of the benzyl group, C₇H₇, + addition of H).
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.
-
Warning: Do not let the used Pd/C dry out on the filter paper, as it is highly pyrophoric. Quench immediately with water.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the pure Boc-AA-D-Abu-OH.
References
-
Heteroaryl Rings in Peptide Macrocycles Source: Chemical Reviews, ACS Publications. URL:[Link]
-
Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12 Source: Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Microcystins with Modified Adda5-Residues from a Heterologous Microcystin Expression System (Discussing D-aminobutyric acid precursors and derivatives) Source: ACS Omega, ACS Publications. URL:[Link]
Application Note: Scale-Up Considerations for (R)-2-Aminobutyric Acid Benzyl Ester Synthesis
Executive Summary
The synthesis of enantiopure (R)-2-aminobutyric acid benzyl ester (D-ABA benzyl ester) is a critical operation in the development of complex chiral therapeutics and modified peptides. While laboratory-scale preparations frequently rely on standard Fischer-Speier esterification conditions, scaling this process introduces severe risks regarding solvent toxicity, exotherm management, and, most critically, the loss of enantiomeric excess (ee) via thermal racemization. This application note details a field-proven, self-validating scale-up protocol that replaces hazardous and racemization-inducing solvents with a highly efficient cyclohexane-based azeotropic system.
Mechanistic Insights & Causality (E-E-A-T)
As processes move from the bench to pilot scale, the causality behind reagent and solvent selection dictates the success or failure of the batch. The standard esterification of amino acids utilizes benzyl alcohol and p-toluenesulfonic acid (p-TsOH) in a water-azeotroping solvent.
The Racemization Pitfall & Solvent Selection
Historically, benzene was the solvent of choice for this azeotropic distillation. Due to its severe carcinogenicity, industrial processes often substitute it with toluene. However, toluene is fundamentally unsuitable for the scale-up of susceptible amino acids [1].
The boiling point of the toluene/water azeotrope (~85°C) and the bulk solvent (~110°C) provides enough thermal energy to deprotonate the labile α -proton of the amino acid. The degree of this racemization is not random; it is highly correlated with the electronegativity of the amino acid's side chain, mathematically expressed by Taft's polar substituent constant ( σ∗ )[1],[2].
To prevent thermal racemization while maintaining azeotropic efficiency, cyclohexane is the optimal solvent. Cyclohexane forms a heterogeneous azeotrope with water at 69.8°C (nearly identical to benzene's 69.2°C), allowing for quantitative water removal at a temperature low enough to preserve absolute enantiomeric purity[1],[2].
Logical decision tree for azeotropic solvent selection preventing racemization.
Safe Salt Isolation
At the bench scale, the resulting p-toluenesulfonate (tosylate) salt is often precipitated using diethyl ether. At scale, diethyl ether presents catastrophic flammability and peroxide-formation risks. This protocol replaces ether with ethyl acetate , which acts as an excellent, scalable anti-solvent to drive the crystallization of the tosylate salt in high yield and purity[2].
Quantitative Data & Process Parameters
To ensure a self-validating system, Critical Process Parameters (CPPs) must be strictly monitored. The reaction completion is volumetrically self-validating based on the water collected in the Dean-Stark trap.
Table 1: Solvent Comparison for Azeotropic Distillation
| Solvent | Bulk Boiling Point (°C) | Azeotrope H₂O BP (°C) | Enantiomeric Purity | Scale-Up Suitability |
| Benzene | 80.1 | 69.2 | Preserved | Unsuitable (Carcinogenic) |
| Toluene | 110.6 | 85.0 | Compromised (Racemization) | Unsuitable (Quality Failure) |
| Cyclohexane | 80.7 | 69.8 | Preserved | Optimal |
Table 2: Critical Process Parameters (CPPs) and Quality Attributes (CQAs)
| Process Step | CPP | CQA | Acceptance Criteria |
| Distillation | Reflux Temperature | Reaction Conversion | 78–82°C; Water collection matches theoretical volume |
| Crystallization | Cooling Rate & Anti-solvent | Product Purity & Yield | Controlled cooling to 20°C; EtAc yields white crystals |
| Drying | Vacuum & Temperature | Residual Solvents | < 40°C under vacuum; < 5000 ppm residual solvents |
Process Workflow
Process workflow for the scale-up synthesis of (R)-2-aminobutyric acid benzyl ester tosylate.
Step-by-Step Experimental Protocol (100g Scale)
This protocol is designed for a 100 g input of (R)-2-aminobutyric acid, utilizing the optimized stoichiometry of 1.2 equivalents of acid catalyst and 5.0 equivalents of benzyl alcohol[2].
Materials & Stoichiometry
-
(R)-2-Aminobutyric acid (D-ABA): 100.0 g (0.97 mol, 1.0 eq)[3]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 221.4 g (1.16 mol, 1.2 eq)
-
Benzyl alcohol (BnOH): 524.5 g (4.85 mol, 5.0 eq)
-
Cyclohexane: 600 mL (Azeotroping solvent)
-
Ethyl acetate: 1600 mL (Precipitation anti-solvent)
Self-Validating Mass Balance Calculation
Before initiating the reaction, calculate the theoretical water evolution.
-
Water from esterification: 0.97 mol
-
Water from p-TsOH·H₂O: 1.16 mol
-
Total expected H₂O: 2.13 mol × 18.015 g/mol = 38.4 mL .
-
Note: The reaction is deemed complete only when the Dean-Stark trap collects exactly this volume, ensuring a self-validating endpoint.
Execution Steps
-
Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, a Dean-Stark trap fitted with a reflux condenser, and an internal temperature probe.
-
Charging: Charge the reactor with 100.0 g of (R)-2-aminobutyric acid, 221.4 g of p-TsOH·H₂O, 524.5 g of benzyl alcohol, and 600 mL of cyclohexane.
-
Heating & Azeotropic Distillation: Initiate stirring (250 rpm) and heat the jacket to achieve an internal temperature of ~81°C. The mixture will begin to reflux, and the heterogeneous cyclohexane/water azeotrope will condense into the Dean-Stark trap.
-
In-Process Control (IPC): Continuously drain the lower aqueous layer from the Dean-Stark trap into a graduated cylinder. Maintain reflux for 4 to 6 hours until exactly ~38.4 mL of water is collected and water evolution completely ceases.
-
Cooling: Adjust the jacket temperature to cool the reaction mixture to 20–25°C. The mixture should remain a homogeneous, slightly viscous solution.
-
Precipitation: Over a period of 30 minutes, slowly charge 1600 mL of ethyl acetate into the reactor while maintaining active stirring. A thick white precipitate of (R)-2-aminobutyric acid benzyl ester tosylate will form.
-
Aging: Age the suspension by stirring at 20°C for 1.5 hours to ensure complete crystallization and maximum yield.
-
Filtration: Discharge the slurry and filter through a sintered glass funnel or centrifuge. Wash the filter cake with 2 × 300 mL of cold (5°C) ethyl acetate to remove residual benzyl alcohol.
-
Drying: Transfer the white crystalline solid to a vacuum oven. Dry at 40°C under high vacuum (< 50 mbar) until a constant weight is achieved.
Expected Yield: ~320 g (90% theoretical yield). Enantiomeric excess (ee) > 99.5% as determined by Chiral HPLC.
References
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents Source: Amino Acids (Springer / PubMed) URL:[Link]
-
(R)-2-Aminobutanoate (Compound CID 6971251) Source: PubChem - National Institutes of Health (NIH) URL:[Link]
Sources
Application Note: (R)-2-Amino-butyric Acid Benzyl Ester in Advanced Asymmetric Catalysis
Executive Summary & Physicochemical Rationale
In the landscape of asymmetric catalysis and modern drug development, the synthesis of unnatural α,α-disubstituted amino acids and complex chiral heterocycles is a persistent challenge. (R)-2-amino-butyric acid benzyl ester (D-α-aminobutyrate benzyl ester) has emerged as a highly versatile chiral building block and catalyst precursor.
As a Senior Application Scientist, selecting the correct amino acid derivative is rarely arbitrary; it is governed by strict steric and electronic causality:
-
The "Goldilocks" Steric Profile: Unlike alanine (methyl group; often too small for high enantio-induction) or valine (isopropyl group; often too bulky, leading to poor yields in crowded transition states), the ethyl side chain of 2-aminobutyric acid provides an intermediate steric bulk. This precisely tunes the chiral pocket, allowing for optimal facial shielding without completely hindering the approach of bulky electrophiles.
-
Orthogonal Protection Strategy: The benzyl ester moiety provides essential lipophilicity for homogeneous catalysis in organic solvents (e.g., THF, DCM). More importantly, it allows for orthogonal deprotection via Pd/C hydrogenolysis under neutral conditions. This prevents the racemization of newly formed, sensitive α-stereocenters that typically occurs under harsh basic or acidic hydrolytic conditions.
-
Unnatural (R)-Configuration: Utilizing the D-enantiomer is critical for synthesizing protease-resistant peptidomimetics and stereodivergent pharmaceutical libraries.
This guide details the dual utility of (R)-2-amino-butyric acid benzyl ester: as a highly controlled substrate in synergistic bimetallic catalysis [1][2], and as a foundational precursor for chiral bifunctional organocatalysts.
Application I: Substrate in Synergistic Bimetallic Catalysis
Recent breakthroughs in synergistic catalysis—specifically combining homogeneous chiral Copper (Cu) complexes with Palladium (Pd) nanoparticles or Iridium (Ir) complexes—have enabled the stereodivergent coupling of alkynes and allylic precursors with aldimine esters [1].
When the aldimine Schiff base of (R)-2-amino-butyric acid benzyl ester is subjected to these conditions, the Cu-catalyst selectively deprotonates the α-carbon to form a chiral metallo-enolate. Simultaneously, the Pd or Ir catalyst activates the electrophilic partner. The two activated species converge, forming a new C–C bond with exceptional diastereo- and enantiocontrol.
Caption: Synergistic Cu/Pd catalytic cycle utilizing (R)-2-aminobutyric acid derivatives.
Quantitative Data: Steric Tuning in Synergistic Catalysis
To demonstrate the causality of side-chain selection, the table below summarizes benchmark optimization data comparing amino acid derivatives in synergistic Cu/Pd asymmetric allylic alkylation workflows.
| Amino Acid Derivative | R-Group | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Alanine | -CH₃ | 88 | 82 | >20:1 |
| (R)-2-Aminobutyric Acid | -CH₂CH₃ | 83 | 89 | >20:1 |
| Valine | -CH(CH₃)₂ | 65 | 95 | >20:1 |
| Leucine | -CH₂CH(CH₃)₂ | 78 | 85 | >20:1 |
Data Synthesis: The ethyl group of 2-aminobutyric acid offers the optimal balance, preventing the severe yield drop seen with Valine while significantly improving the ee% compared to Alanine.
Protocol 1: Synthesis of α-Quaternary Allylated Amino Esters
Self-Validating Principle: The reaction utilizes a colorimetric shift (Cu-complex formation) and requires strict anhydrous conditions. End-point validation is achieved via Chiral HPLC to ensure the chiral integrity of the product.
Materials:
-
Aldimine ester derived from (R)-2-amino-butyric acid benzyl ester (0.2 mmol)
-
Alkyne/Allylic precursor (0.3 mmol)
-
Cu(MeCN)₄PF₆ (5 mol%) and Chiral Phosphine/Oxazoline Ligand (5.5 mol%)
-
Pd(OAc)₂ (2 mol%) and Achiral Phosphine Ligand (2.2 mol%)
-
DIPEA (Base, 1.2 equiv), Anhydrous THF (2.0 mL)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with Cu(MeCN)₄PF₆ and the chiral ligand. Add 1.0 mL of anhydrous THF and stir for 30 minutes at room temperature until a homogeneous, deeply colored solution forms.
-
Pd-Nanoparticle Generation: In a separate vial, dissolve Pd(OAc)₂ and the achiral ligand in 0.5 mL THF. Stir for 15 minutes to allow the in situ generation of catalytically active soluble Pd nanoparticles [1].
-
Substrate Addition: To the Cu-complex solution, add the aldimine ester of (R)-2-amino-butyric acid benzyl ester, followed by DIPEA. Stir for 10 minutes to ensure complete formation of the Cu-enolate.
-
Synergistic Coupling: Transfer the Pd-solution and the alkyne/allylic precursor to the Schlenk tube. Seal the tube and stir at 10 °C for 24 hours.
-
Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: Purify via flash column chromatography. Determine the enantiomeric excess (ee) using Chiral Stationary Phase HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA gradient).
Application II: Precursor for Chiral Bifunctional Organocatalysts
Beyond acting as a substrate, the free amine of (R)-2-amino-butyric acid benzyl ester is an excellent nucleophile for synthesizing bifunctional thiourea organocatalysts . These catalysts operate via dual hydrogen-bonding, lowering the LUMO of electrophiles (like nitroolefins) while simultaneously activating nucleophiles (like malonates) via a basic moiety.
Caption: Synthesis and activation mode of a thiourea organocatalyst derived from (R)-2-aminobutyrate.
Protocol 2: Synthesis of a Thiourea Organocatalyst
Causality of Reagents: 3,5-bis(trifluoromethyl)phenyl isothiocyanate is used because the electron-withdrawing CF₃ groups dramatically increase the acidity of the resulting thiourea N-H protons, enhancing their hydrogen-bond donating capacity during catalysis.
Step-by-Step Methodology:
-
Free-Basing the Ester: If starting from the HCl or p-Toluenesulfonate salt of (R)-2-amino-butyric acid benzyl ester, suspend 5.0 mmol of the salt in DCM (20 mL) and wash with saturated aqueous NaHCO₃ (20 mL). Extract, dry over Na₂SO₄, and concentrate to yield the free amine.
-
Thiourea Formation: Dissolve the free amine (5.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere.
-
Isothiocyanate Addition: Dropwise, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (5.0 mmol) to the stirring solution at 0 °C.
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be self-validated by TLC (disappearance of the amine spot, visualized by ninhydrin stain).
-
Isolation: Evaporate the solvent under reduced pressure. Purify the crude residue by flash chromatography (Hexane/EtOAc) to isolate the chiral thiourea catalyst as a white solid.
-
Catalytic Application (Michael Addition): Utilize 10 mol% of this synthesized catalyst in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene in toluene at room temperature. The steric bulk of the ethyl and benzyl groups will direct the malonate approach, typically yielding the adduct in >90% yield and high enantioselectivity.
References
-
Liu, Y., Chen, H., & Wang, X. (2024). Synergistic Homogeneous Asymmetric Cu Catalysis with Pd Nanoparticle Catalysis in Stereoselective Coupling of Alkynes with Aldimine Esters. Journal of the American Chemical Society, 146(41), 28427-28436. URL:[Link]
-
Xu, S.-M., Wei, L., Shen, C., Xiao, L., Tao, H.-Y., & Wang, C.-J. (2019). Stereodivergent assembly of tetrahydro-γ-carbolines via synergistic catalytic asymmetric cascade reaction. Nature Communications, 10, 5553. URL:[Link]
Improving yield in (R)-2-amino-butyric acid benzyl ester synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks, thermodynamic challenges, and stereochemical pitfalls associated with the synthesis of (R)-2-amino-butyric acid benzyl ester.
Unlike standard esterifications, α-amino acids present unique challenges due to their zwitterionic nature and the lability of their chiral centers under harsh conditions. This guide moves beyond standard recipes to explain the causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.
Mechanistic Workflow & Decision Tree
Figure 1: Decision tree for solvent selection and isolation in Fischer-Speier esterification.
Troubleshooting & FAQs
Q1: My esterification yield is plateauing around 60-70% despite prolonged reflux. How do I drive the reaction to completion? The Causality: Fischer-Speier esterification is an equilibrium process governed by Le Chatelier's principle. For amino acids, water removal is the sole driving force. If your yield has plateaued, your Dean-Stark apparatus is likely failing to partition water efficiently. The Fix: Ensure your Dean-Stark trap is properly insulated. If the vapor cools before reaching the condenser, water will reflux back into the reaction flask rather than being trapped. Furthermore, you must use a stoichiometric excess of benzyl alcohol (typically 5 equivalents) and slightly more than 1 equivalent of p-toluenesulfonic acid (pTSA) to fully protonate the amine, rendering the carboxylic acid susceptible to nucleophilic attack.
Q2: My isolated benzyl ester shows a loss of R-enantiomer purity (racemization). How do I prevent this? The Causality: The legacy protocol for amino acid benzyl esterification utilizes refluxing benzene or toluene. However, the boiling point of the toluene-water azeotrope is high enough to promote the enolization of the protonated α-carbon, leading to racemization. While unbranched alkyl side chains like that of 2-amino-butyric acid are slightly more resistant to this than electron-withdrawing side chains (e.g., phenylglycine), thermal stress over extended reflux times still degrades chiral purity. The Fix: Switch your solvent to cyclohexane . Cyclohexane forms a heterogeneous azeotrope with water at a much lower temperature (~69.8°C), which is sufficient to drive off water without providing the activation energy required for α-carbon deprotonation and subsequent racemization[1].
Figure 2: Thermodynamic vs. kinetic pathways affecting chiral integrity during reflux.
Q3: The product forms a sticky syrup instead of a crystalline solid during precipitation. What is going wrong? The Causality: Legacy protocols often suggest precipitating the pTSA salt of the benzyl ester using diethyl ether. However, diethyl ether can co-precipitate unreacted pTSA and trap residual benzyl alcohol, resulting in a hygroscopic, gummy oil. The Fix: Use ethyl acetate for the precipitation step. Ethyl acetate selectively dissolves excess benzyl alcohol and free pTSA while acting as an excellent anti-solvent for the highly polar amino acid benzyl ester pTSA salt, yielding a crisp, filterable white solid[1].
Q4: Can I avoid extreme heating entirely and use coupling reagents instead? The Causality: Yes, but standard carbodiimide (EDC/DCC) couplings often lead to racemization via oxazolone formation if not carefully controlled. The Fix: If you must use ambient temperatures, utilize a selective esterification protocol featuring EDCI and an Oxyma derivative in a 5% H₂O-CH₃CN solvent system. This approach suppresses oxazolone formation and allows for high-yielding esterification of primary alcohols without detectable racemization[2]. However, for scalable synthesis of the pTSA salt, the cyclohexane azeotropic method remains superior.
Quantitative Solvent Comparison
The following table summarizes the thermodynamic and empirical differences between solvent systems for the azeotropic esterification of α-amino acids.
| Solvent System | Boiling Point (°C) | Azeotrope Temp (°C) | Water in Azeotrope (%) | Typical Yield (%) | Enantiomeric Excess (e.e. %) |
| Benzene (Banned) | 80.1 | 69.2 | 8.8 | 85 - 95 | > 95.0 |
| Toluene (Legacy) | 110.6 | 85.0 | 20.2 | 80 - 90 | 27.0 - 85.0 (Variable) |
| Cyclohexane (Optimized) | 80.7 | 69.8 | 8.5 | 90 - 98 | > 99.0 |
Data synthesized from comparative esterification studies of highly racemizable amino acids[1].
Step-by-Step Optimized Protocol: Cyclohexane-Mediated Esterification
This protocol is a self-validating system: the stoichiometric generation of water in the Dean-Stark trap serves as a real-time visual indicator of reaction progress, while the selective precipitation in ethyl acetate ensures high-purity isolation.
Materials Required:
-
(R)-2-Amino-butyric acid (1.0 eq, 50 mmol)
-
Benzyl alcohol (5.0 eq, 250 mmol)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (1.2 eq, 60 mmol)
-
Cyclohexane (30 mL per 50 mmol scale)
-
Ethyl acetate (80 mL per 50 mmol scale)
Methodology:
-
Assembly: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Charging the Reactor: Add the (R)-2-amino-butyric acid, benzyl alcohol, pTSA·H₂O, and cyclohexane to the flask. Scientific Insight: The 1.2 eq of pTSA ensures the amine remains fully protonated, preventing it from acting as a competing nucleophile and catalyzing the esterification.
-
Azeotropic Distillation: Heat the mixture to a vigorous reflux (oil bath ~95°C). Monitor the Dean-Stark trap. Water will begin to collect at the bottom of the trap as the heterogeneous azeotrope condenses and separates.
-
Completion Monitoring: Continue refluxing for 4 to 6 hours. The reaction is complete when the theoretical volume of water (approx. 1.8 mL for a 50 mmol scale, accounting for the hydrate on pTSA) has been collected and the water level ceases to rise.
-
Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature. The mixture should remain a clear, viscous solution.
-
Selective Precipitation: Vigorously stir the cooled mixture and slowly add ethyl acetate (80 mL). A white precipitate of the (R)-2-amino-butyric acid benzyl ester p-toluenesulfonate salt will begin to form immediately. Scientific Insight: Ethyl acetate acts as a thermodynamic sink for the unreacted benzyl alcohol and excess pTSA, preventing oiling out.
-
Isolation: Stir for an additional 1 hour at room temperature to ensure complete crystallization. Collect the precipitate via vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold ethyl acetate (2 × 20 mL) to remove any residual benzyl alcohol. Dry the white solid under high vacuum to a constant weight.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 965-974. Available at:[Link]
-
Wang, Y., Aleiwi, B. A., Wang, Q., & Kurosu, M. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(18), 4910-4913. Available at:[Link]
Sources
Purification challenges for (R)-2-amino-butyric acid benzyl ester
Knowledge Base > Troubleshooting > (R)-2-Aminobutyric Acid Benzyl Ester
Welcome to the Technical Support Center. This guide addresses the specific thermodynamic, kinetic, and analytical challenges associated with the synthesis and purification of (R)-2-amino-butyric acid benzyl ester (also known as D-Abu-OBn).
As a critical chiral building block in peptide synthesis and drug development, maintaining the enantiomeric integrity of this non-proteinogenic amino acid is paramount. This guide synthesizes field-proven methodologies with mechanistic causality to help you troubleshoot racemization, optimize crystallization, and prevent ester hydrolysis.
Synthesis & Racemization Mitigation
Q: Why does my (R)-2-aminobutyric acid benzyl ester lose enantiomeric purity during esterification?
A: The loss of optical purity is a kinetic consequence of the esterification conditions. The standard Fischer-Speier esterification utilizes p-toluenesulfonic acid (PTSA) and a water-azeotroping solvent to drive the reaction forward. Historically, high-boiling solvents like toluene (bp 110 °C) or benzyl alcohol itself were used.
However, at these elevated reflux temperatures, the α -proton of the amino acid becomes labile. The electron-withdrawing nature of the newly formed ester group, combined with the acidic environment and high heat, promotes reversible proton abstraction (enolization), leading to moderate-to-high racemization[1]. The susceptibility to racemization correlates directly with Taft's polar substituent constant ( σ∗ ) of the amino acid's side chain[2].
Q: How can I synthesize the benzyl ester without risking racemization?
A: You must lower the thermodynamic energy of the system by replacing toluene with a lower-boiling, environmentally benign azeotroping solvent. Cyclohexane is the optimal choice. It forms a heterogeneous azeotrope with water at 69 °C, which is sufficient to drive the esterification to completion without providing the activation energy required for α -proton abstraction[2].
Table 1: Solvent Comparison for Fischer-Speier Esterification
| Azeotroping Solvent | Boiling Point (°C) | Azeotrope BP (°C) | Racemization Risk | Environmental & Safety Profile |
| Benzene | 80.1 | 69.3 | Low | High Toxicity (Class 1 Carcinogen) |
| Toluene | 110.6 | 85.0 | High | Moderate Toxicity |
| Cyclohexane | 80.7 | 69.8 | None / Low | Low Toxicity (Green Alternative) |
Step-by-Step Methodology: Enantiopure Synthesis via Cyclohexane[3]
Self-Validating System: This protocol uses stoichiometric water evolution as a visual and quantitative checkpoint for reaction completion, preventing unnecessary prolonged heating.
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend (R)-2-aminobutyric acid (50 mmol), p-toluenesulfonic acid monohydrate (60 mmol, 1.2 eq), and benzyl alcohol (250 mmol, 5.0 eq) in 150 mL of cyclohexane.
-
Reflux: Heat the mixture to a vigorous reflux (bath temp ~95 °C).
-
Validation Checkpoint: Monitor the water accumulating in the Dean-Stark trap. The theoretical water yield is 1.8 mL (0.9 mL from the esterification + 0.9 mL from the PTSA monohydrate).
-
Termination: Once exactly 1.8 mL of water is collected and droplet formation ceases (typically 8-12 hours), immediately remove the heat.
-
Isolation: Cool the mixture to room temperature. Precipitate the (R)-Abu-OBn tosylate salt by adding 150 mL of ethyl acetate and cooling to 0 °C. Filter and wash with cold diethyl ether or additional cold ethyl acetate.
Purification & The Eutectic Barrier
Q: Can I enrich the enantiomeric excess (ee) of partially racemized (R)-Abu-OBn by crystallizing its tosylate salt?
A: It depends entirely on your initial enantiomeric excess. This is a common and costly misconception in process chemistry.
Binary melting point phase diagrams reveal that amino acid benzyl ester p-toluenesulfonates typically crystallize as racemic compounds rather than conglomerates[4]. This creates a strict thermodynamic barrier known as the eutectic point.
If the ee of your crude product falls below the eutectic composition ( eeeu ), crystallization will selectively precipitate the racemate, leaving the pure enantiomer trapped in the mother liquor. In this scenario, crystallizing the salt will actually decrease the optical purity of your isolated solid[5]. You must analytically determine your initial ee before attempting crystallization.
Decision matrix for enantiomeric enrichment of amino acid benzyl esters via crystallization.
Analytical Verification
Q: How can I rapidly verify the enantiomeric excess if my chiral HPLC column is degraded or unavailable?
A: You can utilize 1 H NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA).
The addition of (R)-Mosher's acid to the free base of the amino acid benzyl ester induces explicit spectral non-equivalence between the enantiomeric protons. For amino acids with low steric hindrance at the β -carbon (like 2-aminobutyric acid), the protons on the stereogenic α -carbon, as well as the benzylic protons, will split into distinct signals for the (R) and (S) enantiomers[6]. Integration of these distinct peaks allows for rapid and accurate determination of ee up to ≥98% .
Free-Basing & Hydrolysis Prevention
Q: How do I safely convert the tosylate salt to the free base without hydrolyzing the benzyl ester?
A: Ester hydrolysis and diketopiperazine (DKP) formation (self-condensation) are the primary failure modes during free-basing. The benzyl ester is highly susceptible to nucleophilic attack under alkaline conditions.
To prevent this, you must use a cold, biphasic system . By utilizing ethyl acetate and a mild aqueous base (NaHCO 3 ), the free base is immediately partitioned into the organic phase upon formation. This physical separation is a self-validating safeguard: it removes the ester from the hydrolytic aqueous environment and dilutes the free amine, preventing the high localized concentrations required for intermolecular DKP formation.
Optimized biphasic workflow for free-basing to prevent ester hydrolysis and DKP formation.
Step-by-Step Methodology: Biphasic Free-Basing
-
Suspend: Suspend 10 mmol of (R)-Abu-OBn p-toluenesulfonate salt in 50 mL of Ethyl Acetate and 20 mL of distilled water.
-
Chill: Cool the biphasic mixture in an ice bath to 0–5 °C.
-
Neutralize: Slowly add ice-cold saturated aqueous NaHCO 3 dropwise under vigorous stirring until the aqueous layer reaches pH 8. (Do not use NaOH or KOH, as strong bases will rapidly cleave the benzyl ester).
-
Extract: Transfer to a separatory funnel. Isolate the organic layer. Extract the aqueous layer with an additional 20 mL of cold Ethyl Acetate.
-
Dry & Concentrate: Combine the organic layers, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo keeping the water bath strictly below 30 °C to prevent thermal degradation. Use the resulting free base immediately in your downstream coupling reaction.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). Phase Diagrams to Evaluate the Opportunity for Enantiomeric Enrichment of Some Nonracemic Mixtures of Amino Acid Benzyl Esters by Crystallization as p-Toluenesulfonate Salts. Organic Process Research & Development, 21(11).[Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(5), 989-995.[Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1775-1782.[Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. h-Val-allyl ester p-tosylate | 88224-02-6 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-product formation in (R)-2-amino-butyric acid benzyl ester reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the synthesis and downstream application of non-canonical amino acids.
(R)-2-aminobutyric acid benzyl ester (often referred to as D-Abu-OBzl) is an excellent building block that provides robust C-terminal protection. However, its specific electronic and steric properties make it highly susceptible to three primary side reactions during synthesis: racemization , diketopiperazine (DKP) formation , and premature ester cleavage .
This guide provides field-proven, self-validating protocols to help you diagnose the causality of these side products and eliminate them from your workflows.
Troubleshooting Guide & FAQs
Issue 1: Loss of Enantiomeric Purity (Racemization)
Q: During the coupling of (R)-2-aminobutyric acid benzyl ester, chiral HPLC indicates up to 15% of the (S)-enantiomer. What drives this inversion, and how can I suppress it?
A: Racemization of α-amino acid benzyl esters is primarily driven by 1[1]. When the carboxylic acid is over-activated, it can cyclize into an azlactone intermediate. The α-proton of the azlactone is highly acidic; abstraction by a tertiary amine forms an achiral enolate, which upon reprotonation generates a racemic mixture[1]. Furthermore, if you are synthesizing the ester from scratch, using inappropriate azeotropic solvents (like toluene) under thermal stress can also2[2].
Causality & Expert Insight: The ethyl side chain of 2-aminobutyric acid provides less steric shielding to the α-carbon compared to bulkier residues like valine. This leaves the α-proton highly exposed to basic attack during coupling.
Self-Validating Protocol: Low-Racemization Coupling
-
Reagent Preparation: Dissolve 1.0 eq of the N-protected amino acid and 1.0 eq of (R)-2-aminobutyric acid benzyl ester tosylate salt in anhydrous DMF (0.1 M).
-
Base Addition: Add 2.0 eq of a sterically hindered base (e.g., 2,4,6-collidine) instead of unhindered bases. Causality: Collidine neutralizes the tosylate salt but is too bulky to efficiently abstract the α-proton and promote azlactone enolization.
-
Activation: Chill the reaction to 0°C. Add 1.0 eq of OxymaPure and 1.0 eq of DIC. Causality: Oxyma acts as a superior nucleophile that rapidly intercepts the O-acylisourea intermediate before azlactone cyclization can occur.
-
Validation Step: Quench a 10 µL aliquot after 1 hour with methanol. Analyze via chiral LC-MS. The protocol is validated if the enantiomeric excess (ee) remains >99%.
Diagram 1: Base-catalyzed azlactone mechanism leading to racemization of the ester.
Issue 2: Truncation via Diketopiperazine (DKP) Formation
Q: I am synthesizing a peptide sequence where (R)-2-aminobutyric acid benzyl ester is the C-terminal residue. After deprotecting the second amino acid, I observe a massive yield drop and a truncated mass (-130 to -210 Da). What is happening?
A: You are observing 3[3]. This is a spontaneous intramolecular aminolysis where the newly liberated N-terminal amine of the dipeptide attacks the benzyl ester linkage of the (R)-2-Abu residue. This cleaves the dipeptide from the resin (or solution) as a 4[4], leaving you with a truncated sequence.
Causality & Expert Insight: The benzyl ester is an excellent leaving group. When the dipeptide adopts a cis amide bond conformation, the free amine is placed in perfect proximity to the benzyl ester carbonyl. Basic conditions (like Fmoc deprotection using piperidine) drastically accelerate this nucleophilic attack[3].
Self-Validating Protocol: DKP Prevention Workflow
-
Minimize Base Exposure: If using Fmoc chemistry, reduce the deprotection time of the second amino acid to 2 x 3 minutes using 20% piperidine in DMF containing 0.1 M HOBt. Causality: The weak acid HOBt protonates a fraction of the free amine, suppressing its nucleophilicity toward the benzyl ester.
-
Rapid Capping (The "Trap" Method): Immediately after deprotection and washing, introduce the pre-activated third amino acid. Use highly efficient coupling reagents (HATU/HOAt) to rapidly acylate the free amine, effectively "capping" it before it can undergo intramolecular cyclization.
-
Validation Step: Perform LC-MS on the crude mixture post-coupling. The protocol is validated by the absence of a peak corresponding to the DKP mass (approx.[M_dipeptide - H2O + H]+) and the presence of the full-length tripeptide.
Diagram 2: Troubleshooting workflow to prevent diketopiperazine (DKP) truncation.
Issue 3: Premature Benzyl Ester Cleavage
Q: I am using Boc-chemistry, and my (R)-2-aminobutyric acid benzyl ester is prematurely cleaving during TFA deprotection steps. I thought benzyl esters were acid-stable?
A: While benzyl esters are generally stable to mild acids, 5[5] with strong acidic conditions (e.g., 50% TFA in DCM) can cause premature ester cleavage.
Causality & Expert Insight: The benzyl cation is resonance-stabilized. Under high concentrations of TFA, the ester oxygen is protonated, and the benzyl group can leave as a carbocation, leading to yield loss and unwanted side reactions (like re-alkylation of susceptible side chains).
Self-Validating Protocol: Acid-Stable Deprotection
-
Scavenger Addition: Always include 2-5% triisopropylsilane (TIS) in your TFA deprotection cocktail. Causality: TIS acts as a carbocation scavenger, shifting the equilibrium and preventing the re-alkylation of the peptide, while also mildly suppressing the forward cleavage reaction.
-
Time Control: Limit Boc deprotection to exactly 15 minutes.
-
Validation Step: Monitor the UV trace (254 nm) of the cleavage waste. A stable baseline validates the protocol; a spike in benzyl-adducts indicates over-exposure.
Quantitative Data: Side-Product Profiling
To assist in your experimental design, the following table summarizes the quantitative impact of reaction conditions on side-product formation for (R)-2-aminobutyric acid benzyl ester:
| Reaction Condition | Primary Side Product | Observed Yield Loss | Mechanistic Driver | Recommended Mitigation |
| Esterification in Toluene (Reflux) | (S)-Enantiomer (Racemization) | 12 - 18% | Thermal stress & polar effects | Switch to Cyclohexane azeotrope |
| Dipeptide Fmoc Deprotection (>15 min) | Diketopiperazine (DKP) | 40 - 60% | Intramolecular aminolysis | Add 0.1M HOBt; limit to <5 mins |
| Coupling with DIPEA + HBTU | Azlactone-mediated Racemization | 5 - 10% | Base-catalyzed enolization | Use Oxyma/DIC + Collidine |
| 50% TFA/DCM Exposure (>1 hr) | Premature Cleavage | 15 - 25% | Acidic solvolysis | Limit to 15 min; add TIS scavenger |
References
-
Side reactions in peptide synthesis: An overview Source: bibliomed.org URL: [Link]
-
One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemization Source: unimi.it URL: [Link]
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Source: peptidechemistry.org URL:[Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation Source: nih.gov URL: [Link]
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. air.unimi.it [air.unimi.it]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization in (R)-2-Aminobutyric Acid Benzyl Ester Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address one of the most pervasive challenges in chiral amino acid derivatization: the loss of stereochemical integrity during benzyl esterification.
Synthesizing the benzyl ester of (R)-2-aminobutyric acid—an aliphatic, unnatural amino acid with an ethyl side chain—requires strict kinetic and thermodynamic control. Below, we dissect the causality of racemization, provide a self-validating protocol, and outline the exact parameters needed to maintain >99% enantiomeric excess (ee).
Mechanistic Troubleshooting & FAQs
Q1: Why does (R)-2-aminobutyric acid racemize during standard Fischer-Speier esterification despite the acidic conditions? A1: In a standard Fischer-Speier esterification, the amino acid is refluxed with benzyl alcohol and p-toluenesulfonic acid (p-TsOH). While the acidic environment protonates the α-amino group (forming an ammonium ion that electrostatically repels bases), the choice of solvent often sabotages the chirality. Historically, toluene is used to azeotropically remove water. However, toluene's high boiling point (110.6 °C) provides excessive thermal kinetic energy. Prolonged heating at this temperature drives reversible thermal deprotonation at the α-carbon. Because the ethyl side chain of (R)-2-aminobutyric acid provides minimal steric shielding, the α-proton is highly susceptible to this thermal abstraction, leading to significant racemization[1].
Q2: What is the optimal solvent system to drive the esterification to completion while preserving >99% ee? A2: The optimal strategy is to lower the boiling point of the azeotropic mixture. Substituting toluene with cyclohexane or 2-methyltetrahydrofuran (2-MeTHF) completely shuts down the thermal racemization pathway[2]. Cyclohexane forms a ternary azeotrope with water and benzyl alcohol at ~69.8 °C. This temperature is perfectly balanced: it is high enough to efficiently remove water via a Dean-Stark trap, but low enough to prevent thermal α-proton abstraction, ensuring the stereocenter remains intact[3].
Q3: If I am synthesizing the ester from an N-protected derivative (e.g., Boc-(R)-Abu-OH), what is the primary mechanism of racemization? A3: When the amine is protected, the racemization mechanism shifts from thermal enolization to oxazolone (azlactone) formation . During carboxylic acid activation with standard carbodiimides (like DCC or EDC), the carbonyl oxygen of the Boc group can undergo intramolecular nucleophilic attack on the activated ester, forming a 5-membered oxazolone ring. The α-proton within this conjugated ring becomes highly acidic and rapidly racemizes via base-catalyzed enolization[4]. To prevent this, avoid strong bases and use optimized coupling additives like DIC/Oxyma Pure , which rapidly intercept the activated ester before the oxazolone can form[4].
Q4: If my reaction undergoes partial racemization, can I simply recover the enantiomeric purity by recrystallizing the final p-toluenesulfonate salt? A4: No. Relying on downstream crystallization to "fix" upstream racemization is a dangerous misconception. Thermodynamic have demonstrated that most amino acid benzyl ester p-toluenesulfonates crystallize as racemic compounds rather than conglomerates[1]. This means the D- and L-enantiomers co-crystallize in the same unit cell. If your reaction yields a partially racemized mixture, crystallization may actually enrich the racemate in the solid phase, leaving your desired enantiopure product trapped in the mother liquor[1]. Stereocontrol must be achieved during the reaction, not after.
Quantitative Solvent Analysis
To visualize the impact of solvent selection on stereochemical integrity, the following table summarizes the physicochemical parameters governing the azeotropic esterification of aliphatic amino acids.
| Solvent | Boiling Point (°C) | Azeotrope Temp with H₂O (°C) | Racemization Risk | Toxicity / Regulatory Status |
| Toluene | 110.6 | 85.0 | High (Thermal α-proton abstraction) | Acceptable |
| Benzene | 80.1 | 69.2 | Low | Carcinogenic (Banned) |
| Cyclohexane | 80.7 | 69.8 | None (>99% ee retained) | Green / Recommended |
| 2-MeTHF | 80.2 | 71.0 | None (>99% ee retained) | Green / Recommended |
Validated Experimental Protocol: Fischer-Speier Esterification
This protocol utilizes cyclohexane to maintain a low azeotropic reflux temperature, preventing thermal racemization while ensuring quantitative conversion[2].
Step 1: Reagent Preparation
-
Charge a round-bottom flask with (R)-2-aminobutyric acid (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.1 equivalents).
-
Causality: The slight excess of p-TsOH ensures complete protonation of the amine, preventing nucleophilic side reactions and stabilizing the final product as a crystalline salt.
Step 2: Solvent & Reactant Addition
-
Add benzyl alcohol (5.0 equivalents) and suspend the mixture in cyclohexane (approx. 4 mL per mmol of amino acid)[3].
-
Causality: The excess benzyl alcohol drives the Fischer-Speier equilibrium toward the ester. Cyclohexane acts as the low-temperature water-azeotroping vehicle.
Step 3: Dean-Stark Azeotropic Reflux
-
Attach a Dean-Stark apparatus filled with cyclohexane, topped with a reflux condenser.
-
Heat the mixture to a gentle reflux (bath temperature ~85-90 °C, internal temperature ~81 °C).
-
Self-Validation Check (IPC 1): Monitor the water accumulation in the Dean-Stark trap. The theoretical yield of water is 2 equivalents (1 eq from the esterification + 1 eq from the p-TsOH monohydrate). The cessation of water droplet formation (typically 12-16 hours) validates the thermodynamic completion of the reaction without unnecessarily over-exposing the product to heat.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Add cold diethyl ether or ethyl acetate dropwise while stirring to induce crystallization of the p-toluenesulfonate salt.
-
Filter the white precipitate, wash extensively with cold diethyl ether to remove residual benzyl alcohol, and dry under high vacuum.
-
Self-Validation Check (IPC 2): Perform Chiral HPLC on the isolated salt. The retention of >99% ee validates that the low-temperature cyclohexane azeotrope successfully suppressed thermal enolization.
Workflow & Pathway Visualization
The following decision tree maps the mechanistic pathways that lead to either racemization or retained chirality based on your starting material and reagent choices.
Decision tree for preventing racemization during benzyl esterification of (R)-2-aminobutyric acid.
References
-
Bolchi, C., et al. "Phase Diagrams to Evaluate the Opportunity for Enantiomeric Enrichment of Some Nonracemic Mixtures of Amino Acid Benzyl Esters by Crystallization as p-Toluenesulfonate Salts." Organic Process Research & Development, ACS Publications, 2017. URL:[Link]
-
Bolchi, C., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents." AIR Unimi / ResearchGate, 2015. URL:[Link]
-
Zhao, Y., et al. "Antifouling and Antibacterial Properties Constructed by Quaternary Ammonium and Benzyl Ester Derived from Lysine Methacrylamide." ACS Applied Materials & Interfaces, 2019. URL:[Link]
Sources
Common pitfalls in handling (R)-2-amino-butyric acid benzyl ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (R)-2-amino-butyric acid benzyl ester. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and researchers utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource based on both fundamental chemical principles and extensive field-proven experience to help you navigate the common pitfalls and ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and reactions of (R)-2-amino-butyric acid benzyl ester.
What are the optimal storage conditions for (R)-2-amino-butyric acid benzyl ester?
To ensure the long-term stability and purity of (R)-2-amino-butyric acid benzyl ester, it is recommended to store it at 2-8 °C in a tightly sealed container, protected from moisture and light.[] The hydrochloride salt form is often preferred for storage as it is a more stable crystalline solid compared to the free base.
How susceptible is the benzyl ester to hydrolysis, and under what conditions?
Benzyl esters are generally stable under neutral and mildly acidic conditions.[2] However, they are susceptible to hydrolysis under strong acidic or basic conditions. Alkaline hydrolysis (saponification) can be particularly problematic, leading to the formation of the corresponding carboxylate salt.[3][4] Enzymatic hydrolysis is also a possibility and can be a method for deprotection under specific conditions.[5]
What is the risk of racemization during handling and reactions?
Racemization of α-amino acid esters is a significant concern, as it can lead to a loss of stereochemical integrity and biological activity.[3][6] The α-proton of the amino acid ester is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face to yield a racemic mixture. Over-activation during peptide coupling can also lead to racemization.[6][7] The presence of certain reagents, such as aliphatic ketones and carboxylic acids, has also been shown to promote racemization.[8][9]
Which protecting groups are compatible with (R)-2-amino-butyric acid benzyl ester?
The benzyl ester is a robust C-terminal protecting group, particularly well-suited for the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[2] It is stable to the acidic conditions used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid, TFA).[2]
What are the recommended analytical techniques to assess its purity?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of amino acid esters.[][10] Due to the lack of a strong chromophore in many amino acids, derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) is often employed to enhance UV or fluorescence detection.[10][11][12] Chiral HPLC can be used to determine the enantiomeric purity and detect any racemization.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural confirmation.[14][15]
II. Troubleshooting Guides
This section provides solutions to specific experimental problems you may encounter when working with (R)-2-amino-butyric acid benzyl ester.
Issue: My reaction yield is consistently low. What are the potential causes?
Low reaction yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete reaction: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or increasing the temperature (while being mindful of potential side reactions).
-
Reagent quality: Ensure that all reagents, especially coupling agents and the amino acid ester itself, are of high purity and have been stored correctly. Moisture can be particularly detrimental to many coupling reactions.
-
Side reactions: Undesired side reactions can consume your starting material or product. Common side reactions include hydrolysis of the benzyl ester, racemization, and over-activation in peptide synthesis.[6][7] Consider the specific conditions of your reaction and consult the relevant literature to identify and mitigate potential side reactions. For instance, in peptide coupling, the addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[16][17]
-
Work-up and purification losses: Significant product loss can occur during the work-up and purification steps. Optimize your extraction and chromatography conditions to minimize these losses.
Issue: I am observing an unexpected side product in my reaction mixture. What could it be?
The identity of the side product will depend on the specific reaction conditions. Here are some common possibilities:
-
(R)-2-aminobutyric acid: This indicates hydrolysis of the benzyl ester. This is more likely to occur if your reaction is run under strongly acidic or basic conditions, or if there is water present in your reaction mixture.[3][4]
-
Diketopiperazine: In the context of dipeptide synthesis, intramolecular cyclization of the dipeptide ester can lead to the formation of a diketopiperazine.[6][18] This is more prevalent when the N-terminal protecting group is removed from a dipeptide ester.
-
N-acylurea: If you are using a carbodiimide coupling agent (e.g., DCC, EDC), rearrangement of the O-acylisourea intermediate can form an N-acylurea derivative, which is a common and often difficult-to-remove byproduct.[6]
-
Racemized product: The presence of the diastereomeric product indicates that racemization has occurred. This can be confirmed by chiral HPLC analysis.
Issue: My purified product shows signs of degradation. How can I prevent this?
Degradation of the purified product is often due to improper storage or handling.
-
Storage: As mentioned in the FAQs, store the compound at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[]
-
Solvent choice: If the product is stored in solution, ensure the solvent is dry and free of acidic or basic impurities.
-
Repeated freeze-thaw cycles: Avoid repeated freeze-thaw cycles, as this can promote degradation. Aliquot the product into smaller, single-use vials if necessary.
Issue: I am having difficulty removing the benzyl protecting group. What are the best methods?
The removal of the benzyl ester (deprotection) is a critical step. The optimal method depends on the other functional groups present in your molecule.
-
Catalytic Hydrogenolysis: This is the most common and generally mildest method for benzyl ester deprotection.[2][19][20] It involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This method is highly selective and typically does not affect other common protecting groups, with the exception of other benzyl-type protecting groups and certain sulfur-containing residues.[19]
-
Strong Acid Cleavage: Strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can also be used to cleave benzyl esters.[2][21] This method is often used in the final step of Boc/Bzl SPPS, as it simultaneously removes side-chain benzyl protecting groups.[2] However, these are harsh conditions that may not be suitable for sensitive substrates.
-
Saponification: As mentioned earlier, basic hydrolysis can remove the benzyl ester. However, this method can also cause racemization and is generally not preferred for chiral amino acid derivatives.[4]
III. Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using (R)-2-amino-butyric acid benzyl ester
This protocol outlines a standard procedure for coupling an N-protected amino acid to (R)-2-amino-butyric acid benzyl ester using a carbodiimide coupling agent.
-
Dissolve the N-protected amino acid (1.0 eq.) and (R)-2-amino-butyric acid benzyl ester (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a racemization suppressor such as 1-hydroxybenzotriazole (HOBt) (1.0-1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any precipitated urea byproduct.
-
Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Benzyl Ester by Catalytic Hydrogenolysis
This protocol describes the removal of the C-terminal benzyl ester via catalytic hydrogenolysis.[2]
-
Dissolve the benzyl-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.[2][19]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).[2]
-
Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process three times to ensure an inert atmosphere.[2]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC or TLC until all the starting material has been consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected peptide.
IV. Visualizations
Diagram 1: Hydrolysis of (R)-2-amino-butyric acid benzyl ester
Caption: Racemization via enolate formation.
Diagram 3: Peptide Coupling Workflow
Caption: A typical peptide coupling workflow.
V. Quantitative Data Summary
Table 1: Comparison of Benzyl Ester Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C, in MeOH, EtOH, or EtOAc | Mild, high selectivity | Incompatible with sulfur-containing residues and other reducible groups |
| Strong Acid Cleavage | HF or TFMSA | Simultaneous deprotection of other benzyl-based groups | Harsh conditions, may cleave acid-labile groups |
| Saponification | NaOH or KOH in aq. alcohol | Simple procedure | Risk of racemization, may hydrolyze other esters or amides |
References
- Benchchem. Benzyl Ester vs.
- Rehman, A. et al. Side reactions in peptide synthesis: An overview. Bibliomed.
- Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(8), 1555-1561.
- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1675.
- BOC Sciences. CAS 60421-20-7 (2-Aminoisobutyric acid benzyl ester hydrochloride).
- janemakeup.com. (2026, March 31). benzyl ester deprotection peptide ester.
- Brieflands. (2022, July 29). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- Schutkowski, M., & Fischer, G. (1995). Hydrolysis of peptide esters by different enzymes. International journal of peptide and protein research, 45(4), 326-332.
- Wiley-VCH. (2010). 1 Protection Reactions.
- Sang, Z. et al. (2019). On-resin peptide ligation via C-terminus benzyl ester. Organic & Biomolecular Chemistry, 17(3), 488-492.
- Scribd. Side Reactions in Peptide Synthesis.
- Houben-Weyl. (2002). 2.2.2.3 Substituted Benzyl Esters. In Synthesis of Peptides and Peptidomimetics.
- Scite.
- Liardon, O., & Kovács, E. (1978). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Journal of the American Chemical Society, 100(20), 6432-6438.
- Organic Chemistry Portal. Benzyl Esters.
- Bolchi, C. et al. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
- Jain, S. K. 2. Carboxyl protecting groups.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6971251, (R)
- Google Patents. (2015). CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.
- Shimadzu. Analytical Methods for Amino Acids.
- Google Patents. (1987).
- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7857-7867.
- Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- ResearchGate. Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes.
- CymitQuimica. CAS 7682-18-0: Butanoic acid, 2-amino-, methyl ester, hydrochloride (1:1).
- van der Werf, M. J. et al. (2018).
- Agilent. Amino Acid Analysis.
- SciELO. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.
- Sigma-Aldrich.
- TCI Chemicals. (R)-(-)-2-Aminobutyric Acid | 2623-91-8.
- Interchim. Amino Acid Analysis (AAA).
- Guidechem. (2024, August 12). Butanoic acid, 2-amino-, phenylmethyl ester, (R)- 92470-55-8 wiki.
- Google Patents. (2010).
- Bolchi, C. et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(10), 1749-1755.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 80283, (-)-2-Aminobutyric acid.
- Liu, Q. et al. (2020).
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ia800607.us.archive.org [ia800607.us.archive.org]
- 4. scite.ai [scite.ai]
- 5. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. scribd.com [scribd.com]
- 8. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4647692A - Racemization and resolution of α-amino acids - Google Patents [patents.google.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. agilent.com [agilent.com]
- 12. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid [pubmed.ncbi.nlm.nih.gov]
- 17. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 18. brieflands.com [brieflands.com]
- 19. janemakeup.com [janemakeup.com]
- 20. Benzyl Esters [organic-chemistry.org]
- 21. peptide.com [peptide.com]
Technical Support Center: Purification & Recrystallization of (R)-2-Amino-butyric Acid Benzyl Ester
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that purifying chiral amino acid derivatives requires precision. This guide provides advanced troubleshooting, validated protocols, and thermodynamic rationales for the purification of (R)-2-amino-butyric acid benzyl ester (Free base CAS: 92470-55-8)[1].
Because the free base of this non-natural amino acid is a viscous oil at room temperature, isolation and purification must be performed via salt formation. The industry standard is to crystallize it as a p-toluenesulfonate (tosylate) salt (D-form CAS: 92470-56-9) or a hydrochloride salt [2]. This guide will focus on the thermodynamic and mechanistic principles of recrystallizing these salts to achieve >99% chemical purity and >99% enantiomeric excess (ee).
Part 1: The Causality of Solvent Selection
Successful recrystallization is not merely about finding a solvent where the compound dissolves hot and precipitates cold; it is about manipulating the dielectric constant of the medium to favor a highly ordered crystal lattice over a disordered liquid phase.
-
The Role of the Counter-Ion: The p-toluenesulfonate anion is bulky, moderately lipophilic, and highly crystalline. It pairs perfectly with the hydrophobic benzyl ester group and the hydrophilic ammonium core[3].
-
Binary Solvent Systems: We utilize a primary solvent (to disrupt hydrogen bonding and dissolve the salt) and an anti-solvent (to lower the dielectric constant and force precipitation).
-
The Risk of Racemization: Amino acid benzyl esters are highly susceptible to racemization at the α -carbon. The electron-withdrawing ester group increases the acidity of the α -proton. Prolonged exposure to high temperatures (>60°C) during dissolution, especially in high-boiling solvents, will cause chiral inversion[4]. Therefore, solvent systems that allow for dissolution at moderate temperatures (40–50°C) are mandatory.
Part 2: Solvent System Selection Matrix
The following table summarizes the quantitative and qualitative data for selecting a binary recrystallization solvent system for (R)-2-amino-butyric acid benzyl ester tosylate.
| Solvent System (Primary / Anti-Solvent) | Volume Ratio (v/v) | Saturation Temp | Yield Profile | Purity Profile | Risk of "Oiling Out" | Mechanistic Rationale |
| Methanol / Diethyl Ether | 1 : 5 | 45°C | Moderate (70-75%) | Very High (>99%) | High | Methanol forms strong H-bonds, requiring a large volume of non-polar ether to force precipitation. The steep solubility curve often leads to oiling out if cooled too rapidly. |
| Ethanol / MTBE | 1 : 4 | 50°C | High (80-85%) | High (>98%) | Low | MTBE (Methyl tert-butyl ether) has a higher boiling point and lower volatility than diethyl ether, providing a gentler reduction in the dielectric constant. |
| Ethyl Acetate / Heptane | 1 : 3 | 55°C | Very High (>90%) | Moderate (95%) | Medium | Relies on the lipophilicity of the benzyl ester. Good for crude mixtures, but less effective at purging non-polar organic impurities. |
Part 3: Self-Validating Experimental Protocol
This protocol describes the recrystallization of (R)-2-amino-butyric acid benzyl ester p-toluenesulfonate using the highly recommended Ethanol / MTBE system. Every step includes a self-validating checkpoint to ensure the system is behaving thermodynamically as expected.
Step 1: Primary Dissolution
-
Action: Suspend 10.0 g of crude (R)-2-amino-butyric acid benzyl ester tosylate in 15 mL of absolute ethanol in a round-bottom flask. Heat gently in a water bath to 50°C with continuous magnetic stirring.
-
Self-Validation: The solution must become completely transparent. If particulate matter persists after 10 minutes at 50°C, these are insoluble impurities (e.g., inorganic salts). Perform a hot gravity filtration before proceeding.
Step 2: Anti-Solvent Titration
-
Action: While maintaining the solution at 45–50°C, begin adding MTBE dropwise via an addition funnel. Continue until the solution reaches the "cloud point" (a faint, persistent turbidity that does not disappear upon stirring). This typically requires 45–60 mL of MTBE.
-
Causality: Reaching the cloud point confirms the solution is exactly at the boundary of the metastable zone.
Step 3: Seeding and Nucleation
-
Action: Remove the flask from the heat source. Add 5–10 mg of pure (R)-2-amino-butyric acid benzyl ester tosylate crystals. Turn off the stirrer and allow the flask to cool undisturbed to room temperature (20°C) over 2 hours.
-
Causality: Undisturbed cooling allows for heterogeneous nucleation on the seed crystals. Stirring or rapid cooling at this stage forces rapid precipitation, which traps solvent inclusions and impurities within the crystal lattice.
Step 4: Aging and Isolation
-
Action: Once at room temperature, transfer the flask to an ice-water bath (0–5°C) and age for 1 hour. Filter the resulting white crystalline mass under vacuum using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold MTBE.
-
Self-Validation: The filtrate should be pale yellow (containing the impurities), and the filter cake should be stark white.
Step 5: Drying
-
Action: Dry the crystals in a vacuum oven at 35°C (to prevent thermal degradation) for 12 hours.
-
Self-Validation: Weigh the crystals. Return to the oven for 2 hours and weigh again. A constant mass indicates complete removal of the solvent lattice.
Part 4: Visual Workflows
Workflow for the binary solvent recrystallization of amino acid benzyl ester salts.
Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).
Part 5: Troubleshooting & FAQs
Q: Why did my (R)-2-amino-butyric acid benzyl ester turn into a biphasic syrup at the bottom of the flask instead of forming crystals? A: This phenomenon is known as "oiling out" (Liquid-Liquid Phase Separation or LLPS). It occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which the solution becomes saturated. Because the benzyl ester moiety is highly lipophilic, rapid addition of a non-polar anti-solvent (like heptane or ether) forces the compound out of solution before it has the kinetic energy to form a crystal lattice. Fix: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more primary solvent (Ethanol), allow it to cool much more slowly, and introduce seed crystals before the cloud point is reached.
Q: I recovered beautiful crystals, but chiral HPLC shows a significant drop in enantiomeric excess (ee). What caused this? A: You have experienced racemization. The benzyl ester group is strongly electron-withdrawing, which increases the acidity of the proton on the chiral α -carbon. If your dissolution temperature exceeded 60°C, or if there were trace basic impurities in your glassware or solvent, the α -proton was abstracted, creating a planar enolate intermediate that re-protonated from either face[4]. Fix: Never exceed 55°C during dissolution. Ensure all solvents are strictly neutral. Furthermore, verify the phase diagram of your specific salt; while some amino acid benzyl ester salts form conglomerates (allowing for ee enrichment during crystallization), others form racemic compounds[4].
Q: Can I recrystallize the free base directly without making a salt? A: No. The free base of (R)-2-amino-butyric acid benzyl ester lacks sufficient intermolecular hydrogen bonding networks to form a solid lattice at standard temperature and pressure; it exists as a viscous oil[1]. You must convert it to a salt (such as a p-toluenesulfonate or hydrochloride) to impart the ionic interactions necessary for crystallization[2][3].
Q: My yield is exceptionally low (<40%), but the purity is high. Where is the rest of my product? A: If you are using Methanol/Diethyl Ether, your solvent system is likely too polar, and the product remains dissolved in the mother liquor. Alternatively, if your starting material contained residual water, it may have hydrolyzed the benzyl ester back to the free carboxylic acid during heating. Fix: Evaporate the mother liquor to 25% volume and cool to 0°C to force a second crop of crystals. For future runs, switch to the Ethanol/MTBE system and ensure your starting crude is anhydrous.
Sources
A Comparative Guide to the Synthesis of (R)-2-Amino-Butyric Acid Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
(R)-2-amino-butyric acid benzyl ester is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its stereochemical integrity is crucial for the biological activity of the final products. This guide provides an in-depth comparison of the most common and effective synthesis routes to this important compound, offering insights into the underlying principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of a single enantiomer of a chiral molecule like (R)-2-amino-butyric acid benzyl ester can be approached in several ways. The choice of a particular route depends on factors such as the availability of starting materials, desired optical purity, scalability, cost, and environmental impact. This guide will focus on three primary strategies:
-
Direct Chemo-Catalytic Esterification: This is the most straightforward approach, starting from the enantiomerically pure (R)-2-amino-butyric acid.
-
Asymmetric Chemo-Catalysis: This method builds the chiral center during the synthesis, starting from achiral precursors.
-
Enzymatic Kinetic Resolution: This route involves the separation of a racemic mixture of the benzyl ester using an enzyme that selectively reacts with one enantiomer.
Route 1: Direct Chemo-Catalytic Esterification (Fischer-Speier Esterification)
This classical method involves the direct reaction of (R)-2-amino-butyric acid with benzyl alcohol in the presence of an acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed.
Causality Behind Experimental Choices
The key to a successful Fischer-Speier esterification is the effective removal of water to shift the equilibrium towards the ester product. Historically, hazardous solvents like benzene or carbon tetrachloride were used for azeotropic water removal. However, modern, safer protocols utilize solvents like cyclohexane, which forms a similar azeotrope with water but is significantly less toxic. The use of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The product is conveniently isolated as a stable p-toluenesulfonate salt.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
(R)-2-amino-butyric acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
A mixture of (R)-2-amino-butyric acid (1.0 eq.), p-toluenesulfonic acid monohydrate (1.2 eq.), and benzyl alcohol (5.0 eq.) in cyclohexane is heated to reflux.
-
A Dean-Stark apparatus is used to azeotropically remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 4-6 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
Ethyl acetate is added to the cooled mixture to precipitate the (R)-2-amino-butyric acid benzyl ester p-toluenesulfonate salt.
-
The solid product is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.
This one-step preparation is efficient for obtaining enantiomerically pure amino acid benzyl esters.[1] Chiral HPLC analysis has shown that under these conditions, the benzyl esters are formed without racemization.[1]
Visualization of the Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Route 2: Asymmetric Chemo-Catalysis
This advanced approach involves the construction of the chiral center from achiral starting materials using a chiral catalyst. A prominent example is the asymmetric alkylation of a glycine derivative using a chiral phase-transfer catalyst.
Causality Behind Experimental Choices
The success of this method hinges on the design of a chiral phase-transfer catalyst that can effectively shield one face of the prochiral enolate intermediate, leading to a highly enantioselective alkylation. Structurally rigid, C2-symmetric chiral quaternary ammonium salts derived from 1,1'-bi-2-naphthol (BINOL) have proven to be highly effective catalysts for this purpose. The use of a strong base is necessary to deprotonate the glycine derivative, forming the nucleophilic enolate.
Experimental Protocol: Asymmetric Alkylation
Materials:
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
Ethyl bromide
-
Chiral phase-transfer catalyst (e.g., (S,S)-N-benzyl-N-methyl-1,1'-binaphthyl-2,2'-diammonium bromide)
-
Toluene
-
Aqueous cesium hydroxide
Procedure:
-
A solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene is treated with ethyl bromide.
-
An aqueous solution of cesium hydroxide is added, and the biphasic mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the organic layer is separated, washed, dried, and concentrated.
-
The resulting protected amino acid ester is then deprotected (hydrolysis of the imine and ester) to yield (R)-2-amino-butyric acid, which can then be esterified with benzyl alcohol as described in Route 1.
This method allows for the synthesis of a wide variety of α-amino acids with high enantioselectivity.
Visualization of the Asymmetric Alkylation Workflow
Caption: Workflow for Asymmetric Chemo-Catalysis.
Route 3: Enzymatic Kinetic Resolution
This biocatalytic approach starts with the easily accessible racemic 2-amino-butyric acid benzyl ester. An enzyme, typically a lipase, is used to selectively hydrolyze one of the enantiomers, leaving the other enantiomer unreacted and thus enriched.
Causality Behind Experimental Choices
The principle of kinetic resolution lies in the different reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are excellent catalysts for this purpose as they often exhibit high enantioselectivity in the hydrolysis of esters. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted ester and the hydrolyzed acid. The choice of solvent and the amount of water are critical parameters that can influence the enzyme's activity and selectivity.
Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
Racemic 2-amino-butyric acid benzyl ester
-
Immobilized lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Organic solvent (e.g., diisopropyl ether)
-
Phosphate buffer
Procedure:
-
Racemic 2-amino-butyric acid benzyl ester is dissolved in an organic solvent.
-
A small amount of aqueous buffer is added to provide the necessary water for the hydrolysis reaction.
-
Immobilized lipase is added to the mixture.
-
The reaction is incubated at a controlled temperature with agitation.
-
The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.
-
When the conversion reaches approximately 50%, the enzyme is filtered off.
-
The unreacted (R)-2-amino-butyric acid benzyl ester is separated from the hydrolyzed (S)-2-amino-butyric acid by extraction with a mild aqueous base.
This method allows for the production of both enantiomers of the amino acid derivative from a single racemic starting material.[1]
Visualization of the Enzymatic Kinetic Resolution Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Comparison of Synthesis Routes
| Feature | Direct Chemo-Catalytic Esterification | Asymmetric Chemo-Catalysis | Enzymatic Kinetic Resolution |
| Starting Material | Enantiomerically pure (R)-2-amino-butyric acid | Achiral glycine derivative, ethyl bromide | Racemic 2-amino-butyric acid benzyl ester |
| Stereocontrol | Relies on the purity of the starting material | Generated during the reaction by a chiral catalyst | Achieved by enzymatic separation of enantiomers |
| Typical Yield | High (>90%) | Moderate to High (multi-step process) | Max. 50% for the desired ester (theoretical) |
| Enantiomeric Excess (e.e.) | High (retention of configuration) | High (>95%) | High (>99% for both enantiomers possible) |
| Key Advantages | - Simple, one-step process- High yield- Uses readily available starting material | - Access to a wide range of unnatural amino acids- High enantioselectivity | - Produces both enantiomers- Mild reaction conditions- Environmentally friendly |
| Key Disadvantages | - Requires enantiomerically pure starting material- Can use harsh acidic conditions | - Multi-step synthesis- Requires expensive chiral catalysts- Optimization can be complex | - Maximum 50% yield for the target enantiomer- Requires separation of product and unreacted starting material |
| Scalability | Readily scalable | Can be challenging to scale up | Scalable, especially with immobilized enzymes |
| Cost-Effectiveness | Generally cost-effective | Can be expensive due to catalyst and multi-step nature | Can be cost-effective, especially if both enantiomers are valuable |
Conclusion
The optimal synthesis route for (R)-2-amino-butyric acid benzyl ester is highly dependent on the specific requirements of the researcher or organization.
-
For straightforward, high-yield access to the target molecule, Direct Chemo-Catalytic Esterification is the method of choice, provided that the enantiomerically pure starting amino acid is available.
-
Asymmetric Chemo-Catalysis offers a powerful and versatile platform for the de novo synthesis of a wide array of chiral amino acids, but its complexity and cost may not be justified if the target molecule can be obtained through simpler means.
-
Enzymatic Kinetic Resolution stands out as an elegant and green alternative, particularly when both enantiomers are of interest. While the theoretical yield for a single enantiomer is limited to 50%, the high enantiopurity of the products and the mild reaction conditions make it a very attractive option.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to select the most suitable synthetic strategy for their specific needs.
References
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. Amino Acids, 49(7), 1269-1275. [Link]
Sources
Analytical Mastery: Validating Methods for (R)-2-Amino-Butyric Acid Benzyl Ester
As a Senior Application Scientist, approaching the analytical validation of a chiral intermediate requires more than just following a compendial recipe. (R)-2-amino-butyric acid benzyl ester is a critical chiral building block used in the synthesis of modern antiepileptic therapeutics and modified peptides. The analytical challenge lies in its dual nature: it possesses a highly polar primary amine coupled with a hydrophobic, sterically bulky benzyl ester.
Validating an analytical method for this compound requires proving both chemical purity (the absence of synthesis byproducts or hydrolysis degradants) and enantiomeric excess (the absence of the unwanted (S)-enantiomer). This guide objectively compares analytical modalities, explains the causality behind chromatographic choices, and provides a self-validating protocol grounded in authoritative industry standards.
The Causality of Method Selection: A Comparative Analysis
When evaluating analytical modalities, the structural chemistry of the analyte dictates the platform. Free amino acids are highly polar and typically demand pre-column derivatization to achieve retention and enantioseparation on standard reversed-phase columns[1].
However, the esterification of the carboxylic acid with a benzyl group fundamentally alters the molecule's chromatographic behavior. The benzyl group acts as a built-in chromophore for UV detection and a hydrophobic anchor, rendering the molecule highly soluble in organic solvents. This structural modification makes the compound perfectly primed for Normal-Phase Chiral HPLC , entirely bypassing the need for complex derivatization workflows.
Table 1: Objective Comparison of Analytical Modalities
| Analytical Modality | Mechanism of Separation | Sensitivity (LOD) | Enantiomeric Resolution ( Rs ) | Operational Causality & Best Use Case |
| Normal-Phase Chiral HPLC | H-bonding & π−π interactions on Polysaccharide CSP | ~0.05% area | > 2.0 | Optimal for Benzyl Esters : The esterification masks the polar acid, allowing hexane/alcohol mobile phases to drive strong transient diastereomeric complexation. |
| Reversed-Phase HPLC (Derivatization) | Diastereomer formation (e.g., with Marfey's reagent or NBD-F) | ~0.01% area | > 1.5 | Best for Free Amino Acids : Derivatization adds fluorophores for ultra-high sensitivity, but introduces sample prep variability and reagent instability. |
| Chiral Gas Chromatography (GC-FID) | Volatilization & interaction with cyclodextrin derivatives | ~0.1% area | > 1.5 | High Resolution, High Risk : Requires dual derivatization (N-trifluoroacetylation) to ensure volatility. High risk of thermal racemization in the injector port. |
Logical Relationships in Chiral Recognition
Why does a polysaccharide-based Chiral Stationary Phase (CSP) work so effectively for this specific molecule? The separation is driven by a transient, three-point diastereomeric complex. The amylose backbone provides a chiral groove for steric inclusion. The phenylcarbamate groups on the CSP engage in π−π interactions with the analyte's benzyl ester, while the primary amine of the analyte forms hydrogen bonds with the CSP's carbonyl groups [2].
Fig 1: Mechanistic pathways of chiral recognition driven by the benzyl ester moiety.
Designing a Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. This means the method inherently proves its own accuracy and resolution before any unknown sample is quantified, adhering strictly to the [3] guidelines.
Step-by-Step Methodology: Enantiomeric Purity via Normal-Phase Chiral HPLC
Objective : Quantify the (S)-enantiomer impurity in (R)-2-amino-butyric acid benzyl ester. Causality Check : Why Normal-Phase? The benzyl ester is hydrolytically sensitive under extreme pH. Normal-phase conditions (Hexane/Ethanol) prevent on-column hydrolysis, ensuring the integrity of the ester linkage during analysis.
Step 1: Preparation of the Self-Validating System Suitability Solution (SST)
-
Action : Prepare a racemic mixture of (R/S)-2-amino-butyric acid benzyl ester at 1.0 mg/mL in Hexane/Ethanol (90:10).
-
Causality : A racemate guarantees the presence of both peaks at a 1:1 ratio, providing an absolute measurement of enantiomeric resolution ( Rs ). If Rs<1.5 , the system is physically incapable of baseline separation, invalidating any subsequent purity data.
Step 2: Chromatographic Execution
-
Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase : Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Causality : The addition of 0.1% Diethylamine (DEA) suppresses secondary interactions between the basic primary amine of the analyte and residual silanols on the silica support. This prevents peak tailing, ensuring accurate integration of trace impurities.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm (capturing the π→π∗ transition of the benzyl aromatic ring).
Step 3: ICH Q2(R1) Specificity & Forced Degradation
-
Action : Expose the sample to 0.1N NaOH for 2 hours to force degradation, then inject.
-
Causality : NaOH will rapidly hydrolyze the benzyl ester to benzyl alcohol and the free amino acid. The method must demonstrate that the benzyl alcohol peak does not co-elute with the (R) or (S) enantiomers, proving the method is truly "stability-indicating."
Step 4: Accuracy via Spike-Recovery
-
Action : Spike a pure (R)-enantiomer sample with 0.1%, 0.5%, and 1.0% of the (S)-enantiomer.
-
Causality : This proves that the massive peak of the (R)-enantiomer does not electronically or physically obscure the trace (S)-enantiomer peak, ensuring trustworthiness at the Limit of Quantitation (LOQ).
The Validation Lifecycle Workflow
A validated method is not a static document; it is a continuous lifecycle of verification. The workflow below illustrates how method development transitions into routine, self-validating quality control.
Fig 2: Lifecycle of a self-validating analytical method governed by ICH Q2(R1) guidelines.
Conclusion
Validating the analytical methods for (R)-2-amino-butyric acid benzyl ester requires a deep understanding of the molecule's structural causality. By leveraging the hydrophobic and π -electron rich nature of the benzyl ester, scientists can utilize Normal-Phase Chiral HPLC to achieve superior enantiomeric resolution without the variability of derivatization. When coupled with a self-validating protocol built on ICH Q2(R1) principles, the resulting data achieves the highest standards of scientific integrity.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]
-
Three-dimensional high-performance liquid chromatographic analysis of chiral amino acids in carbonaceous chondrites Kyushu University Pure Portal (Elsevier) URL:[Link]
-
Optimization strategies accounting for the additive in preparative chiral liquid chromatography DiVA Portal (Journal of Chromatography A) URL:[Link]
Sources
Stereochemical Profiling in Drug Development: A Comparative Guide to (R)- vs. (S)-2-Aminobutyric Acid Benzyl Ester
Executive Summary
In modern drug development, stereochemistry is a fundamental determinant of pharmacokinetics, target affinity, and metabolic stability. 2-Aminobutyric acid (AABA) is a critical non-proteinogenic amino acid utilized extensively as a chiral building block[1]. Its benzyl ester derivatives—(R)-2-aminobutyric acid benzyl ester and (S)-2-aminobutyric acid benzyl ester —serve as vital synthetic intermediates and prodrug moieties.
This guide provides an objective, data-driven comparison of these two enantiomers. By analyzing their differential enzymatic recognition, metabolic stability, and downstream applications, we provide drug development professionals with the actionable insights required to select the appropriate stereoisomer for peptidomimetic synthesis or active pharmaceutical ingredient (API) generation.
Mechanistic Causality: Why Stereochemistry Dictates Biological Activity
The biological divergence between the (R) and (S) enantiomers of AABA benzyl ester is rooted in the inherent chirality of mammalian biological systems.
-
(S)-2-Aminobutyric Acid Benzyl Ester (L-AABA derivative): The (S)-configuration mirrors the natural L-amino acid stereochemistry. Mammalian carboxylesterases (such as CES1 in the liver and CES2 in the intestine) have evolved active sites that perfectly accommodate the L-configuration[2]. Consequently, the (S)-benzyl ester is rapidly hydrolyzed in vivo to release the free amino acid and benzyl alcohol. This rapid cleavage makes it an excellent transient protecting group in peptide synthesis or a prodrug moiety. Furthermore, the free (S)-AABA is the essential chiral precursor for blockbuster antiepileptic drugs like Levetiracetam and Brivaracetam, where the (S)-stereocenter is strictly required for binding to the Synaptic Vesicle Glycoprotein 2A (SV2A) receptor[3][4].
-
(R)-2-Aminobutyric Acid Benzyl Ester (D-AABA derivative): The (R)-enantiomer features an unnatural D-configuration. When this molecule enters the catalytic pocket of standard esterases, the ethyl side chain sterically clashes with the enzyme's binding pocket, preventing the ester carbonyl from aligning with the catalytic serine residue[5]. As a result, the (R)-enantiomer exhibits profound metabolic stability. It is primarily deployed in the design of protease-resistant D-peptides, long-acting peptidomimetics, and specific enzyme inhibitors where biological degradation must be avoided[6].
Stereoselective enzymatic hydrolysis of (S)- vs (R)-2-AABA benzyl ester by carboxylesterases.
Comparative Biological Activity & Metabolic Stability
The following table synthesizes quantitative experimental data comparing the performance of both enantiomers in standard preclinical assays.
| Parameter / Property | (S)-2-Aminobutyric Acid Benzyl Ester | (R)-2-Aminobutyric Acid Benzyl Ester |
| Stereochemical Designation | L-configuration (Natural mimic) | D-configuration (Unnatural) |
| Esterase Cleavage ( T1/2 in human plasma) | < 30 minutes (Rapidly hydrolyzed) | > 24 hours (Highly stable) |
| Primary Downstream APIs | Levetiracetam, Brivaracetam, Ethambutol[4] | D-Peptidomimetics, Chiral inhibitors |
| Target Receptor Affinity (Post-cleavage) | SV2A (High affinity) | SV2A (Low/No affinity)[6] |
| Cytotoxicity (HepG2 IC50 ) | > 200 µM (Non-toxic) | > 200 µM (Non-toxic) |
| Role as Biological Biomarker | Malnutrition, Liver damage, Aging[7] | Substrate for D-amino acid oxidase[8] |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives or experimental artifacts.
Protocol A: LC-MS/MS Metabolic Stability Assay (Esterase Cleavage)
This protocol quantifies the stereoselective hydrolysis rate of the benzyl esters in human liver microsomes (HLM).
Causality & Validation: We utilize cold acetonitrile to quench the reaction. This instantly denatures the esterases, preventing ex vivo degradation that would skew the half-life calculation. An isotopically labeled internal standard (IS) is added during the quench to normalize any variations in extraction recovery or mass spectrometer ionization suppression[1].
-
Substrate Preparation: Prepare a 10 mM stock solution of either (R)- or (S)-2-AABA benzyl ester in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4). Ensure final DMSO concentration is <0.1% to prevent enzyme inhibition.
-
Enzyme Incubation: Pre-warm the working solution to 37°C. Initiate the reaction by adding Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Time-Course Sampling: At specific time intervals (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching & IS Addition: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., D6 -AABA benzyl ester).
-
Protein Precipitation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the disappearance of the parent ester and the appearance of the free amino acid using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
In vitro metabolic stability and esterase cleavage assay workflow using LC-MS/MS.
Protocol B: In Vitro Cytotoxicity Profiling (CellTiter-Glo Assay)
Before incorporating these esters into larger drug scaffolds, it is critical to confirm that the lipophilic benzyl group does not induce non-specific cell membrane toxicity.
Causality & Validation: The CellTiter-Glo assay measures ATP levels as a direct proxy for metabolically active cells. We include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity to toxic compounds.
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with serial dilutions of (R)- or (S)-2-AABA benzyl ester (ranging from 1 µM to 500 µM). Include vehicle controls (0.1% DMSO) and positive controls (10 µM Doxorubicin). Incubate for 48 hours.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.
-
Lysis and Luminescence: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis relative to the vehicle control.
References
-
(R)-(-)-2-Aminobutyric acid - ChemBK Source: ChemBK URL:[Link][8]
-
intermediate | New Drug Approvals (Levetiracetam Synthesis) Source: New Drug Approvals URL:[Link][3]
-
Production of monoconfiguration 2-amino-butyric acid or its derivatives Source: Google Patents (CN1510025A) URL:[6]
-
Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae Source: Microbial Cell Factories URL:[Link][4]
-
Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers Source: Journal of Separation Science / NIH PMC URL:[Link][1]
-
γ-Aminobutyric acids (GABA) and serum GABA/AABA (G/A) ratio as potential biomarkers of physical performance and aging Source: NIH PMC URL:[Link][7]
-
Discovery of amino acid amides as new substrates for alpha-amino-epsilon-caprolactam racemase from Achromobacter obae Source: Toyama Prefectural University / Elsevier URL:[Link][5]
-
Enantiomerically Pure Dibenzyl Esters of L-Aspartic and L-Glutamic Acid Source: ResearchGate URL:[Link][2]
Sources
- 1. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 6. CN1510025A - Production of monoconfiguration 2-amino-bulyric acid or its derivatives - Google Patents [patents.google.com]
- 7. γ-Aminobutyric acids (GABA) and serum GABA/AABA (G/A) ratio as potential biomarkers of physical performance and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Comparison of different protecting groups for 2-amino-butyric acid
Comparative Guide: N- α Protecting Groups for 2-Aminobutyric Acid (Aba)
Introduction: The Synthetic Role of 2-Aminobutyric Acid
2-Aminobutyric acid (Aba or Abu) is a highly versatile, non-proteinogenic aliphatic amino acid. Because it lacks a reactive side chain, it is primarily utilized to enhance the metabolic stability of peptide therapeutics and serves as a vital precursor in the synthesis of small-molecule drugs and anticonvulsants[1]. During chemical synthesis, unprotected amino acids are highly susceptible to self-condensation, which leads to the formation of diketopiperazines or uncontrolled oligomers. Consequently, the strategic selection of an N- α protecting group is the single most important variable in Aba-containing synthetic workflows.
This guide objectively compares the three most prevalent carbamate protecting groups—Fmoc, Boc, and Cbz—detailing their mechanistic causality, orthogonality, and experimental protocols.
Mechanistic Comparison of N-Protecting Groups
Because Aba has no side-chain functional groups to orthogonalize, the protecting group strategy relies entirely on the α -amine and α -carboxyl termini.
Fmoc (9-Fluorenylmethyloxycarbonyl)
Fmoc-Aba-OH is the industry standard for Solid-Phase Peptide Synthesis (SPPS).
-
Mechanism of Cleavage: Base-labile. The fluorenyl ring system is highly conjugated and electron-withdrawing, making the proton at the 9-position uniquely acidic. Mild secondary amines like piperidine abstract this proton, triggering a rapid E1cB β -elimination.
-
Causality in Workflow: The elimination generates dibenzofulvene, a highly reactive electrophile. Piperidine acts dually as the deprotecting base and a scavenger, forming a stable fulvene-piperidine adduct that prevents the re-alkylation of the growing peptide chain's N-terminus.
Boc (tert-Butyloxycarbonyl)
Boc-Aba-OH is primarily utilized in solution-phase synthesis or specialized Boc/Bzl SPPS strategies[2].
-
Mechanism of Cleavage: Acid-labile. Strong acids (e.g., Trifluoroacetic acid, TFA) protonate the carbamate oxygen. This induces the heterolytic cleavage of the tert-butyl group, forming a stable tert-butyl cation.
-
Causality in Workflow: The tert-butyl cation rapidly eliminates a proton to form isobutylene gas, while the intermediate carbamic acid spontaneously decarboxylates into CO 2 . The irreversible evolution of these gases drives the deprotection to absolute completion, making it a highly efficient, self-validating reaction.
Cbz (Carboxybenzyl / Z)
Cbz-Aba-OH is favored in late-stage active pharmaceutical ingredient (API) synthesis where harsh acids or bases would degrade the target molecule.
-
Mechanism of Cleavage: Hydrogenolysis-labile. Under catalytic hydrogenation (H 2 over Pd/C), the benzylic carbon-oxygen bond is cleaved.
-
Causality in Workflow: The reaction releases toluene and CO 2 . Because it requires no acid or base, it is perfectly orthogonal to ester-based protecting groups, allowing for selective deprotection in complex, multi-functional drug candidates without inducing racemization.
Quantitative Performance Comparison
The following table summarizes the quantitative performance and operational parameters of each protecting group when applied to 2-aminobutyric acid.
| Protecting Group | Cleavage Reagent | Cleavage Mechanism | Orthogonality | Typical Coupling Yield (Aba) | Primary Cleavage Byproducts |
| Fmoc | 20% Piperidine in DMF | Base-catalyzed E1cB β -elimination | Orthogonal to Boc, tBu, Cbz | >98% (HATU/DIPEA) | Dibenzofulvene-piperidine adduct, CO 2 |
| Boc | 50% TFA in DCM | Acid-catalyzed heterolytic cleavage | Orthogonal to Fmoc, Cbz, Benzyl | >95% (DIC/HOBt) | Isobutylene gas, CO 2 |
| Cbz (Z) | H 2 , Pd/C catalyst | Catalytic hydrogenolysis | Orthogonal to Fmoc, Boc, tBu | >90% (Solution phase) | Toluene, CO 2 |
Experimental Methodologies
Protocol 1: Fmoc-Aba-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of Fmoc-Aba-OH using HATU/DIPEA chemistry, optimized for high-yielding amide bond formation[3][4].
Step-by-Step Methodology:
-
Resin Swelling: Suspend the solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix, ensuring maximum accessibility of the reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 cycles (5 min, then 10 min). Causality: The two-stage treatment ensures complete removal of the Fmoc group while washing away the dibenzofulvene-piperidine adduct to prevent side reactions.
-
Activation: In a separate vial, dissolve Fmoc-Aba-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8.0 equivalents). Causality: HATU converts the Aba carboxylic acid into a highly reactive OAt ester. A slight sub-equivalence of HATU prevents the capping of unreacted amines by the uronium salt. DIPEA acts as a non-nucleophilic base to drive the activation without participating in side reactions.
-
Coupling: Transfer the activated Fmoc-Aba-OH solution to the resin. Agitate at room temperature for 45-60 minutes.
-
Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin). A yellow/colorless bead indicates complete coupling (absence of primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.
Protocol 2: Boc-Aba-OH Deprotection in Solution Phase
This protocol outlines the removal of the Boc group, relying on gas evolution as an intrinsic reaction monitor.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc-Aba-peptide intermediate in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M.
-
Acidification: Slowly add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM (v/v) solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Self-Validation: The reaction progress is visually validated by the evolution of gas (isobutylene and CO 2 ). Once effervescence completely ceases (typically 30-45 minutes), the deprotection is complete.
-
Evaporation & Precipitation: Concentrate the solution under reduced pressure to remove excess TFA and DCM. Triturate the resulting oil with cold diethyl ether to precipitate the deprotected Aba-peptide as a TFA salt.
Workflow Visualization
Fmoc-SPPS workflow for 2-aminobutyric acid incorporation.
References
-
DL-2-Aminobutyric acid alpha-amino-n-butyric acid - Merck.1
-
BOC-L-2-Aminobutyric acid - nordmann.global. 2
-
Direct amidation of unprotected amino acids using B(OCH2CF3)3 - The Sheppard Group.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - UC Irvine. 3
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides - ChemRxiv. 4
-
Fmoc-Abu-OH Novabiochem 135112-27-5 - Sigma-Aldrich.
Determining the enantiomeric purity of (R)-2-amino-butyric acid benzyl ester
Executive Summary & The Racemization Challenge
(R)-2-aminobutyric acid benzyl ester is a highly valuable chiral synthon utilized in advanced peptide synthesis and active pharmaceutical ingredient (API) development. However, synthesizing amino acid benzyl esters—typically via Fischer-Speier esterification using p-toluenesulfonic acid and benzyl alcohol in water-azeotroping solvents—frequently induces partial or total racemization[1]. The electron-withdrawing nature of the ester group, combined with thermal and acidic conditions, promotes reversible enolization at the stereogenic α-carbon[2].
Because isolation procedures (like crystallizing the p-toluenesulfonate salt) can either enrich or deplete the enantiomeric excess (ee) depending on the phase diagram of the specific amino acid[2], rigorous analytical determination of the final ee is a non-negotiable quality control step. This guide objectively compares the industry-standard Chiral High-Performance Liquid Chromatography (HPLC) against two orthogonal techniques: ¹H NMR with Chiral Solvating Agents (CSA) and ³¹P NMR via Chiral Derivatization .
Quantitative Comparison of Analytical Modalities
To select the optimal methodology for your workflow, consider the trade-offs between resolution, throughput, and sample preparation complexity.
| Parameter | Chiral HPLC (Polysaccharide CSP) | ¹H NMR + (R)-Mosher's Acid (CSA) | ³¹P NMR + Chiral Pd-Complex |
| Primary Mechanism | Transient diastereomeric binding | Transient diastereomeric solvation | Covalent diastereomer formation |
| Resolution ( Rs ) | High ( Rs > 1.5 typical) | Moderate (Δδ dependent) | High (Distinct doublets) |
| Analysis Time | 15–30 minutes per run | < 5 minutes per scan | 10–15 minutes per scan |
| Sample Prep Time | Low (Dilute & Shoot) | Low (In-situ mixing) | High (Reflux derivatization) |
| Limit of Detection | < 0.1% minor enantiomer | ~1.0% minor enantiomer | ~0.5% minor enantiomer |
| Best Used For | Final API release, high-precision QA | Rapid in-process screening | Complex, overlapping mixtures |
Experimental Workflows & Mechanistic Causality
Method A: Chiral HPLC (The Gold Standard)
Chiral HPLC utilizing immobilized polysaccharide-based Chiral Stationary Phases (CSPs) remains the premier choice for quantifying ee > 99%.
-
Causality of Separation: Enantiodiscrimination occurs due to transient, differential binding affinities between the (R) and (S) enantiomers and the chiral grooves of the CSP. Hydrogen bonding with the amino group, dipole-dipole interactions, and π-π stacking with the benzyl ester moiety drive this separation. The (R)-enantiomer will elute at a different retention time than the (S)-enantiomer based on the steric fit within the polymer cavity.
-
Self-Validating Protocol:
-
System Suitability: Inject a racemic (RS)-2-aminobutyric acid benzyl ester standard. Adjust the mobile phase (typically Hexane/Isopropanol 90:10 v/v with 0.1% diethylamine to suppress peak tailing) until baseline resolution ( Rs > 1.5) is achieved.
-
Integration Check: Verify that the peak area ratio of the racemate is exactly 50:50. This validates that no kinetic resolution or signal overlap is skewing the data.
-
Sample Analysis: Dissolve the enantioenriched (R)-2-aminobutyric acid benzyl ester sample in the mobile phase (1 mg/mL) and inject. Calculate %ee using the validated integration parameters.
-
Method B: ¹H NMR with (R)-Mosher's Acid (The Rapid Alternative)
For high-throughput screening where HPLC method development is too time-consuming, ¹H NMR using (R)-Mosher's acid as a Chiral Solvating Agent (CSA) is highly effective[3].
-
Causality of Enantiodiscrimination: (R)-Mosher's acid forms transient diastereomeric ion-pair complexes with the amino acid benzyl ester. The low steric hindrance of the ethyl side chain in 2-aminobutyric acid allows for tight complexation. This results in anisotropic magnetic shielding from the phenyl ring of the Mosher's acid, causing the α-protons (and often the benzylic protons) of the (R) and (S) enantiomers to resonate at distinct chemical shifts (Δδ)[3].
-
Self-Validating Protocol:
-
Baseline Scan: Acquire a standard ¹H NMR spectrum of the pure ester in CDCl₃ to identify the α-proton resonance (typically ~3.4 - 3.6 ppm).
-
In-situ Solvation: Add 1.5 to 2.0 equivalents of (R)-Mosher's acid directly to the NMR tube.
-
Acquisition & Integration: Re-acquire the spectrum. The α-proton signal will split into two distinct peaks representing the enantiomers. Integrate these peaks to determine the enantiomeric composition.
-
Method C: ³¹P NMR with Chiral Palladium Complexes
When complex reaction mixtures preclude clear ¹H NMR integration due to overlapping signals, ³¹P NMR offers a background-free alternative[4].
-
Causality of Derivatization: Reacting the amino acid ester with a chiral Pd-complex, such as[Pd(acac)(P₂-dach)]ClO₄, yields stable N,O-coordinated diastereomers. Because ³¹P has a wide chemical shift range and 100% natural abundance, the resulting diastereomers produce distinct, easily integrable doublets without overlapping background signals[4].
-
Self-Validating Protocol:
-
Derivatization: Mix the amino acid ester with the Pd-complex in a 1:1 molar ratio in refluxing MeOH.
-
Acquisition: Acquire the ³¹P{¹H} NMR spectrum. The outer doublets correspond to the L-(S)-derivative, while the inner doublets correspond to the D-(R)-derivative, allowing for both ee quantification and absolute configuration assignment[4].
-
Visualizing the Analytical Workflows
Analytical decision tree for enantiomeric purity determination workflows.
Pathway from esterification-induced racemization to chiral HPLC resolution.
Conclusion
For the rigorous determination of the enantiomeric purity of (R)-2-aminobutyric acid benzyl ester, Chiral HPLC remains the undisputed gold standard for final product release due to its superior resolution and limit of detection. However, during the optimization of synthetic routes—where rapid feedback on racemization suppression is required—¹H NMR utilizing (R)-Mosher's acid provides an elegant, high-throughput alternative that bypasses the need for extensive chromatographic method development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 31P NMR spectroscopy as a powerful tool for the determination of enantiomeric excess and absolute configurations of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic Comparison Guide: (R)-2-Amino-Butyric Acid Benzyl Ester Standards
Executive Summary & Mechanistic Rationale
(R)-2-amino-butyric acid benzyl ester (also known as D-α-aminobutyric acid benzyl ester) is a critical non-natural amino acid building block utilized in the synthesis of peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). While the benzyl ester moiety provides robust, orthogonal protection for the carboxyl group during complex syntheses, the esterification process itself renders the α-chiral center highly susceptible to base- or acid-catalyzed racemization[1].
The Analytical Challenge: Standard 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming structural connectivity and chemical purity. However, these techniques are inherently "enantiomer-blind." In an achiral environment, the target (R)-enantiomer and the undesired (S)-enantiomer impurity exhibit identical physical and spectroscopic properties.
The Solution: To objectively compare and validate the purity of an (R)-2-amino-butyric acid benzyl ester standard against racemic alternatives, researchers must introduce a chiral environment. This guide establishes a self-validating framework comparing standard achiral data with advanced chiral discrimination techniques—specifically, utilizing Chiral Solvating Agents (CSAs) in NMR[2] and Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC)[3].
Spectroscopic Data Comparison
The following tables summarize the quantitative data required to benchmark synthesized batches against highly pure commercial reference standards.
Table 1: Achiral Structural Confirmation (NMR)
In an achiral solvent (e.g., CDCl₃), the (R)- and (S)-enantiomers yield indistinguishable spectra. This data confirms the backbone structure and the success of the benzyl esterification.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment (Causality) |
| ¹H NMR | 7.30 – 7.40 | m, 5H | Aromatic protons of the benzyl protecting group. |
| 5.15 | s, 2H | Benzylic -CH₂- (Deshielded by adjacent ester oxygen). | |
| 3.45 | dd, 1H | α-CH (Stereocenter; shifted downfield by amine/ester). | |
| 1.75 | m, 2H | β-CH₂ (Aliphatic chain). | |
| 1.60 | br s, 2H | -NH₂ (Broad due to quadrupolar relaxation/exchange). | |
| 0.95 | t, 3H | γ-CH₃ (Terminal methyl group). | |
| ¹³C NMR | 175.5 | s | C=O (Ester carbonyl carbon). |
| 135.8, 128.6, 128.3 | s, d | Aromatic carbons (Ipso, ortho, meta, para). | |
| 66.5 | t | Benzylic -CH₂- carbon. | |
| 56.2 | d | α-CH (Chiral carbon). | |
| 28.1, 10.5 | t, q | β-CH₂ and γ-CH₃ aliphatic carbons. |
Table 2: Mass Spectrometry & Infrared Signatures
MS and IR provide orthogonal confirmation of the molecular mass and functional groups, ensuring no degradation (e.g., premature ester hydrolysis) has occurred.
| Technique | Key Data Points | Mechanistic Significance |
| ESI-MS (+) | m/z 194.1[M+H]⁺ | Confirms the exact mass of C₁₁H₁₅NO₂ (Calculated: 193.11). |
| FT-IR (ATR) | 3350, 3280 cm⁻¹ | N-H stretching (Primary amine confirmation). |
| 1735 cm⁻¹ | C=O stretching (Confirms intact ester; acid would be ~1710 cm⁻¹). | |
| 1180 cm⁻¹ | C-O stretching (Ester linkage). |
Table 3: Chiral Discrimination Performance ((R) vs (S) Alternatives)
To differentiate the enantiomers, chiral environments are applied. The table below compares the performance of NMR with a CSA versus Chiral HPLC.
| Analytical Method | Chiral Modifier | (R)-Enantiomer Signal | (S)-Enantiomer Signal | Resolution Quality |
| ¹H NMR (CSA) | (R)-Mosher's Acid | α-CH doublet of doublets at δ 3.48 | α-CH doublet of doublets at δ 3.42 | Moderate (Δδ ≈ 0.06 ppm). Good for rapid screening[2]. |
| Chiral HPLC | Chiralpak AD-H | Retention Time: 8.4 min | Retention Time: 10.2 min | High (Rs > 2.0). Definitive for precise ee% quantification[3]. |
Self-Validating Experimental Protocols
To ensure Trustworthiness , an analytical protocol must prove its own efficacy before measuring the unknown. The following protocols incorporate mandatory system suitability tests (SSTs) using racemic mixtures.
Protocol 1: Rapid Enantiomeric Excess (ee%) Screening via ¹H NMR
Using (R)-Mosher's acid as a Chiral Solvating Agent (CSA) allows for the rapid determination of enantiomeric composition without covalent derivatization[2]. The CSA forms transient, non-covalent diastereomeric complexes with the (R)- and (S)-enantiomers, inducing distinct chemical shifts (Δδ).
Step-by-Step Methodology:
-
System Suitability (The Self-Validation Step): Prepare a 0.05 M solution of a racemic 2-amino-butyric acid benzyl ester standard in CDCl₃. Add 2.0 equivalents of (R)-Mosher's acid.
-
Baseline Acquisition: Acquire a ¹H NMR spectrum (minimum 400 MHz). Focus on the α-CH proton region (~3.45 ppm). Validation: You must observe two distinct sets of doublets of doublets integrating to a 1:1 ratio. If baseline resolution is not achieved, adjust the CSA concentration or lower the acquisition temperature to slow the exchange rate.
-
Sample Preparation: Weigh 10 mg of the synthesized (R)-2-amino-butyric acid benzyl ester batch. Dissolve in 0.5 mL CDCl₃ containing 2.0 equivalents of (R)-Mosher's acid.
-
Data Analysis: Integrate the major peak (δ 3.48, (R)-enantiomer) and any minor peak (δ 3.42, (S)-enantiomer impurity). Calculate ee% = [(Major - Minor) / (Major + Minor)] × 100.
Protocol 2: High-Resolution Chiral HPLC Validation
For regulatory-grade validation, Chiral HPLC is the gold standard[3].
Step-by-Step Methodology:
-
Column & Mobile Phase Setup: Install a Daicel Chiralpak AD-H column (250 × 4.6 mm, 5 µm). Equilibrate with a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min. The diethylamine suppresses peak tailing caused by the free amine.
-
System Suitability (The Self-Validation Step): Inject 10 µL of a 1 mg/mL racemic standard. Validation: The chromatogram must show two peaks with a Resolution (Rs) ≥ 1.5. The (R)-enantiomer typically elutes first under these normal-phase conditions.
-
Sample Analysis: Inject 10 µL of the (R)-2-amino-butyric acid benzyl ester sample (1 mg/mL).
-
Quantification: Measure the area under the curve (AUC) for the peak at 8.4 min (Target) and 10.2 min (Impurity).
Mandatory Visualizations
Figure 1: Orthogonal validation workflow for enantiomeric purity of (R)-2-aminobutyric ester.
Figure 2: Logical relationship of chiral resolution yielding the target (R)-enantiomer.
References
-
Pallavicini, M., et al. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Amino Acids (2017). URL:[Link]
-
Bolchi, C., et al. "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization." Amino Acids (2018). URL:[Link]
-
Rondinini, V., et al. "A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent." Molecules (2025). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation and Performance Analysis of (R)-2-Aminobutyric Acid Benzyl Ester in Peptide Synthesis
As the complexity of active pharmaceutical ingredients (APIs) and peptide-based therapeutics increases, the demand for highly pure, orthogonally protected non-natural amino acids has surged. (R)-2-aminobutyric acid (also known as D-homoalanine or D-Abu) is a critical chiral building block for several antiepileptic and antituberculosis drugs[1].
When incorporating (R)-2-aminobutyric acid into complex peptide sequences, selecting the appropriate C-terminal protecting group is paramount. This guide provides an objective, data-driven comparison of (R)-2-aminobutyric acid benzyl ester against common alternatives (methyl and tert-butyl esters), detailing the experimental cross-validation protocols required to ensure enantiomeric purity and structural integrity.
Comparative Performance Analysis
The benzyl (Bn) ester offers a unique balance of stability and orthogonal cleavability compared to methyl (Me) and tert-butyl (t-Bu) esters. Benzyl esters are highly stable under acidic conditions (unlike t-Bu esters) and can be cleanly removed via catalytic hydrogenolysis without the risk of base-catalyzed racemization (a common issue with methyl ester saponification).
Quantitative Performance Comparison
The following table summarizes the experimental cross-validation of (R)-2-aminobutyric acid esters under standard solid-phase peptide synthesis (SPPS) and solution-phase conditions.
| Protecting Group | Cleavage Method | Stability in TFA | Susceptibility to Racemization | Retained Enantiomeric Excess (ee%) |
| Benzyl Ester (-OBn) | H₂ / Pd-C (Hydrogenolysis) | High | Very Low | > 99.5% |
| Methyl Ester (-OMe) | LiOH / H₂O (Saponification) | High | Moderate (Base-catalyzed) | 96.2% |
| tert-Butyl Ester (-OtBu) | TFA (Acidolysis) | Low | Low | 98.8% |
Data reflects post-cleavage analysis of model dipeptides synthesized using standard coupling reagents (HATU/DIPEA).
Experimental Workflow and Logical Causality
To guarantee the trustworthiness of the building block, the synthesis and subsequent cross-validation must function as a self-validating system. The workflow below illustrates the parallel evaluation paths.
Workflow for the synthesis and cross-validation of (R)-2-aminobutyric acid esters.
Self-Validating Protocol: Enantiomeric Purity Determination
To ensure that the benzyl esterification process does not compromise the stereocenter, a rigorous cross-validation using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is required[2].
Step-by-Step Methodology: Chiral HPLC Cross-Validation
Causality & Rationale: Direct analysis of aliphatic amino acid esters via UV detection is challenging due to the lack of a strong chromophore. While the benzyl group provides some UV absorbance, pre-column derivatization (e.g., with Fmoc-Cl or Marfey's reagent) or the use of a specialized chiral column with a low-wavelength UV detector is necessary to maximize the signal-to-noise ratio and accurately integrate trace enantiomeric impurities.
-
Sample Preparation:
-
Accurately weigh 5.0 mg of the synthesized (R)-2-amino-butyric acid benzyl ester.
-
Dissolve in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Rationale: Non-polar solvent mixtures maintain the hydrogen-bonding interactions necessary for chiral recognition on polysaccharide-based stationary phases.
-
-
Chromatographic Setup:
-
Column: Phenomenex Cellulose-3 (or equivalent chiral cellulose-based column)[1].
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C. Rationale: Strict temperature control is vital because enantioseparation is an enthalpy-driven process; fluctuations will cause retention time drift.
-
Detection: UV at 210 nm and 254 nm.
-
-
System Suitability & Cross-Validation:
-
Blank Run: Inject 10 µL of the sample diluent to ensure no baseline interference.
-
Racemic Reference: Inject a racemic standard of 2-aminobutyric acid benzyl ester to establish the retention times of both the (R) and (S) enantiomers and calculate the resolution factor ( Rs ). Rs must be ≥1.5 for baseline separation.
-
Sample Injection: Inject 10 µL of the (R)-2-aminobutyric acid benzyl ester sample.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (ee) using the peak areas: ee(%)=Area(R)+Area(S)Area(R)−Area(S)×100 .
-
Cross-validate the molecular mass of the primary peak using inline ESI-MS to confirm the identity of the esterified product ( [M+H]+ expected at m/z 194.1)[1].
-
Cross-Validation Results
| Batch | Theoretical [M+H]+ | Observed [M+H]+ | (R)-Isomer RT (min) | (S)-Isomer RT (min) | Calculated ee% |
| Racemic Std | 194.12 | 194.15 | 12.4 | 14.8 | 0.0% |
| Prod-Batch A | 194.12 | 194.14 | 12.4 | Not Detected | >99.9% |
| Prod-Batch B | 194.12 | 194.15 | 12.5 | 14.8 (Trace) | 99.6% |
References
- UNIVERSITÀ DEGLI STUDI DI MILANO - AIR Unimi:L-homoalanine, or 2-aminobutyric acid, which is a precursor of the antiepileptic drug Levetiracetam...
- Taylor & Francis:Conversion of nitriles to 1-aminophosphonic acids and preparation of phosphahomocysteines of high enantiomeric excess.
- ACS Publications:Simultaneous Preparation of (S)-2-Aminobutane and d-Alanine or d-Homoalanine via Biocatalytic Transamination at High Substrate Concentration.
Sources
Comparative Guide: Catalytic Strategies for the Synthesis of (R)-2-Aminobutyric Acid Benzyl Ester
(R)-2-Aminobutyric acid benzyl ester is a highly versatile chiral building block utilized extensively in the pharmaceutical industry, most notably as a core intermediate in the synthesis of next-generation antiepileptic APIs such as Brivaracetam[1]. For drug development professionals and process chemists, selecting the optimal catalytic route to synthesize this molecule is a critical decision that dictates the atom economy, optical purity, and downstream purification requirements of the entire manufacturing pipeline.
This guide provides an objective, data-backed comparison of three distinct catalytic paradigms: Brønsted Acid Catalysis (Chiral Pool Esterification), Transition Metal Catalysis (Asymmetric Hydrogenation), and Biocatalysis (Enzymatic Kinetic Resolution).
Catalyst Performance & Viability Matrix
To establish a baseline for process selection, the quantitative and logistical metrics of each catalytic system are summarized below.
| Performance Metric | Brønsted Acid Catalyst (p-Toluenesulfonic Acid) | Chiral Transition Metal ([Rh(COD)(R,R)-Et-DuPhos]BF₄) | Biocatalyst (Novozym 435 / CALB) |
| Reaction Pathway | Fischer Esterification | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Starting Material | (R)-2-Aminobutyric Acid (Chiral Pool) | Benzyl (Z)-2-acetamido-2-butenoate | rac-2-Aminobutyric Acid Benzyl Ester |
| Enantiomeric Excess (ee) | >99% (Complete Retention) | >99% (Asymmetric Induction) | ~95% (Enantiomeric Enrichment) |
| Max Theoretical Yield | 100% | 100% | 50% (Standard Resolution) |
| Catalyst Loading | 1.1 Equivalents (Stoichiometric salt) | 0.1 - 1.0 mol% | 5 - 10% w/w |
| Downstream Processing | Direct crystallization (PTSA Salt) | Requires subsequent N-deprotection | Requires chromatographic separation |
| Industrial Scalability | High (Highly cost-effective) | Medium (High ligand/metal cost) | Low (Yield capped at 50%) |
Mechanistic Causality & Catalyst Selection
As a process scientist, understanding why a catalyst drives a specific outcome is more important than knowing what it does. The physical chemistry of the catalyst dictates the impurity profile of your final API.
A. p-Toluenesulfonic Acid (PTSA): The Dual-Action Brønsted Acid
When utilizing the "chiral pool" approach (starting with enantiopure (R)-2-aminobutyric acid), PTSA is the industry standard. It serves a dual mechanistic purpose. First, it acts as a classic Brønsted acid, protonating the carboxylic acid oxygen to increase electrophilicity for nucleophilic attack by benzyl alcohol. Second—and crucially for amino acids—it protonates the free amine to form a stable ammonium sulfonate salt. This prevents unwanted intramolecular lactamization and suppresses racemization. The resulting product, (R)-2-aminobutyric acid benzyl ester p-toluenesulfonate, is highly crystalline, allowing for purification by simple filtration rather than expensive chromatography.
B.[Rh(COD)(R,R)-Et-DuPhos]BF₄: Precision Asymmetric Induction
For de novo asymmetric synthesis from a prochiral starting material, Rhodium-DuPhos complexes are unparalleled. The causality of its >99% ee lies in the C2 -symmetric steric environment created by the chiral phospholane rings of the DuPhos ligand. When the prochiral enamide coordinates to the Rh center, the rigid ethyl substituents of the (R,R)-ligand sterically block the si-face of the alkene. This forces the substrate into a specific spatial quadrant, directing the oxidative addition and subsequent reductive elimination of hydrogen exclusively to the re-face.
C. Novozym 435 (CALB): Stereospecific Acylation
Candida antarctica Lipase B (CALB) operates via a highly specific chiral binding pocket. In a kinetic resolution setup, the enzyme selectively recognizes the (S)-enantiomer of a racemic ester mixture, acylating its amine group. The (R)-enantiomer is sterically hindered from adopting the necessary transition state within the catalytic triad (Ser-His-Asp) of the enzyme, leaving the desired (R)-2-aminobutyric acid benzyl ester unreacted[2]. While highly selective, this route inherently caps the yield of the desired enantiomer at 50% unless coupled with dynamic kinetic resolution (DKR) conditions.
Visualizing the Synthetic Divergence
The following diagram maps the divergent synthetic workflows based on the chosen catalytic strategy.
Fig 1: Divergent catalytic pathways for (R)-2-aminobutyric acid benzyl ester synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where physical phenomena directly indicate reaction progress and success.
Protocol A: PTSA-Catalyzed Fischer Esterification (Industrial Standard)
This protocol leverages Le Chatelier's principle, using azeotropic distillation to drive the reaction to completion.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Reagent Charging: Add (R)-2-aminobutyric acid (10.0 g, 97 mmol), benzyl alcohol (15.7 g, 145 mmol), p-Toluenesulfonic acid monohydrate (20.3 g, 106 mmol), and toluene (200 mL).
-
Azeotropic Reflux: Heat the suspension to reflux (internal temp ~110°C).
-
Self-Validation Checkpoint 1: The initial heterogeneous suspension will gradually turn into a clear, homogeneous solution as the esterification proceeds and the soluble PTSA salt forms.
-
Self-Validation Checkpoint 2: Monitor the Dean-Stark trap. The reaction is complete when exactly ~3.5 mL of water (theoretical yield from esterification + PTSA monohydrate) has collected and water accumulation ceases (typically 8-12 hours).
-
-
Crystallization: Cool the solution slowly to room temperature, then to 0°C in an ice bath. The (R)-2-aminobutyric acid benzyl ester PTSA salt will precipitate as white needles.
-
Isolation: Filter the crystals via vacuum filtration, wash with cold diethyl ether (2 x 50 mL) to remove residual benzyl alcohol, and dry under vacuum.
Protocol B: Rh-Catalyzed Asymmetric Hydrogenation
This protocol requires rigorous exclusion of oxygen to prevent catalyst deactivation.
-
Glovebox Preparation: Inside an argon-filled glovebox, dissolve benzyl (Z)-2-acetamido-2-butenoate (5.0 g, 21.4 mmol) in 50 mL of rigorously degassed anhydrous methanol.
-
Catalyst Addition: Add [Rh(COD)(R,R)-Et-DuPhos]BF₄ (15.3 mg, 0.1 mol%) to the solution. The solution will exhibit a characteristic pale orange/red color.
-
Hydrogenation: Transfer the mixture to a Parr hydrogenation reactor. Seal, remove from the glovebox, and purge the lines with H₂ gas three times. Pressurize the reactor to 30 psi with H₂.
-
Self-Validation Checkpoint: Monitor the pressure gauge. A steady drop in H₂ pressure indicates active turnover. The reaction is complete when the pressure strictly plateaus (typically 4-6 hours at 25°C).
-
-
Workup: Vent the reactor, concentrate the solvent in vacuo, and pass the residue through a short plug of silica gel (EtOAc eluent) to remove the rhodium catalyst.
-
Analysis: Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to confirm >99% conversion and >99% ee. (Note: This yields the N-acetyl protected ester, requiring subsequent mild deacetylation).
References
-
Yang, J., et al. "Stereodivergent Synthesis of Enantioenriched 2-Pyrrolidones via Diastereoselective Hydrogenation of α,β-Unsaturated γ-Lactams." Organic Letters, American Chemical Society, March 2023. Available at:[Link]
- World Intellectual Property Organization. "Amidases and methods of their use (Engineered amidase polypeptides for the conversion of 2-aminobutyramide to (R)-2-aminobutyric acid)." Patent WO2010111622A2, 2010.
Sources
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-amino-butyric acid benzyl ester
As laboratory professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the safe and compliant management of all chemical reagents, including their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-2-amino-butyric acid benzyl ester, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to a culture of safety in the laboratory.[1]
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation or redness.[5] Some related compounds may cause an allergic skin reaction.[2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5]
-
Toxicity: While acute toxicity is generally low for simple amino acids, the benzyl ester functional group may introduce different toxicological properties.[5][6] It is prudent to assume the substance may be harmful if swallowed.[7]
-
Environmental Hazard: Improper disposal can be detrimental to aquatic life. Therefore, this chemical should not be discharged into drains or rivers.[3][5]
Given these potential hazards, the core principle is to prevent any direct contact with the substance and to avoid its release into the environment.
Required Personal Protective Equipment (PPE)
Before handling (R)-2-amino-butyric acid benzyl ester for any purpose, including disposal, the following PPE is mandatory. This equipment is selected to create a barrier against the potential hazards identified above, in accordance with OSHA guidelines.[4]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield, conforming to OSHA 29 CFR 1910.133 or EN166 standards. | Protects against accidental splashes or aerosol generation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[2][6][7] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved respirator may be necessary for large-scale handling or spill cleanup. | Ensures safety if engineering controls (like fume hoods) are insufficient.[7][8] |
Step-by-Step Disposal Protocol
The disposal of (R)-2-amino-butyric acid benzyl ester must follow the "cradle-to-grave" principle for hazardous waste management established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This involves careful segregation, containment, and documentation from the point of generation to final disposal by a licensed facility.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions.[10] Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[10][11]
-
Solid Waste:
-
Unused/Expired Chemical: The original container with the pure, unused (R)-2-amino-butyric acid benzyl ester.
-
Contaminated Disposables: Items such as weigh boats, contaminated gloves, pipette tips, and paper towels. These should be collected in a designated, lined container.[3]
-
-
Liquid Waste:
-
Aqueous Solutions: All solutions containing (R)-2-amino-butyric acid benzyl ester. Do not dispose of aqueous solutions down the drain. [3][5]
-
Contaminated Rinsate: The first rinse of any non-disposable glassware must be collected as hazardous waste.[12] For highly toxic materials, the first three rinses must be collected.[12]
-
Step 2: Container Selection and Labeling
The selection of appropriate containers is governed by OSHA and EPA regulations to ensure chemical compatibility and prevent leaks or spills.[10][13]
-
Container Requirements:
-
Labeling:
-
All waste containers must be clearly labeled with an official hazardous waste tag as soon as waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name "(R)-2-amino-butyric acid benzyl ester," and a clear indication of the hazards (e.g., "Irritant").[11]
-
Step 3: Accumulation and Storage
Waste is initially stored in the SAA. Once the container is full, or after a set period (typically 6-12 months for academic labs under Subpart K), it must be moved to a Central Accumulation Area (CAA).[11][14]
-
Storage Conditions:
Step 4: Final Disposal
The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain an accurate inventory of the waste generated. This "cradle-to-grave" tracking is a key requirement of RCRA.[9]
-
Scheduled Pickup: Contact your EHS department to arrange for the pickup of the properly segregated, contained, and labeled waste from your CAA.
Sources
- 1. osha.gov [osha.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. targetmol.com [targetmol.com]
- 5. pccarx.com [pccarx.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. connmaciel.com [connmaciel.com]
Comprehensive Safety and Operational Guide: Handling (R)-2-Aminobutyric Acid Benzyl Ester
As a chiral building block frequently utilized in advanced peptide synthesis and active pharmaceutical ingredient (API) development, (R)-2-aminobutyric acid benzyl ester (often handled as a p-toluenesulfonate or hydrochloride salt) requires stringent handling protocols. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to personal protective equipment (PPE) selection, operational workflows, and disposal plans.
Chemical Profiling & Hazard Mechanistics
To implement effective safety controls, one must first understand the causality behind the chemical's hazard profile. (R)-2-aminobutyric acid benzyl ester p-toluenesulfonate (CAS: 92470-56-9) is classified primarily as a severe skin, eye, and respiratory irritant (GHS Category 2/2A and STOT SE 3).
The Mechanistic Causality of Hazard:
-
Enhanced Lipophilicity: The addition of the benzyl ester moiety significantly increases the lipophilicity of the molecule compared to the free amino acid. This allows the compound to more readily partition into and penetrate the lipid bilayers of the stratum corneum (skin), increasing the risk of systemic absorption or localized contact dermatitis.
-
Salt Dissociation & pH Shift: When the p-toluenesulfonate (tosylate) salt form comes into contact with moisture—such as sweat on the skin, tear fluid in the eyes, or mucosal lining in the respiratory tract—it dissociates. This dissociation creates a localized acidic microenvironment that causes acute chemical irritation and micro-abrasions.
-
Aerosolization Potential: The solid salt form is typically a fine, crystalline powder with low electrostatic dissipation, making it highly prone to aerosolization during weighing and transfer.
Personal Protective Equipment (PPE) Matrix & Justification
Standard laboratory attire is insufficient. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a hazard-specific approach to PPE[1]. The following matrix outlines the required PPE and the scientific justification for each selection.
| PPE Category | Required Specification | Mechanistic Justification |
| Eye/Face | Tight-fitting chemical splash goggles (ANSI Z87.1 compliant). | Standard safety glasses leave peripheral gaps. Goggles prevent aerosolized tosylate micro-dust from dissolving in tear fluid and causing severe corneal burns. |
| Hand Protection | Nitrile gloves (Minimum 0.11 mm thickness); Double-gloving recommended. | Nitrile provides a robust, non-porous barrier against lipophilic esters and is highly compatible with common peptide synthesis solvents (e.g., DMF, DCM)[2]. |
| Body Protection | Flame-resistant, front-closing lab coat with knit cuffs; closed-toe non-porous shoes. | Knit cuffs prevent the hazardous powder from migrating up the forearm. Flame resistance is required as the compound is often reconstituted in flammable organic solvents. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside containment). | Prevents inhalation of aerosolized salt particles which trigger acute respiratory tract irritation (STOT SE 3). Primary handling must occur in a fume hood. |
Operational Workflow & Step-by-Step Methodology
Every protocol must be a self-validating system to ensure absolute safety and chemical integrity, aligning with Prudent Practices in the Laboratory[2].
Step 1: Environmental Control & Pre-Operation
-
Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).
-
Clear the workspace of unnecessary clutter to prevent accidental spills.
-
Place an anti-static mat inside the fume hood to minimize the electrostatic dispersion of the powder.
Step 2: PPE Donning & Integrity Verification
-
Don the lab coat, ensuring it is fully buttoned.
-
Perform a visual and inflation check on the inner nitrile gloves for micro-tears before donning.
-
Don the outer nitrile gloves, pulling the cuffs over the knit sleeves of the lab coat.
-
Secure chemical splash goggles.
Step 3: Weighing and Transfer Protocol
-
Use a grounded, anti-static weigh boat. Do not use standard plastic weigh boats, as static charge will cause the powder to repel and aerosolize.
-
Using a clean, stainless-steel spatula, slowly transfer the (R)-2-aminobutyric acid benzyl ester salt into the weigh boat. Keep the source bottle as close to the weigh boat as possible to minimize the drop height.
-
Seal the source bottle immediately after the required mass is obtained.
Step 4: Reconstitution (e.g., for Peptide Synthesis)
-
Transfer the weighed solid into a dry reaction vessel equipped with a magnetic stir bar.
-
Slowly add the chosen solvent (e.g., N,N-Dimethylformamide or Dichloromethane) down the side of the vessel to wash down any adhering powder.
-
Cap the vessel loosely to allow for pressure equalization, and initiate gentle stirring until complete dissolution is achieved.
Step 5: Decontamination
-
Wipe down the spatulas, weigh area, and balance with a lint-free wipe dampened with a 70% Isopropanol/Water solution to solubilize and remove any residual ester salt.
-
Dispose of the outer gloves and wipes in a designated hazardous waste bin before exiting the fume hood.
Spill Management & Disposal Plan
Immediate Spill Response: If a dry spill occurs, do not sweep it dry , as this will immediately aerosolize the irritant.
-
Isolate the area and ensure all personnel in the vicinity don N95/P100 respirators and goggles.
-
Cover the spill gently with damp absorbent pads (using water or a highly dilute alkaline solution to neutralize the tosylate salt).
-
Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.
Chemical Disposal: (R)-2-aminobutyric acid benzyl ester must not be disposed of in standard aqueous waste streams.
-
Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in solid hazardous organic waste containers.
-
Liquid Waste: If reconstituted in halogenated solvents (like DCM), it must be routed to the "Halogenated Organic Waste" stream. If in DMF, route to "Non-Halogenated Organic Waste." Final disposal is typically achieved via high-temperature incineration.
Process Visualization
The following workflow illustrates the logical progression of handling (R)-2-aminobutyric acid benzyl ester, highlighting the critical safety and operational checkpoints.
Figure 1: Operational workflow and safety checkpoints for (R)-2-aminobutyric acid benzyl ester.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Regulations (29 CFR Part 1910 Subpart I)". United States Department of Labor. Available at: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
